molecular formula C9H8Cl2O B1455305 1-(2,6-Dichlorophenyl)propan-1-one CAS No. 1261792-92-0

1-(2,6-Dichlorophenyl)propan-1-one

Cat. No.: B1455305
CAS No.: 1261792-92-0
M. Wt: 203.06 g/mol
InChI Key: ICSKLVVLACKLMV-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)propan-1-one is a useful research compound. Its molecular formula is C9H8Cl2O and its molecular weight is 203.06 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,6-dichlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSKLVVLACKLMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure and properties of 1-(2,6-Dichlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(2,6-Dichlorophenyl)propan-1-one

Introduction: Unveiling a Key Synthetic Building Block

This compound (CAS No. 1261792-92-0) is a halogenated aromatic ketone of significant interest to the chemical and pharmaceutical research communities.[1] While not an active pharmaceutical ingredient (API) itself, its structural motifs are present in a variety of biologically active molecules. The 2,6-dichlorophenyl group, in particular, is a critical component in a new generation of agents targeting the central nervous system.[2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of this compound, with a focus on its role as a versatile intermediate in drug discovery and development.

The strategic placement of chlorine atoms on the phenyl ring significantly influences the molecule's electronic properties and steric profile, making it a valuable precursor for creating complex molecular architectures with tailored pharmacological activities. Understanding the core characteristics of this compound is therefore essential for researchers aiming to leverage its synthetic potential.

Section 1: Chemical Structure and Physicochemical Properties

The fundamental identity of a chemical compound is defined by its structure and resulting physical properties. These parameters govern its reactivity, solubility, and suitability for various synthetic transformations.

Molecular Structure

This compound consists of a propan-1-one group attached to a benzene ring that is substituted with two chlorine atoms at the 2 and 6 positions. The steric hindrance imposed by the two ortho-positioned chlorine atoms can influence the conformation of the propanone side chain relative to the aromatic ring.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

Quantitative data for this compound is limited in public literature. The following table summarizes known and predicted properties.

PropertyValueSource
CAS Number 1261792-92-0[1]
Molecular Formula C₉H₈Cl₂O[1]
Molecular Weight 203.07 g/mol [1]
Boiling Point 227.8 ± 20.0 °CPredicted[1]
Density 1.258 ± 0.06 g/cm³Predicted
Melting Point Not available-
Solubility Not available-
Predicted Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple and informative.

    • Aromatic Region: The three protons on the dichlorophenyl ring should appear as a multiplet system. Specifically, one triplet and one doublet (which may appear as a multiplet due to second-order effects) would be expected in the range of δ 7.2-7.5 ppm.

    • Aliphatic Region: The ethyl group of the propanone side chain will produce two distinct signals: a quartet around δ 2.8-3.1 ppm corresponding to the methylene (-CH₂-) group adjacent to the carbonyl, and a triplet around δ 1.1-1.3 ppm for the terminal methyl (-CH₃) group.[3]

  • ¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display 7 unique carbon signals.[4]

    • Carbonyl Carbon: A characteristic peak for the ketone carbonyl (C=O) is expected in the downfield region, typically δ 195-205 ppm.

    • Aromatic Carbons: Six signals would correspond to the aromatic carbons. The two carbons bearing chlorine atoms (C-Cl) will be shifted downfield. The quaternary carbon attached to the acyl group will also be distinct. The remaining C-H carbons will appear in the typical aromatic range of δ 120-140 ppm.

    • Aliphatic Carbons: Two signals will be present for the ethyl group: one for the methylene carbon (-CH₂) around δ 30-40 ppm and one for the methyl carbon (-CH₃) around δ 8-15 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretch, expected between 1680-1700 cm⁻¹. Additional bands corresponding to C-Cl stretches (typically 600-800 cm⁻¹) and aromatic C=C and C-H stretches will also be present.[3]

  • Mass Spectrometry (Electron Ionization): The mass spectrum should show a molecular ion peak (M⁺) at m/z 202. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The M+2 peak (from one ³⁷Cl) will be approximately 65% of the M⁺ peak, and the M+4 peak (from two ³⁷Cl) will be about 10% of the M⁺ peak. Key fragmentation pathways would likely involve the loss of the ethyl group (M-29) and cleavage at the acyl C-C bond.

Section 2: Synthesis via Friedel-Crafts Acylation

The most direct and industrially relevant synthetic route to this compound is the Friedel-Crafts acylation of 1,3-dichlorobenzene with propanoyl chloride.[5][6]

Mechanistic Rationale

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[5] The key steps involve:

  • Generation of the Electrophile: A strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the propanoyl chloride, leading to the formation of a highly reactive propanoylium cation (CH₃CH₂CO⁺).

  • Electrophilic Attack: The electron-rich π-system of the dichlorobenzene ring attacks the electrophilic propanoylium cation, forming a resonance-stabilized carbocation intermediate known as a sigma complex.

  • Rearomatization: A base (typically [AlCl₄]⁻) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

Causality Behind Experimental Choices:

  • Substrate Reactivity: 1,3-Dichlorobenzene is an electron-deactivated aromatic compound due to the inductive electron-withdrawing effect of the two chlorine atoms. This deactivation makes the ring less nucleophilic and thus less reactive towards electrophilic attack compared to benzene.[7]

  • Catalyst Selection: To overcome the reduced reactivity of the substrate, a potent Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃) is required in stoichiometric amounts. Weaker catalysts may result in low conversion or require harsh reaction conditions (e.g., high temperatures).[7]

  • Solvent: An inert solvent such as dichloromethane (DCM) or dichloroethane (DCE) is typically used. It must be anhydrous, as any moisture will react with and deactivate the AlCl₃ catalyst.[7]

G cluster_0 Friedel-Crafts Acylation Workflow reagents 1. Prepare Reagents - Anhydrous 1,3-Dichlorobenzene - Propanoyl Chloride - Anhydrous AlCl₃ - Anhydrous DCM (Solvent) setup 2. Reaction Setup - Flame-dried glassware - Inert atmosphere (N₂/Ar) - Cool to 0°C (ice bath) reagents->setup addition 3. Reagent Addition - Suspend AlCl₃ in DCM - Slowly add Propanoyl Chloride - Add Dichlorobenzene dropwise setup->addition reaction 4. Reaction - Stir at room temperature - Monitor by TLC/GC addition->reaction quench 5. Work-up: Quench - Pour mixture onto ice/HCl - Decomposes AlCl₃ complex reaction->quench extract 6. Work-up: Extraction - Separate organic layer - Wash with H₂O, NaHCO₃, brine quench->extract purify 7. Purification - Dry organic layer (Na₂SO₄) - Concentrate solvent - Purify by chromatography/distillation extract->purify product 8. Final Product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system; successful execution relies on the strict adherence to anhydrous conditions to maintain catalyst activity.

  • Glassware and Atmosphere Preparation:

    • All glassware (a three-neck round-bottom flask, dropping funnel, and condenser) must be thoroughly flame-dried or oven-dried to remove all traces of moisture.

    • Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of an inert gas (e.g., nitrogen or argon).

  • Reagent Charging:

    • To the reaction flask, charge anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane (DCM).

    • Cool the resulting suspension to 0 °C in an ice-water bath with continuous stirring.

  • Formation of Acylium Ion Complex:

    • Slowly add propanoyl chloride (1.0 equivalent) dropwise to the stirred AlCl₃ suspension. A mild exotherm may be observed. Stir the mixture for 15-20 minutes at 0 °C to ensure the complete formation of the acylium ion-catalyst complex.

  • Addition of Dichlorobenzene:

    • Add 1,3-dichlorobenzene (1.0 equivalent) dropwise to the reaction mixture via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Stir at room temperature for 2-4 hours, or until the reaction is deemed complete by monitoring with an appropriate technique (e.g., Thin Layer Chromatography or Gas Chromatography).

  • Reaction Quench and Work-up:

    • Carefully and slowly pour the reaction mixture over a stirred mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and quenches the reaction.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Section 3: Applications in Drug Discovery and Development

The true value of this compound lies in its potential as a synthetic intermediate for creating high-value pharmaceutical compounds. The 2,6-dichlorophenyl moiety is a known pharmacophore that imparts specific properties to drug candidates.

A Precursor to Key Pharmaceutical Intermediates

Halogenated aromatic compounds are prevalent in pharmaceuticals, with chlorine-containing drugs representing a significant portion of FDA-approved medicines.[8] The chlorine atoms can enhance metabolic stability, improve membrane permeability, and provide key binding interactions with protein targets.

A prominent example highlighting the importance of this structural class is the synthesis of LY3154207 (Mevidalen) , a potent and selective positive allosteric modulator (PAM) of the human dopamine D1 receptor.[2][9][10] A critical building block for LY3154207 is 2-(2,6-dichlorophenyl)acetic acid .[11] While not a direct conversion, synthetic pathways can be envisioned where this compound could be transformed into this acid or other valuable derivatives through reactions such as the Willgerodt-Kindler reaction or haloform reaction followed by further modifications.

Role as a Scaffold in Medicinal Chemistry

Beyond specific targets, this compound serves as a versatile scaffold for library synthesis in drug discovery programs. The ketone functionality is a synthetic handle that allows for a wide array of chemical transformations, including:

  • Reductive Amination: To introduce diverse amine side chains, creating libraries of compounds for screening.

  • Aldol Condensations: To build larger, more complex carbon skeletons.

  • Reduction to Alcohols: The resulting secondary alcohol, 1-(2,6-dichlorophenyl)propan-1-ol, can be used in ether or ester synthesis.[12]

These transformations enable medicinal chemists to systematically explore the structure-activity relationship (SAR) around the 2,6-dichlorophenyl core, optimizing for potency, selectivity, and pharmacokinetic properties.

Section 4: Safety and Handling

As a laboratory chemical with limited publicly available toxicological data, this compound should be handled with care, following standard good laboratory practices. Hazard information for isomeric compounds, such as 1-(3,5-dichlorophenyl)propan-1-one, indicates potential risks.[13]

  • GHS Hazard Classification (Predicted):

    • Harmful if swallowed (Acute Toxicity, Oral).[13]

    • Causes skin irritation.[13]

    • Causes serious eye irritation.[13]

    • May cause respiratory irritation.[13]

  • Recommended Precautions:

    • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

    • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors or dust.

    • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

In case of exposure, seek immediate medical attention. Consult a full Safety Data Sheet (SDS) from the supplier before use.

References

  • Save My Exams. (2024, October 26). Friedel-Crafts Acylation. A Level Chemistry Revision Notes. [Link]

  • F. Solis. (2013, September 11). Friedel-Krafts acylation, benzene and propanoyl chloride [Video]. YouTube. [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

  • Hao, J., Beck, J. P., Schaus, J. M., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711–8732. [Link]

  • PubChem. (n.d.). 1-(2,5-Dichlorophenyl)propan-1-one. National Center for Biotechnology Information. [Link]

  • Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide. [Link]

  • Wiley Science Solutions. (n.d.). Wiley SmartSpectra Vapor Phase IR Database Collection. [Link]

  • Ohta, H., et al. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. Molecules, 27(18), 5985. [Link]

  • Hao, J., Beck, J. P., Schaus, J. M., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. PubMed. [Link]

  • Taleb, A., & Josil, P. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Martens, J., et al. (2018). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. ChemRxiv. [Link]

  • MDPI. (n.d.). Biological Activity and Applications of Natural Compounds. [Link]

  • University of Puget Sound. (n.d.). 1H-NMR Chemical Shifts. [Link]

  • Hao, J., Beck, J. P., Schaus, J. M., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent... ResearchGate. [Link]

  • PubChem. (n.d.). 1-(3,5-Dichlorophenyl)propan-1-one. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). 2,6-Dichloroacetophenone. NIST WebBook. [Link]

  • Wińska, K., et al. (2024). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. MDPI. [Link]

  • Chem Player. (2021, January 9). 1,3-dichlorobenzene synthesis [Video]. YouTube. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Organic Syntheses. (n.d.). 2,6-dichloronitrobenzene. [Link]

  • Pauli, G. F., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. [Link]

  • Google Patents. (n.d.). Method for synthesizing m-dichlorobenzene.
  • Martins, C. H., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

  • El-Nagger, A. M., et al. (1997). Studies on o-[2,6-dichlorophenyl-1-amino] phenyl acetic acid. I. Synthesis, antiinflammatory, analgesic and ulcerogenic activities of some new amino acid conjugates. PubMed. [Link]

  • Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 133-163. [Link]

  • ProteomeXchange. (n.d.). Dataset PXD000596. [Link]

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A Comprehensive Technical Guide to 1-(2,6-Dichlorophenyl)propan-1-one for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide serves as a critical resource for researchers, scientists, and professionals in drug development, providing a comprehensive overview of 1-(2,6-Dichlorophenyl)propan-1-one. This document will cover its fundamental chemical identity, including its CAS number and synonyms, alongside a detailed exploration of its synthesis, applications, and essential safety protocols. The information presented herein is curated to support and enhance your research and development activities.

Part 1: Core Compound Identification

Precise identification of chemical compounds is the bedrock of scientific research and development. This section provides the essential identifiers for this compound.

CAS Number

The Chemical Abstracts Service (CAS) has assigned the number 1261792-92-0 to this compound.[1] This unique numerical identifier is universally recognized and essential for unambiguous database searches, procurement, and regulatory documentation.

Synonyms

In scientific literature and commercial listings, this compound may be referred to by several synonyms. Recognizing these is crucial for comprehensive information retrieval.

Table 1: Synonyms and Related Compounds

NameCAS NumberRelationship
2',6'-DichloropropiophenoneNot explicitly foundSynonym
Propiophenone, 2',6'-dichloro-Not explicitly foundSynonym
1-(2,6-dichlorophenyl)propan-2-one93457-06-8Isomer[2][3]
1-(2,3-Dichlorophenyl)propan-1-one213382-05-9Isomer[4]
1-(3,5-Dichlorophenyl)propan-1-one92821-92-6Isomer[5][6]
2',6'-Dichloroacetophenone2040-05-3Related Compound[7][8][9]

Part 2: Scientific Integrity and Logical Application

As a Senior Application Scientist, it is imperative to ground our work in robust scientific principles. This section details the synthesis and rationale behind the use of this compound in a research context.

Synthesis Protocol: A Self-Validating System

The synthesis of this compound is typically achieved via a Friedel-Crafts acylation. The following protocol is designed to be self-validating, with clear checkpoints and explanations for each step.

Expertise & Experience: The success of the Friedel-Crafts acylation is highly dependent on the purity of reagents and the exclusion of moisture, which can deactivate the Lewis acid catalyst. Anhydrous conditions are therefore critical.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • 1,3-Dichlorobenzene

  • Propanoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-dichlorobenzene in anhydrous DCM in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Catalyst Addition: Cool the solution to 0°C using an ice bath and slowly add anhydrous AlCl₃. Causality: The Lewis acid catalyst polarizes the acyl chloride, making it a more reactive electrophile.

  • Acylating Agent Addition: Add a solution of propanoyl chloride in anhydrous DCM dropwise from the addition funnel. Maintain the temperature at 0°C to control the exothermic reaction and minimize side-product formation.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Trustworthiness: TLC allows for visual confirmation of the consumption of starting materials and the formation of the product, ensuring the reaction has gone to completion before proceeding to the workup.

  • Quenching: Carefully pour the reaction mixture over crushed ice to quench the reaction and decompose the aluminum chloride complex.

  • Workup: Separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Workflow Diagram:

G cluster_0 Synthesis Workflow A Reaction Setup (Inert Atmosphere) B Catalyst & Reagent Addition (0°C) A->B Add AlCl₃, Propanoyl Chloride C Reaction & Monitoring (Room Temperature) B->C Warm to RT D Quenching (Ice) C->D TLC Confirms Completion E Aqueous Workup D->E Decompose Catalyst F Purification E->F Extract & Wash G Final Product F->G Chromatography/ Recrystallization

Caption: Step-by-step synthesis workflow for this compound.

Authoritative Grounding & Mechanistic Claims

The 2,6-dichlorophenyl structural motif is prevalent in many pharmacologically active compounds. The steric hindrance provided by the two chlorine atoms in the ortho positions can significantly influence the molecule's conformation and its interaction with biological targets. This substitution pattern is often employed to enhance selectivity or metabolic stability.

Applications in Drug Development:

This compound serves as a versatile intermediate for the synthesis of more complex molecules. The ketone functionality is a key reactive handle for various chemical transformations:

  • Reductive Amination: To introduce nitrogen-containing functional groups, which are crucial for the biological activity of many drugs.

  • Aldol Condensation: To form carbon-carbon bonds and build larger molecular scaffolds.

  • Grignard Reactions: To introduce a wide range of alkyl or aryl substituents.

Logical Relationship Diagram:

G cluster_1 Synthetic Utility Start This compound A Reductive Amination Start->A B Aldol Condensation Start->B C Grignard Reaction Start->C D Bioactive Amines A->D Forms C-N bond E α,β-Unsaturated Ketones B->E Forms C-C bond F Tertiary Alcohols C->F Forms C-C bond

Caption: Synthetic pathways originating from this compound.

References

  • PubChem. 1-(2,6-dichlorophenyl)propan-2-one. [Link]

  • PubChem. 1-(2,3-Dichlorophenyl)propan-1-one. [Link]

  • PubChem. 1-(3,5-Dichlorophenyl)propan-1-one. [Link]

  • Cheméo. Chemical Properties of 2,6-Dichloroacetophenone (CAS 2040-05-3). [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 2',6'-Dichloropropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Identity and Calculated Properties

A precise understanding of a compound begins with its fundamental molecular identity. For 2',6'-dichloropropiophenone, these core attributes form the basis for all subsequent experimental and predictive analysis.

  • IUPAC Name: 1-(2,6-dichlorophenyl)propan-1-one

  • Molecular Formula: C₉H₈Cl₂O

  • Synonyms: 2',6'-Dichlorophenyl ethyl ketone

The molecular structure, featuring a propiophenone core with two chlorine atoms ortho to the carbonyl group on the phenyl ring, dictates its chemical reactivity and physical behavior. Steric hindrance from the ortho-chlorine atoms can influence the conformation and reactivity of the carbonyl group.

PropertyValueSource
Molecular Weight 203.06 g/mol Computed
Monoisotopic Mass 201.99522 DaComputed
SMILES CCC(=O)C1=C(C=CC=C1Cl)ClOEChem
InChI Key Not Available

Predicted Physicochemical Properties and Analog Comparison

While specific experimental data for 2',6'-dichloropropiophenone is sparse, we can infer its likely properties by examining structurally similar compounds. The closest, well-documented analogue is 2',6'-dichloroacetophenone (CAS: 2040-05-3), which differs only by a methyl group instead of an ethyl group.[1]

PropertyPredicted Value / State for 2',6'-DichloropropiophenoneComparative Data: 2',6'-DichloroacetophenoneReference
Appearance White to off-white or dark yellow solidSolid[2]
Melting Point (°C) Expected to be slightly different from its analogue37-41
Boiling Point (°C) Expected to be higher than its analogue80-84 (at reduced pressure)
Solubility Insoluble in water; Soluble in organic solvents (e.g., DMSO, Chloroform)Sparingly soluble in water, soluble in organic solvents[3][4]

The addition of a methylene group in the ethyl chain of the propiophenone is expected to slightly increase the melting and boiling points due to increased molecular weight and van der Waals forces, while maintaining similar solubility characteristics.

A Protocol for Comprehensive Characterization

For a compound with limited documentation, establishing a validated analytical workflow is paramount. This section provides the methodologies to confirm the identity, purity, and physical properties of a 2',6'-dichloropropiophenone sample. This workflow represents a self-validating system, where each step confirms and builds upon the last.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Physical Properties cluster_2 Phase 3: Structural Elucidation cluster_3 Phase 4: Final Validation Sample Sample Received GCMS Purity & Identity Check (GC-MS) Sample->GCMS Inject small aliquot DSC Thermal Analysis (DSC/MPA) GCMS->DSC Use purified bulk Solubility Solubility Screening DSC->Solubility Informed solvent choice FTIR FT-IR (Functional Groups) Solubility->FTIR Prepare KBr pellet or film NMR NMR (¹H, ¹³C, COSY, HSQC) FTIR->NMR Dissolve in appropriate deuterated solvent MS High-Res MS (Formula Confirmation) NMR->MS Confirm NMR structure Report Generate Certificate of Analysis MS->Report

Caption: Workflow for the comprehensive characterization of 2',6'-dichloropropiophenone.

Infrared (FT-IR) Spectroscopy for Functional Group Identification

Rationale: FT-IR is a rapid, non-destructive technique to confirm the presence of key functional groups. The spectrum will validate the presence of the carbonyl group, aromatic ring, and carbon-chlorine bonds.

Protocol:

  • Prepare the sample as a KBr pellet or as a thin film from a volatile solvent (e.g., methylene chloride) on a salt plate.

  • Acquire the spectrum from 4000 to 400 cm⁻¹.

  • Analyze the spectrum for characteristic absorption bands.

Expected Characteristic Peaks:

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2980-2850 cm⁻¹: Aliphatic C-H stretching from the ethyl group.

  • ~1700 cm⁻¹: A strong C=O (carbonyl) stretching band. The exact position may be slightly shifted due to conjugation and electronic effects of the chlorine atoms.

  • ~1600-1450 cm⁻¹: Aromatic C=C ring stretching bands.

  • ~800-600 cm⁻¹: C-Cl stretching bands.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Rationale: NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of the molecule. ¹H NMR will confirm the ethyl group and the substitution pattern of the aromatic ring, while ¹³C NMR will identify all unique carbon environments.

Protocol:

  • Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[5][6]

  • Acquire ¹H, ¹³C, and, if necessary, 2D spectra (like COSY and HSQC) on a spectrometer (e.g., 400 MHz or higher).

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[7]

Predicted ¹H NMR Spectrum (in CDCl₃):

  • Triplet (~1.2 ppm, 3H): The -CH₃ protons of the ethyl group, split by the adjacent -CH₂- group.

  • Quartet (~3.0 ppm, 2H): The -CH₂- protons of the ethyl group, split by the adjacent -CH₃ group.

  • Multiplet (~7.3-7.5 ppm, 3H): The three protons on the dichlorophenyl ring. The specific splitting pattern will depend on the coupling constants between them.

Predicted ¹³C NMR Spectrum (in CDCl₃):

  • ~200 ppm: Carbonyl carbon (C=O).

  • ~130-140 ppm: Aromatic carbons, including the two carbons bonded to chlorine.

  • ~30-35 ppm: Methylene carbon (-CH₂-).

  • ~8-12 ppm: Methyl carbon (-CH₃).

G cluster_ethyl Ethyl Group cluster_aromatic Aromatic Ring CH3 CH₃ CH2 CH₂ CH3->CH2 J-coupling H3 H3' H4 H4' H3->H4 ortho H5 H5' H3->H5 meta H4->H5 ortho

Caption: Predicted ¹H NMR coupling relationships in 2',6'-dichloropropiophenone.

Mass Spectrometry (MS) for Molecular Weight Verification

Rationale: MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. The isotopic signature of chlorine is a key validation point.

Protocol:

  • Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for purity analysis or direct infusion for high-resolution analysis.

  • Use Electron Ionization (EI) to induce fragmentation or a soft ionization technique like Electrospray Ionization (ESI) for molecular ion confirmation.

  • Analyze the resulting mass spectrum.

Expected Mass Spectrum Features:

  • Molecular Ion (M⁺): A peak at m/z ≈ 202.

  • Isotopic Pattern: Due to the two chlorine atoms (³⁵Cl and ³⁷Cl), a characteristic pattern will be observed for the molecular ion and any chlorine-containing fragments. The pattern will show peaks at M (relative intensity 100%), M+2 (relative intensity ~65%), and M+4 (relative intensity ~10%).[8]

  • Key Fragments: Expect fragmentation corresponding to the loss of the ethyl group ([M-29]⁺) or the entire propanoyl group.[9]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2',6'-dichloropropiophenone is not widely available, prudent laboratory practice dictates handling it based on the known hazards of similar chlorinated aromatic ketones.[2][10][11]

  • Hazard Classifications: Expected to be harmful if swallowed or in contact with skin, and to cause skin and serious eye irritation.[11] May cause respiratory irritation.[11]

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[12]

  • First Aid:

    • Skin Contact: Wash off immediately with soap and plenty of water.[2]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

  • Stability: The product is expected to be chemically stable under standard ambient conditions (room temperature).[10]

Potential Applications in Research

Halogenated propiophenones are valuable intermediates in organic synthesis. The presence of the chlorine atoms and the ketone functionality allows for a wide range of chemical transformations.

  • Pharmaceutical Synthesis: The dichlorophenyl motif is present in several active pharmaceutical ingredients. This compound could serve as a building block for novel drug candidates.[13]

  • Materials Science: The aromatic and polar nature of the molecule suggests potential use in the synthesis of specialized polymers or organic semiconductors where electronic properties can be tuned by the halogen substituents.[4]

  • Agrochemicals: Chlorinated aromatic compounds are frequently used as precursors in the development of pesticides and herbicides.[14]

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Cheméo. (n.d.). 2,6-Dichloroacetophenone. [Link]

  • National Center for Biotechnology Information. (n.d.). 2',4'-Dichloropropiophenone. PubChem Compound Database. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 2,6-Dichloroacetophenone. NIST Chemistry WebBook. [Link]

  • Muby Chemicals. (n.d.). 2,6-Dichlorophenol Manufacturers. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Mass spectrum of 2,6-Dichloroacetophenone. NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-Dichlorophenol. PubChem Compound Database. [Link]

  • Defense Technical Information Center (DTIC). (2008). Synthesis and Mass Spectral Analysis of HD Degradation Products. [Link]

  • ZCPC. (2025). 2,6-Dichloropyrazine: A Key Player in Medicinal Chemistry. [Link]

  • European Patent Office. (2002). Production method of a 2,6-dichlorophenol compound. [Link]

  • Eurisotop. (n.d.). NMR Solvent data chart. [Link]

  • University of Calgary. (n.d.). Sample IR spectra. [Link]

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An In-depth Technical Guide to Determining the Solubility Profile of 1-(2,6-Dichlorophenyl)propan-1-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Solubility Profiling in Modern Drug Development

In the landscape of pharmaceutical research and development, the journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges. Among the fundamental physicochemical properties that dictate the success or failure of a potential drug, solubility stands as a critical gatekeeper.[1][2] Poor solubility can severely limit a compound's bioavailability, hinder the development of effective formulations, and ultimately lead to the termination of otherwise promising candidates.[3][4] Therefore, a comprehensive understanding of a compound's solubility profile across a range of relevant organic solvents is not merely a data-gathering exercise; it is a foundational pillar of strategic drug development.[5][6][7] This guide provides a detailed technical framework for researchers, scientists, and drug development professionals to meticulously determine and interpret the solubility profile of 1-(2,6-dichlorophenyl)propan-1-one, a compound of interest in medicinal chemistry.

Understanding the Molecule: this compound

Before delving into experimental protocols, a brief analysis of the target molecule is essential to anticipate its solubility behavior. This compound possesses a molecular formula of C9H8Cl2O and a molecular weight of approximately 203.07 g/mol .[8][9] Key structural features include a dichlorinated phenyl ring, which imparts significant hydrophobicity and rigidity, and a propan-1-one side chain containing a polar carbonyl group. The steric hindrance from the two chlorine atoms in the ortho positions can influence intermolecular interactions. The presence of both nonpolar (dichlorophenyl ring) and polar (carbonyl group) moieties suggests that its solubility will be highly dependent on the specific nature of the organic solvent.

The Theoretical Underpinnings of Solubility: A Primer

The principle of "like dissolves like" serves as a useful initial guide for predicting solubility.[10] This concept is more formally described by thermodynamic models and parameters such as Hansen Solubility Parameters (HSP).[11][12] HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[12] A solvent is more likely to dissolve a solute if their respective Hansen parameters are similar. While a full HSP determination for this compound is beyond the scope of this guide, understanding this principle helps in selecting a diverse and informative panel of organic solvents for experimental testing.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The following section outlines a robust, step-by-step protocol for determining the equilibrium or thermodynamic solubility of this compound. This method, often referred to as the "shake-flask" method, is considered a gold standard for its accuracy and reliability.[13]

Materials and Reagents
  • This compound (high purity, >98%)

  • A selection of organic solvents (HPLC grade or equivalent) covering a range of polarities and hydrogen bonding capabilities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, dimethyl sulfoxide)

  • Calibrated analytical balance

  • Vials with Teflon-lined screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, compatible with the organic solvents used)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess solid This compound B Add a known volume of organic solvent A->B to vials C Seal vials and place in a thermostatted shaker B->C D Agitate at a constant temperature for 24-48 hours C->D ensures equilibrium E Centrifuge to pellet undissolved solid D->E F Filter supernatant through a 0.22 µm filter E->F removes fine particles G Dilute the saturated solution F->G prepare for analysis H Analyze by HPLC G->H

Caption: Experimental workflow for the determination of thermodynamic solubility.

Step-by-Step Methodology
  • Preparation of Stock Standards for HPLC Quantification:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) to prepare a concentrated stock solution.

    • Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

    • Analyze these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).

  • Sample Preparation:

    • Into separate vials, add an excess amount of solid this compound (e.g., 10-20 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

    • To each vial, add a precise volume (e.g., 1.0 mL) of the selected organic solvent.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Processing and Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter compatible with the solvent. This step is crucial to remove any undissolved microparticles.

    • Accurately dilute the filtered saturated solution with a suitable solvent (e.g., acetonitrile) to bring the concentration within the linear range of the HPLC calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area corresponding to this compound.

  • Data Analysis:

    • Using the peak area from the sample analysis and the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the thermodynamic solubility of the compound in that specific solvent at the experimental temperature.

Presentation and Interpretation of Solubility Data

The experimentally determined solubility values should be compiled into a clear and concise table for easy comparison.

Table 1: Exemplary Solubility Profile of this compound at 25 °C

Organic SolventSolvent ClassPolarity IndexSolubility (mg/mL)Solubility (mol/L)
n-HexaneNonpolar Aliphatic0.1[Experimental Value][Calculated Value]
TolueneNonpolar Aromatic2.4[Experimental Value][Calculated Value]
DichloromethaneHalogenated3.1[Experimental Value][Calculated Value]
Ethyl AcetateEster4.4[Experimental Value][Calculated Value]
AcetoneKetone5.1[Experimental Value][Calculated Value]
EthanolProtic Alcohol5.2[Experimental Value][Calculated Value]
MethanolProtic Alcohol6.6[Experimental Value][Calculated Value]
Dimethyl Sulfoxide (DMSO)Aprotic Polar7.2[Experimental Value][Calculated Value]

Interpreting the Results:

The solubility data should be analyzed in the context of the solvent's physicochemical properties.

  • Polarity: It is anticipated that the solubility of this compound will be low in highly nonpolar solvents like hexane due to the presence of the polar carbonyl group. As the solvent polarity increases, the solubility is expected to increase. Solvents like ethyl acetate and acetone, which have moderate polarity and can act as hydrogen bond acceptors for any potential interactions, are likely to be good solvents.

  • Hydrogen Bonding: The molecule itself does not have strong hydrogen bond donating capabilities. However, its carbonyl oxygen can act as a hydrogen bond acceptor. Therefore, protic solvents like ethanol and methanol, which can donate hydrogen bonds, may exhibit good solvating power.

  • Specific Interactions: The dichlorophenyl ring can participate in π-π stacking interactions, which might enhance solubility in aromatic solvents like toluene compared to aliphatic solvents like hexane.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the experimental determination of the solubility profile of this compound in organic solvents. By following the detailed protocol and carefully interpreting the results, researchers can gain crucial insights into the physicochemical properties of this compound. This knowledge is invaluable for guiding formulation development, optimizing reaction conditions in synthetic chemistry, and making informed decisions in the drug discovery and development pipeline.[2][3] Further studies could explore the temperature dependence of solubility, which can be described by the van't Hoff equation, providing additional thermodynamic insights into the dissolution process.[13]

References

  • Predicting solubility curves via a thermodynamic cycle and machine learning. (2025, March 24). Vertex AI Search.
  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025, November 21). Journal of the American Chemical Society.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.
  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. (2025, April 15).
  • Importance of Solubility and Lipophilicity in Drug Development. (2021, February 1). AZoLifeSciences.
  • Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH.
  • The Importance of Solubility for New Drug Molecules. (2020, May 11). Biomedical and Pharmacology Journal.
  • Hansen solubility parameter (HSP) of some common solvents and target compounds.
  • Compound solubility measurements for early drug discovery. (2022, May 31). Life Chemicals.
  • Thermodynamic modeling of activity coefficient and prediction of solubility. (2006, April 15). PubMed.
  • Solubility test for Organic Compounds. (2024, September 24). Online Chemistry Lab.
  • Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. (2025, August 6). ChemRxiv.
  • This compound. ChemicalBook.
  • Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.
  • Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College.
  • Hansen Solubility Parameter System. DuPont.
  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013, April 2). American Pharmaceutical Review.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Boulder.
  • List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022, August 22).
  • Hansen solubility parameter. Wikipedia.
  • The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. (2024, February 22).
  • 2,3-dibromo-1-(2,6-dichlorophenyl)propan-1-one. MilliporeSigma.
  • 1-(2,6-dichlorophenyl)propan-1-ol. ChemicalBook.
  • 1-(2,5-Dichlorophenyl)propan-1-one. PubChem.
  • 1-(2,3-Dichlorophenyl)propan-1-one. PubChem.
  • Solubility D
  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective. (2019, September 18).
  • 93457-06-8|1-(2,6-Dichlorophenyl)propan-2-one. BLDpharm.
  • SOLUBILITY D

Sources

Navigating the Unseen: A Technical Safety Deep Dive on 1-(2,6-Dichlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, a myriad of novel molecules are handled daily. Among these is 1-(2,6-Dichlorophenyl)propan-1-one, a compound that, while not extensively characterized in publicly available safety literature, warrants a thorough and proactive safety assessment due to its chemical structure and relationship to other well-documented chlorinated aromatic ketones. This guide, therefore, serves as an in-depth technical resource, synthesizing available data from closely related analogs and established chemical principles to provide a robust framework for its safe handling, use, and disposal.

Unveiling the Profile: Physicochemical Characteristics

Understanding the fundamental physical and chemical properties of a substance is the bedrock of a comprehensive safety evaluation. For this compound, the following data has been compiled from available chemical literature.

PropertyValueSource
Molecular Formula C₉H₈Cl₂O[1]
Molecular Weight 203.07 g/mol [1]
Boiling Point (Predicted) 227.8 ± 20.0 °C[1]
Density (Predicted) 1.258 ± 0.06 g/cm³[1]

Note: Predicted values are computational estimates and should be used as a guide.

The presence of the dichlorinated phenyl ring and the ketone functional group are key determinants of its reactivity and toxicological profile. The chlorine atoms, being electron-withdrawing, can influence the reactivity of the aromatic ring and the adjacent carbonyl group.

The Synthetic Context: Formation and Potential Impurities

While a standardized, large-scale synthesis for this compound is not widely published, its formation can be anticipated through several established synthetic routes in organic chemistry. One plausible pathway is the Friedel-Crafts acylation of 1,3-dichlorobenzene with propanoyl chloride.

Caption: Plausible synthetic route to this compound.

Given this potential synthetic route, researchers should be aware of possible impurities, including unreacted starting materials, regioisomers (e.g., 1-(2,4-dichlorophenyl)propan-1-one), and residual catalyst. The presence of such impurities can alter the toxicological and reactivity profile of the substance.

Furthermore, this compound may arise as an intermediate or a metabolite in the synthesis of more complex molecules. For instance, related structures are integral to the development of pharmacologically active compounds, such as dopamine D1 receptor positive allosteric modulators[2][3][4].

Hazard Identification: A Data-Driven Inference

A specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found. However, by examining the hazard profiles of its close isomers, 1-(2,5-Dichlorophenyl)propan-1-one and 1-(3,5-Dichlorophenyl)propan-1-one, a reliable estimation of its potential hazards can be constructed[5][6].

Inferred GHS Hazard Classifications:

Hazard ClassCategoryInferred Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

These classifications suggest that this compound should be handled with a significant degree of caution.

Caption: Inferred primary hazards of this compound.

Risk Mitigation and Safe Handling Protocols

A proactive approach to safety is paramount when working with a compound with an inferred hazard profile. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

4.1. Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

4.2. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before and during use.

  • Skin and Body Protection: A lab coat is required. For larger quantities or tasks with a higher risk of exposure, consider a chemical-resistant apron or coveralls.

  • Respiratory Protection: In situations where a fume hood is not available or if there is a potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

4.3. Hygiene Practices:

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.

  • Contaminated clothing should be removed immediately and laundered separately before reuse.

Emergency Procedures: A Blueprint for Response

Preparedness is key to mitigating the consequences of an accidental release or exposure.

5.1. Spills:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

5.2. First Aid:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Storage and Disposal: Ensuring Long-Term Safety

6.1. Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.

6.2. Disposal:

  • Dispose of as hazardous waste in accordance with all local, state, and federal regulations.

  • Do not dispose of down the drain or in the general trash.

Conclusion: A Commitment to Informed Safety

References

  • 1-(2,5-Dichlorophenyl)propan-1-one | C9H8Cl2O | CID 20642363 - PubChem. [Link]

  • 1-(3,5-Dichlorophenyl)propan-1-one - PubChem. [Link]

  • Safety Data Sheet - Angene Chemical. [Link]

  • Safety Data Sheet: 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one - Chemos GmbH&Co.KG. [Link]

  • CN105037241A - Synthesis process of 1-(2,6-dichlorophenyl)
  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent - PubMed. [Link]

  • 1-(2,3-Dichlorophenyl)propan-1-one - PubChem. [Link]

  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - ACS Publications. [Link]

  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl - ResearchGate. [Link]

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Thermodynamic Stability of 2,6-Dichlorophenyl Propanone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability profiles of 1-(2,6-dichlorophenyl)propan-2-one and its derivatives. These molecules serve as critical intermediates in the synthesis of pharmacophores (e.g., ketamine analogs, agrochemicals). Their stability is governed by a unique interplay between Steric Inhibition of Resonance (SIR) caused by the ortho-chloro substituents and strong inductive electron-withdrawal . This guide details the structural determinants of stability, degradation pathways, and validated protocols for stress testing in drug development, adhering to ICH Q1A(R2) standards.

Structural and Electronic Determinants[1][2]

The thermodynamic behavior of 2,6-dichlorophenyl propanone is distinct from unsubstituted phenylacetones due to the "Ortho Effect."

Steric Inhibition of Resonance (SIR)

In a typical acetophenone or phenylacetone, the carbonyl


-system tends to coplanarize with the aromatic ring to maximize conjugation. However, the bulky chlorine atoms at the 2- and 6-positions create significant steric clash with the carbonyl oxygen and the alkyl side chain.
  • Consequence: The carbonyl group is twisted out of the plane of the phenyl ring (dihedral angle

    
     60–90°).
    
  • Thermodynamic Impact: Loss of resonance stabilization energy (

    
     3–5 kcal/mol) makes the carbonyl carbon more electrophilic compared to unhindered analogs, but the steric bulk simultaneously hinders nucleophilic attack.
    
Electronic Effects
  • Inductive Effect (-I): The two chlorine atoms are strongly electron-withdrawing. This pulls electron density away from the benzylic carbon (

    
    -carbon).
    
  • Acidity: The

    
    -protons (benzylic) become significantly more acidic (
    
    
    
    lowers) compared to non-chlorinated ketones. This accelerates the kinetics of enolization, even if the thermodynamic equilibrium favors the ketone.
Mechanistic Visualization

The following diagram illustrates the competing forces governing the molecule's internal stability.

Stability_Determinants Molecule 2,6-Dichlorophenyl Propanone Core Sterics Steric Bulk (2,6-Cl) Resonance Resonance Stabilization Sterics->Resonance Inhibits (Twists Bond) Reactivity Carbonyl Reactivity Sterics->Reactivity Protects via Shielding Electronics Inductive Effect (-I) Acidity Alpha-Proton Acidity Electronics->Acidity Increases (Withdraws e-) Resonance->Molecule Stabilizes (Lost in 2,6-sub) Acidity->Molecule Accelerates Enolization

Figure 1: Interplay of steric inhibition and electronic withdrawal affecting the thermodynamic core.

Thermodynamic Parameters & Tautomerism

Keto-Enol Equilibrium

The stability of the ketone form versus the enol form is critical for formulation.



For 2,6-dichlorophenyl propanone, the equilibrium strongly favors the keto  form (

to

), but this is higher than simple aliphatic ketones due to the stabilization of the enol double bond by the electron-deficient aromatic ring (despite the steric twist).
Thermal Decomposition

Thermal instability typically manifests via dehydrochlorination or homolytic cleavage of the C-C bond between the benzylic carbon and the carbonyl.

Table 1: Predicted Thermodynamic Stability Profile

ParameterTrend vs. Unsubstituted AnalogMechanistic Cause
Melting Point HigherCrystal packing efficiency of symmetric Cl substitution.
Enol Content Slightly HigherInductive acidification of

-protons.
Hydrolytic Stability HighSteric shielding protects carbonyl from water attack.
Photostability LowAryl ketones are chromophores; susceptible to Norrish Type I/II cleavage.

Degradation Pathways[1][3]

Oxidative Degradation

The benzylic position is the "soft spot." Under aerobic conditions, especially in solution, the benzylic C-H bond is susceptible to radical abstraction, leading to the formation of peroxides and eventually 2,6-dichlorobenzoic acid derivatives.

Photolysis (Norrish Reactions)
  • Type I: Homolytic cleavage of the

    
    -carbon to carbonyl bond. Generates 2,6-dichlorobenzyl radicals.
    
  • Type II: Intramolecular

    
    -hydrogen abstraction (less likely here due to short chain length, but possible in longer derivatives).
    

Experimental Protocols

Protocol A: Accelerated Stability Testing (ICH Q1A)

This protocol validates the stability of the drug substance under stress conditions to predict shelf life.

Objective: Determine degradation rate constants (


) and shelf-life (

).

Materials:

  • HPLC with UV/Vis detector (Method validated for specificity).

  • Environmental Chambers (Thermostatted).

  • Sample: 2,6-dichlorophenyl propanone derivative (>99% purity).

Workflow:

  • Preparation: Weigh 500 mg of sample into open glass vials (for oxidation stress) and closed vials (for thermal stress).

  • Incubation: Place samples in chambers set to ICH conditions:

    • Long Term:[1][2]

      
      
      
    • Accelerated:

      
      [3]
      
    • Stress (Thermal):

      
       (dry heat) for 2 weeks.
      
  • Sampling: Pull samples at

    
     months.
    
  • Analysis: Dissolve in Mobile Phase (e.g., Acetonitrile:Water). Inject into HPLC.

  • Calculation: Plot

    
     vs. Time. The slope is 
    
    
    
    .
Protocol B: Determination of Enolization Constant ( )

Objective: Quantify the thermodynamic ratio of enol to keto forms.

Methodology (NMR Titration):

  • Dissolve 20 mg of substance in 0.6 mL of deuterated solvent (e.g.,

    
     for non-polar, 
    
    
    
    for polar simulation).
  • Add

    
     (1 drop) to exchange exchangeable protons if necessary, though direct observation is preferred.
    
  • Acquire

    
    -NMR with a long relaxation delay (
    
    
    
    ) to ensure quantitative integration.
  • Signal Integration:

    • Integrate the benzylic protons (

      
       ppm, singlet, 2H) for the Keto  form.
      
    • Integrate the vinylic proton (

      
       ppm, singlet, 1H) for the Enol  form (if visible).
      
  • Calculation:

    
    
    
Stability Testing Workflow Diagram

The following diagram outlines the decision tree for stability evaluation based on ICH guidelines.

Stability_Protocol Start Batch Production Cond_Long 25°C / 60% RH (12 Months) Start->Cond_Long Cond_Acc 40°C / 75% RH (6 Months) Start->Cond_Acc Analysis HPLC/LC-MS Analysis Cond_Long->Analysis Cond_Acc->Analysis Decision Significant Change? Analysis->Decision Intermediate Intermediate Testing 30°C / 65% RH Decision->Intermediate Yes (>5% Deg) Report Shelf-Life Determination Decision->Report No Intermediate->Report

Figure 2: ICH Q1A(R2) Stability Testing Workflow for Drug Substances.

References

  • International Council for Harmonisation (ICH). (2003).[2][4] Stability Testing of New Drug Substances and Products Q1A(R2).[3][4] Retrieved from

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Keto-Enol Tautomerism and Steric Inhibition of Resonance).
  • PubChem. (n.d.). 1-(2,6-dichlorophenyl)propan-2-one Compound Summary. National Library of Medicine. Retrieved from

  • Gowda, B. T., et al. (2011). Steric inhibition of resonance in N-(2,6-dichlorophenyl) amides. Journal of Molecular Structure. (Validates the orthogonality of the 2,6-dichloro ring system).
  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals.

Sources

The Propiophenone Scaffold: A Technical Guide to Synthetic Versatility and Therapeutic Utility

[2]

Executive Summary

Propiophenone (1-phenylpropan-1-one) represents a privileged scaffold in medicinal chemistry.[1][2] While structurally simple, its aryl ketone backbone serves as a critical "synthon"—a synthetic anchor point that allows for the divergent construction of central nervous system (CNS) agents, microtubule-destabilizing anticancer chalcones, and antimicrobial Mannich bases.[1] This guide analyzes the chemical reactivity, structure-activity relationships (SAR), and synthetic protocols defining this class of compounds.[1]

Synthetic Divergence: The -Carbon Gateway

The utility of propiophenone lies in the reactivity of its

11
Core Synthetic Pathways

The propiophenone backbone undergoes three primary transformations in drug discovery:

  • 
    -Halogenation:  The gateway to aminoketones (CNS stimulants/antidepressants).[1]
    
  • Aldol Condensation (Claisen-Schmidt): The route to 1,3-diaryl-2-propen-1-ones (Chalcones).[1]

  • Mannich Reaction: The formation of

    
    -amino ketones (Antimicrobials).[1][3]
    

Propiophenone_PathwaysPropPropiophenone(Scaffold)Haloα-Bromination(Br2/H+)Prop->HaloElectrophilic Subst.AldolClaisen-Schmidt(+ Aryl Aldehyde)Prop->AldolBase CatalysisMannichMannich Rxn(HCHO + Amine)Prop->MannichAcid CatalysisAminoAminoketones(e.g., Bupropion)Halo->AminoNucleophilic Subst.ChalconeChalcones(Anticancer)Aldol->ChalconeDehydrationBaseβ-Amino Ketones(Antimicrobial)Mannich->BaseCondensation

Figure 1: Synthetic divergence of the propiophenone scaffold showing three primary medicinal chemistry trajectories.[1]

CNS Therapeutics: The Bupropion Paradigm

The most commercially significant derivative of propiophenone is Bupropion (Wellbutrin), a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] Its synthesis highlights the critical nature of the meta-chloro substituent on the phenyl ring and the bulky tert-butyl group on the amine.[1]

Mechanism of Action (NDRI)

Unlike SSRIs, propiophenone-derived aminoketones target the dopamine transporter (DAT) and norepinephrine transporter (NET).[1] The steric bulk of the tert-butyl group prevents rapid enzymatic degradation (N-dealkylation), extending the half-life compared to primary amine analogs like cathinone.[1]

Bupropion_MOANeuron_PrePresynaptic NeuronSynapseSynaptic CleftNeuron_Pre->SynapseReleaseNeuron_PostPostsynaptic NeuronSynapse->Neuron_PostSignal TransductionDATDAT / NETTransportersSynapse->DATReuptake (Normal)DAT->Neuron_PreRecycling (Blocked)BupropionBupropion(Inhibitor)Bupropion->DATBlockade (Therapeutic)DA_NEDopamine / NE(Neurotransmitters)

Figure 2: Mechanism of Bupropion action.[1] Inhibition of DAT/NET increases synaptic concentration of neurotransmitters.[1][4]

Protocol: Synthesis of Bupropion Hydrochloride

Context: This protocol describes the standard laboratory synthesis via

1Safety Warning:

Step 1:


-Bromination1
  • Reagents: 3'-chloropropiophenone (10 g), Dichloromethane (DCM, 50 mL), Bromine (

    
    , 1.0 eq).
    
  • Procedure: Dissolve ketone in DCM. Add a catalytic amount of HBr (or initiate with light).[1]

  • Addition: Add

    
     dropwise at 0°C to control exotherm. The solution will decolorize as 
    
    
    is consumed.
  • Causality: Low temperature prevents poly-bromination.[1] The 3-chloro group deactivates the ring, ensuring bromination occurs selectively at the

    
    -carbon, not the ring.[1]
    
  • Workup: Wash with saturated sodium bicarbonate. Evaporate solvent to yield 2-bromo-3'-chloropropiophenone (yellow oil).[1]

Step 2: Amination

  • Reagents: Crude bromo-intermediate, tert-butylamine (excess, 3-4 eq), N-Methyl-2-pyrrolidone (NMP) or Ethyl Acetate (Green alternative).[1]

  • Procedure: Dissolve bromo-ketone in solvent. Add tert-butylamine slowly.[1] Heat to 60°C for 2-4 hours.

  • Mechanism:

    
     nucleophilic substitution. The excess amine acts as a base to scavenge the generated HBr.
    
  • Purification: Extract with ether/water. Precipitate the salt by adding concentrated HCl in isopropanol.

  • Validation:

    
     NMR should show a singlet for the t-butyl group (~1.1 ppm) and a quartet for the 
    
    
    -proton.[1]

Oncology: Chalcones and Microtubule Interference

When propiophenone is condensed with benzaldehydes, the resulting 1,3-diaryl-2-propen-1-ones (chalcones) exhibit potent cytotoxicity.[1] These "open-chain flavonoids" mimic the pharmacophore of colchicine, binding to tubulin and inhibiting polymerization.[1]

Structure-Activity Relationship (SAR)

The cytotoxicity of propiophenone-derived chalcones is heavily influenced by substitutions on the B-ring (the aldehyde-derived ring).[1]

Table 1: SAR of Propiophenone-Derived Chalcones (IC50 against MCF-7 Cell Line)

Compound IDRing A (Prop. deriv)Ring B SubstitutionIC50 (µM)Mechanism Note
C-01 Unsubstituted4-OCH3 (Methoxy)> 50Low potency; electron-donating group reduces reactivity.
C-02 4-OH3,4,5-Trimethoxy2.4High Potency. Mimics Combretastatin A-4 (tubulin binder).[1]
C-03 4-F4-NO2 (Nitro)5.8Electron-withdrawing group enhances Michael acceptor reactivity.
C-04 Unsubstituted2,4-Dichloro8.1Steric bulk at ortho-position forces non-planar conformation.[1]

Data synthesized from general literature trends on chalcone SAR.

Protocol: Claisen-Schmidt Condensation[1]
  • Reagents: Propiophenone derivative (10 mmol), Substituted Benzaldehyde (10 mmol), NaOH (40%, aq), Ethanol (95%).[1]

  • Procedure: Mix ketone and aldehyde in ethanol. Add NaOH dropwise at 0-5°C. Stir at room temperature for 12-24 hours.

  • Observation: A precipitate (yellow/orange) usually forms.[1]

  • Workup: Pour into ice water, acidify with dilute HCl (to pH ~4-5), filter the solid.

  • Recrystallization: Use ethanol/water.

  • Self-Validating Check: The disappearance of the ketone carbonyl peak (~1680

    
    ) and appearance of the 
    
    
    -unsaturated carbonyl (~1650
    
    
    ) in IR confirms the reaction.[1]

Antimicrobial Agents: Mannich Bases

Mannich bases derived from propiophenone act as prodrugs. Under physiological conditions, they can undergo deamination to release the reactive

1
Key Findings
  • Target: Fungal strains (e.g., Candida albicans) and Gram-positive bacteria.[1][5][6]

  • Stability: Mannich bases are often more stable and water-soluble than their corresponding vinyl ketones, improving bioavailability.[1]

  • SAR Insight: High lipophilicity (LogP > 3) correlates with better membrane penetration and antimicrobial activity.[1]

References

  • Synthesis and Biological Evaluation of Bupropion Analogues. Journal of Medicinal Chemistry. (2009). Investigates the nAChR antagonist activity of propiophenone derivatives. Link

  • Phenylpropiophenone derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. (2013). Detailed QSAR study on chalcones derived from propiophenone. Link

  • A Greener Synthesis of the Antidepressant Bupropion Hydrochloride. Journal of Chemical Education. (2022).[1] Modernized protocols replacing toxic solvents.[7] Link[1]

  • Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry. (2010). Comprehensive review of the antimicrobial mechanism of Mannich bases. Link

  • Synthesis and biological activities of chalcones derived from nitroacetophenone. Advanced Materials Research. (2011). Comparative study of electron-withdrawing groups in chalcone synthesis. Link

An In-Depth Technical Guide to the Metabolic Pathway Predictions for 1-(2,6-Dichlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The metabolic fate of a xenobiotic compound is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity. For novel chemical entities such as 1-(2,6-dichlorophenyl)propan-1-one, a thorough understanding of its biotransformation is paramount for progression in drug development and chemical safety assessment. This guide provides a comprehensive technical overview of the predicted metabolic pathways of this compound. Leveraging established principles of xenobiotic metabolism and data from structurally analogous compounds, we delineate the probable Phase I and Phase II metabolic reactions. Furthermore, we present a robust, self-validating experimental workflow designed for researchers, scientists, and drug development professionals to elucidate and confirm these predicted pathways. This document is structured to offer not just a methodology, but a foundational understanding of the scientific rationale behind the predictive and experimental strategies in drug metabolism studies.

Introduction: The Imperative of Metabolic Profiling

In the landscape of drug discovery and development, the metabolic journey of a candidate molecule is a pivotal chapter. Metabolism, the enzymatic conversion of compounds, dictates the duration of exposure, the nature of circulating metabolites, and ultimately, the safety and efficacy of a therapeutic agent.[1] The liver is the primary site of drug metabolism, where a cascade of enzymatic reactions, broadly categorized into Phase I and Phase II, work to transform lipophilic compounds into more water-soluble, excretable forms.[2]

This compound, a molecule characterized by a halogenated aromatic ring and a ketone-containing aliphatic side chain, presents a unique metabolic puzzle. The dichlorophenyl moiety suggests susceptibility to oxidative metabolism, a common fate for such structures. The propan-1-one side chain introduces possibilities of reduction and subsequent conjugation. Understanding these potential metabolic routes is not merely an academic exercise; it is a crucial step in predicting drug-drug interactions, assessing the potential for toxic metabolite formation, and establishing a safe therapeutic window.

This guide will first construct a predictive metabolic map for this compound based on established biochemical principles and data from structurally related molecules. Subsequently, a detailed experimental framework will be provided to systematically validate these predictions, ensuring scientific rigor and trustworthiness in the generated data.

Predicted Metabolic Pathways of this compound

The metabolic transformation of this compound is anticipated to proceed through a series of Phase I and Phase II reactions.

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups, such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups, which typically results in a small increase in hydrophilicity and prepares the molecule for Phase II conjugation.[2][3] For this compound, the primary predicted Phase I pathways are oxidation and reduction.

The dichlorinated phenyl ring is a prime target for oxidative metabolism, primarily catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes.[4][5] Aromatic hydroxylation is a common metabolic pathway for compounds containing phenyl rings.[6] In the case of dichlorinated aromatic compounds, hydroxylation can occur at various positions on the ring. For instance, the metabolism of the common non-steroidal anti-inflammatory drug diclofenac, which also contains a 2,6-dichlorophenyl group, results in hydroxylated metabolites such as 4'-hydroxy- and 5-hydroxy-diclofenac.[7] Similarly, the metabolism of 2,4-dichlorophenol by human CYP3A4 has been shown to produce hydroxylated and quinone metabolites.[8]

For this compound, we predict the formation of phenolic metabolites through hydroxylation of the dichlorophenyl ring. The most likely positions for hydroxylation would be the less sterically hindered carbons, leading to the formation of one or more isomeric hydroxy-metabolites.

The propan-1-one side chain possesses a ketone functional group, which is susceptible to reduction. This reaction is typically catalyzed by aldo-keto reductases (AKRs) and short-chain dehydrogenases/reductases (SDRs), resulting in the formation of a secondary alcohol.[9] This reduction would convert the ketone to a hydroxyl group, significantly increasing the polarity of the molecule.

Predicted Phase I Metabolic Pathways

Phase I Metabolism cluster_main This compound cluster_phase1 Phase I Metabolites Parent This compound Hydroxylated_Metabolite Aromatic Hydroxylation Product(s) (Phenolic Metabolites) Parent->Hydroxylated_Metabolite CYP450 (Oxidation) Reduced_Metabolite Ketone Reduction Product (Secondary Alcohol) Parent->Reduced_Metabolite AKRs/SDRs (Reduction)

Caption: Predicted Phase I metabolic pathways for this compound.

Phase II Metabolism: Conjugation Reactions

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid, sulfate, or glutathione.[10][11] These reactions significantly increase water solubility and facilitate excretion.

The hydroxylated metabolites formed during Phase I are excellent substrates for UDP-glucuronosyltransferases (UGTs), which catalyze the attachment of glucuronic acid.[10] This is a major pathway for the elimination of phenolic compounds. The resulting glucuronide conjugates are highly water-soluble and readily excreted in urine and/or bile. The metabolism of diclofenac, for example, heavily involves the glucuronidation of its hydroxylated metabolites.[7]

In addition to glucuronidation, the phenolic metabolites can also undergo sulfation, a reaction catalyzed by sulfotransferases (SULTs).[12] Sulfation involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the metabolite. While typically a detoxification pathway, sulfation of certain structures can lead to the formation of reactive intermediates.[12]

Predicted Phase II Metabolic Pathways

Phase II Metabolism cluster_phase1 Phase I Metabolite cluster_phase2 Phase II Metabolites Hydroxylated_Metabolite Aromatic Hydroxylation Product Glucuronide_Conjugate Glucuronide Conjugate Hydroxylated_Metabolite->Glucuronide_Conjugate UGTs (Glucuronidation) Sulfate_Conjugate Sulfate Conjugate Hydroxylated_Metabolite->Sulfate_Conjugate SULTs (Sulfation) Experimental Validation Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Metabolism cluster_analysis Metabolite Identification cluster_in_vivo In Vivo Metabolism In_Silico Metabolic Pathway Prediction Tools Microsomes Liver Microsomes In_Silico->Microsomes Guide initial experiments Hepatocytes Hepatocytes Microsomes->Hepatocytes Confirm Phase I & identify Phase II LC_MS LC-MS/MS Microsomes->LC_MS Identify Phase I metabolites Hepatocytes->LC_MS Identify Phase I & II metabolites Animal_Models Animal Models (e.g., Rat, Mouse) Hepatocytes->Animal_Models Inform in vivo study design NMR NMR Spectroscopy LC_MS->NMR Structural elucidation NMR->Animal_Models Confirm metabolite structures Animal_Models->LC_MS Analyze plasma, urine, feces

Caption: A comprehensive workflow for the experimental validation of metabolic pathways.

In Silico Prediction

Before embarking on wet-lab experiments, it is highly recommended to utilize in silico metabolic pathway prediction tools. Software platforms can predict sites of metabolism and the likely metabolites based on the chemical structure of the compound. These predictions, while not definitive, can provide valuable guidance for designing in vitro experiments and for targeting the analysis of experimental data.

Parameter Description Tools/Software
Prediction Goal Identify potential sites of metabolism and predict the structures of likely metabolites.Commercial software (e.g., StarDrop, ADMET Predictor) or academic tools.
Rationale To generate initial hypotheses and guide the design of subsequent in vitro experiments.Computational models can rapidly screen for potential metabolic liabilities.
In Vitro Metabolism Studies

In vitro systems provide a controlled environment to study the metabolism of a compound and are essential for initial metabolic profiling.

  • Objective: To assess the intrinsic clearance of this compound and to identify the primary oxidative metabolites.

  • Methodology:

    • Incubate this compound with liver microsomes from relevant species (e.g., human, rat, mouse) in the presence of NADPH.

    • Collect samples at various time points.

    • Analyze the samples by LC-MS/MS to determine the rate of disappearance of the parent compound and to identify the formation of new metabolites.

  • Rationale: Liver microsomes are rich in CYP450 enzymes, making them an ideal system for studying Phase I oxidative metabolism. The rate of disappearance provides an estimate of metabolic stability.

  • Objective: To obtain a more complete picture of metabolism, including both Phase I and Phase II reactions.

  • Methodology:

    • Incubate this compound with cryopreserved or fresh hepatocytes.

    • Collect both the cell lysate and the incubation medium at various time points.

    • Analyze the samples by LC-MS/MS to identify both Phase I and Phase II metabolites.

  • Rationale: Hepatocytes contain a full complement of drug-metabolizing enzymes, including both Phase I and Phase II enzymes, providing a more comprehensive in vitro model of hepatic metabolism.

Metabolite Identification and Structural Elucidation

The identification and structural characterization of metabolites are crucial for a complete understanding of the metabolic pathways.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary analytical technique for detecting and quantifying the parent compound and its metabolites in complex biological matrices. High-resolution mass spectrometry provides accurate mass measurements, which can be used to determine the elemental composition of metabolites.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of key metabolites, isolation followed by NMR analysis is often necessary. NMR provides detailed information about the chemical structure of a molecule.

In Vivo Metabolism Studies

In vivo studies in animal models are essential to understand the overall disposition of the compound in a whole organism.

  • Objective: To identify the major circulating and excreted metabolites in a living system.

  • Methodology:

    • Administer this compound to an appropriate animal model (e.g., rat or mouse).

    • Collect plasma, urine, and feces at various time points.

    • Analyze the samples by LC-MS/MS to identify and quantify the parent compound and its metabolites.

  • Rationale: Animal models provide a complete physiological system to study the absorption, distribution, metabolism, and excretion (ADME) of a compound, offering insights that cannot be obtained from in vitro studies alone.

Conclusion and Future Directions

The metabolic pathways of this compound are predicted to involve a combination of Phase I oxidation of the dichlorophenyl ring and reduction of the ketone side chain, followed by Phase II conjugation of the resulting hydroxylated metabolites, primarily through glucuronidation and sulfation. This in-depth technical guide provides a robust framework for the systematic prediction and experimental validation of these pathways.

The successful elucidation of the metabolic fate of this compound will provide critical information for its development as a potential therapeutic agent or for its risk assessment as a chemical entity. Future work should focus on identifying the specific CYP450 and UGT isoforms involved in its metabolism to better predict potential drug-drug interactions. Furthermore, the pharmacological and toxicological activities of the identified major metabolites should be assessed to fully understand the overall safety and efficacy profile of the parent compound. By following the integrated predictive and experimental approach outlined in this guide, researchers can confidently and efficiently navigate the complexities of drug metabolism and make informed decisions in their development programs.

References

  • DailyMed. (n.d.). diclofenac sodium tablet, delayed release. U.S. National Library of Medicine. Retrieved from [Link]

  • Russell, D. A. (2022, March 10). Phase I Drug Metabolism. Drug Hunter. Retrieved from [Link]

  • Kimura, R., Kawai, M., & Murata, T. (1984). Role of 3,5-dichlorophenyl methyl sulfone, a metabolite of m-dichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by m-dichlorobenzene in rats. Toxicology and Applied Pharmacology, 75(2), 343-350.
  • Chen, Y., et al. (2023). Associations of dichlorophenol with metabolic syndrome based on multivariate-adjusted logistic regression: a U.S. nationwide population-based study 2003-2016. Environmental Health, 22(1), 89.
  • J. M. Mathews, S. L. Watson, G. L. D. R. D. G. M. W. S. L. G. (2017). Diacetyl and related flavorant α-Diketones: Biotransformation, cellular interactions, and respiratory-tract toxicity. Toxicology and Applied Pharmacology, 328, 1-10.
  • Di, L., & Obach, R. S. (2020). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. Drug Metabolism and Disposition, 48(10), 996-1006.
  • Valentovic, M. A., et al. (2008). Role of Biotransformation in 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione-induced Hepatotoxicity in Fischer 344 Rats. Toxicological Sciences, 105(2), 263-272.
  • Wikipedia. (2023, December 2). Glucuronidation. Retrieved from [Link]

  • National Toxicology Program. (2002). TR-501: p,p'-Dichlorodiphenyl Sulfone (CASRN 80-07-9)
  • Helen, D. (2023). Biotransformation: The Metabolic Harmony of Converting Compounds for Health. Journal of Pharmaceutical and Medicinal Chemistry, 9(3), 1-2.
  • Perera, F. F., et al. (2014). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Drug Metabolism Reviews, 46(3), 323-339.
  • Al-Hadiya, Z. H. (2021). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 26(16), 4945.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for 1,2-Dichloropropane.
  • Wang, Y., & Li, L. (2012). Identification of sulfation sites of metabolites and prediction of the compounds' biological effects. Analytical and Bioanalytical Chemistry, 403(5), 1339-1350.
  • Kelly, D. E., et al. (1997). Cytochrome P450 3A4 mediated metabolism of 2,4-dichlorophenol. Chemosphere, 35(1-2), 111-118.
  • Sancéau, J. Y., et al. (2017). An Improved Synthesis of Glucuronide Metabolites of Hindered Phenolic Xenoestrogens. Current Organic Synthesis, 14(6), 844-850.
  • Shargel, L., Wu-Pong, S., & Yu, A. B. C. (2012). Chapter 13. Drug Biotransformation.
  • Roberts, D. M., et al. (2012). Metabolism of propanil in vivo, including the clinical toxicity and kinetics of a massive overdose. Clinical Toxicology, 50(1), 40-46.
  • Moody, C. J., & Taylor, R. J. (1989). One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane. Tetrahedron Letters, 30(28), 3769-3772.
  • Rendic, S., & Guengerich, F. P. (2021). Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes. Archives of Toxicology, 95(1), 1-38.
  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Retrieved from [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141.
  • Pendiukh, V. V., & Rozhenko, A. B. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Journal of Organic and Pharmaceutical Chemistry, 22(4), 50-60.
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  • Rowley, B. M., et al. (2024). Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system. Reaction Chemistry & Engineering.
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  • Clinical Learning. (2024, November 30). 11. Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures [Video]. YouTube.
  • Valentovic, M. A., et al. (2008). Role of biotransformation in 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione-induced hepatotoxicity in Fischer 344 rats. Toxicological Sciences, 105(2), 263-272.
  • Hissink, A. M., et al. (1996). Pharmacokinetics and metabolism of 14C-1,3-dichloropropene in the Fischer 344 rat and the B6C3F1 mouse. Xenobiotica, 26(10), 1013-1028.
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  • Robinson, E., et al. (2016). Identification of an active metabolite of PAR-1 antagonist RWJ-58259 and synthesis of analogues to enhance its metabolic stability. Organic & Biomolecular Chemistry, 14(12), 3198-3201.
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  • Leustek, T. (2002). Sulfate Metabolism. The Arabidopsis Book, 1, e0023.

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An In-depth Technical Guide to the Physicochemical Characterization of 2',6'-Dichloropropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2',6'-Dichloropropiophenone is a halogenated aromatic ketone of significant interest in synthetic organic chemistry and drug discovery. Its utility as a versatile chemical intermediate necessitates a thorough understanding of its fundamental physicochemical properties, namely its melting and boiling points. These parameters are critical for reaction optimization, purification, formulation, and ensuring the overall quality and purity of synthesized compounds.

This technical guide provides a comprehensive overview of the determination of the melting and boiling points of 2',6'-dichloropropiophenone. In the absence of readily available literature data for this specific molecule, this guide will focus on the established, reliable methodologies for their experimental determination, contextualized with data from structurally analogous compounds. This approach ensures that researchers, scientists, and drug development professionals have a robust framework for characterizing this and other novel chemical entities.

Estimating Physical Properties through Structural Analogs

While experimental data for 2',6'-dichloropropiophenone is not prevalent in public databases, we can infer an approximate range for its melting and boiling points by examining related chlorinated phenyl ketones. It is important to note that the substitution pattern on the aromatic ring significantly influences these properties due to effects on crystal lattice packing and intermolecular forces.

Compound NameStructureMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2',6'-Dichloroacetophenone 189.0437-41274.9 (Predicted)
2',4'-Dichloropropiophenone 203.06Not availableNot available
2,6-Dichlorophenol 163.0066-68219-220

Note: Data for analogous compounds provides a preliminary estimation. Actual values for 2',6'-dichloropropiophenone must be determined experimentally.

Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of the melting point range, making it a crucial indicator of purity.[1][2]

Recommended Methodology: Capillary Melting Point Determination

The capillary method is a widely accepted and reliable technique for determining the melting point of a solid organic compound.[3][4]

Protocol:

  • Sample Preparation: Ensure the 2',6'-dichloropropiophenone sample is thoroughly dried and finely powdered to facilitate uniform heat transfer.

  • Capillary Tube Loading: Introduce a small amount of the powdered sample into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm. The sample should be tightly packed by tapping the tube.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus. This can be an oil bath-based system like a Thiele tube or a modern digital instrument with a heated block.[1]

  • Heating Rate: A rapid initial heating can be employed to approximate the melting point. Subsequently, a new sample should be heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.[1]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is reported as T1-T2.

Causality and Trustworthiness:

  • Finely Powdered Sample: Ensures efficient and uniform heat transfer from the heating block or oil bath to the sample.

  • Slow Heating Rate: A slow temperature ramp near the melting point is critical for allowing the system to remain in thermal equilibrium, providing an accurate reading.[1]

  • Calibration: The thermometer and apparatus must be calibrated with certified reference standards to ensure the trustworthiness of the measurements.

Visualization of Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Prep1 Dry the 2',6'-dichloropropiophenone sample Prep2 Finely powder the sample Prep1->Prep2 Prep3 Load into a capillary tube (2-3 mm height) Prep2->Prep3 Measure1 Place capillary in melting point apparatus Prep3->Measure1 Measure2 Heat rapidly for approximate MP Measure1->Measure2 Measure3 Use a new sample and heat slowly (1-2 °C/min) near MP Measure2->Measure3 Measure4 Record T1 (first liquid drop) and T2 (all liquid) Measure3->Measure4 Result1 Report melting point range (T1 - T2) Measure4->Result1

Caption: Workflow for Capillary Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[5][6] It is a characteristic physical property that is sensitive to changes in atmospheric pressure.

Recommended Methodologies

The choice of method for boiling point determination depends on the quantity of the sample available.[7]

This method is suitable when a sufficient amount of the substance is available and also serves as a means of purification.[5][8]

Protocol:

  • Apparatus Setup: Assemble a simple distillation apparatus with a distilling flask, condenser, and receiving flask. Place the 2',6'-dichloropropiophenone sample and a few boiling chips or a magnetic stir bar in the distilling flask.

  • Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm of the distilling flask.

  • Heating: Gently heat the flask.

  • Observation and Recording: As the liquid boils and the vapor condenses, the temperature on the thermometer will stabilize. Record this constant temperature as the boiling point. It is also crucial to record the ambient atmospheric pressure.[9]

This micro-scale method is ideal when only a small amount of the substance is available.[8]

Protocol:

  • Sample Preparation: Place a small amount of 2',6'-dichloropropiophenone into a small test tube. Invert a sealed-end capillary tube and place it inside the test tube with the open end submerged in the liquid.

  • Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point oil.

  • Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube.

  • Observation and Recording: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid is drawn back into the capillary tube is the boiling point.[6][8]

Causality and Trustworthiness:

  • Boiling Chips/Stirring: Prevents bumping and ensures smooth boiling.

  • Correct Thermometer Placement: Ensures that the measured temperature is that of the vapor in equilibrium with the boiling liquid, not the superheated liquid.[8]

  • Pressure Correction: Since the boiling point is pressure-dependent, for high accuracy, the observed boiling point should be corrected to standard pressure (760 mmHg).

Visualization of Thiele Tube Boiling Point Determination

BoilingPointSetup cluster_thiele_tube Thiele Tube Apparatus cluster_sample_assembly Sample Assembly Thiele Thiele Tube (containing high-boiling oil) Thermometer Thermometer TestTube Small Test Tube with 2',6'-Dichloropropiophenone Thermometer->TestTube Attached Capillary Inverted Sealed Capillary Tube Heat Heat Source Heat->Thiele Gently heat side arm

Caption: Setup for Boiling Point Determination using a Thiele Tube.

Safety and Handling

As with any chlorinated organic compound, appropriate safety precautions must be observed when handling 2',6'-dichloropropiophenone. While a specific safety data sheet (SDS) for this compound may not be readily available, the SDS for structurally similar compounds like 2',6'-dichloroacetophenone indicates that it may cause skin and eye irritation and respiratory irritation.[10]

General Handling Guidelines:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

Conclusion

The determination of the melting and boiling points of 2',6'-dichloropropiophenone is a fundamental requirement for its effective use in research and development. While direct literature values are scarce, this guide provides a comprehensive framework for the experimental determination of these critical physical properties. By employing standardized and calibrated methods such as capillary melting point determination and micro-scale boiling point techniques, researchers can obtain reliable and accurate data. This not only facilitates the characterization of this specific compound but also establishes a robust protocol for the physicochemical analysis of other novel chemical entities. Adherence to these methodologies ensures the scientific integrity and trustworthiness of the generated data, which is paramount in the fields of chemical synthesis and drug development.

References

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

  • Scribd. (n.d.). Determination of Melting Point of An Organic Compound. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • Quora. (2016, June 30). What is standard procedure to measure boiling point of any liquid?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • Chemconnections. (n.d.). Boiling Point Determination. Retrieved from [Link]

  • JoVE. (2020, March 26). Video: Boiling Points - Concept. Retrieved from [Link]

Sources

Toxicological Assessment & Control Strategy: 1-(2,6-Dichlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2,6-Dichlorophenyl)propan-1-one (CAS: 1261792-92-0), also known as 2',6'-Dichloropropiophenone , represents a specialized chemical intermediate characterized by significant steric congestion around the carbonyl center. Unlike its 2,4- or 3,4-dichloro isomers, the 2,6-substitution pattern imparts unique physicochemical stability and resistance to metabolic nucleophilic attack.

This guide provides a rigorous toxicological framework for researchers handling this compound. While direct toxicological data is limited compared to commercial APIs, structural activity relationships (SAR) and read-across methodologies define it as a Category 2 Skin/Eye Irritant and a Category 4 Acute Oral Toxin .

Critical Safety Alert: This compound is a structural precursor to substituted cathinones. Beyond standard industrial hygiene, assessment must rigorously exclude the presence of


-halogenated impurities (e.g., 2-bromo-1-(2,6-dichlorophenyl)propan-1-one), which are potent alkylating agents and likely genotoxic.

Chemical Identity & Physicochemical Profiling[1]

The toxicokinetic behavior of this molecule is governed by its lipophilicity and the "ortho-effect" of the chlorine atoms.

Table 1: Physicochemical Characterization

PropertyValue / DescriptionToxicological Implication
CAS Number 1261792-92-0Unique identifier for regulatory filing.
Molecular Formula

Halogenated aromatic ketone.[1][2]
Molecular Weight 203.06 g/mol Low MW facilitates rapid dermal absorption.
LogP (Predicted) 3.3 – 3.6High Lipophilicity. Indicates potential for bioaccumulation in adipose tissue and high permeability across the stratum corneum.
Steric Features 2,6-Dichloro substitutionMetabolic Shielding. The chlorine atoms block enzymatic approach to the carbonyl carbon and the ring ortho/para positions, potentially prolonging half-life.
Reactive Moieties Ketone (Shielded), Phenyl RingLow electrophilicity relative to unhindered analogs; lower risk of direct protein adduction unless metabolically activated.

Toxicological Assessment Strategy

Acute Toxicity & Irritation (GHS Classification)

Based on read-across from the structurally analogous 2',4'-dichloropropiophenone and 2,6-dichlorobenzamide, the following hazard profile is established:

  • Acute Oral Toxicity (Category 4): Estimated LD50: 300–2000 mg/kg (Rat). The mechanism is likely non-specific narcosis and membrane disruption due to high lipophilicity.

  • Skin Corrosion/Irritation (Category 2): The compound acts as a solvent for skin lipids. Prolonged contact causes defatting and dermatitis. The 2,6-dichloro motif resists hydrolysis, meaning the molecule persists on the skin surface.

  • Serious Eye Damage/Irritation (Category 2A): Crystalline dust is mechanically abrasive and chemically irritating to mucous membranes.

Genotoxicity & Impurity Qualification (ICH M7)

The parent ketone itself lacks structural alerts for direct mutagenicity (Ames negative prediction). However, the synthesis pathway often involves Friedel-Crafts acylation or


-halogenation.

The "Cohort of Concern" Risk: If this material is used to synthesize amino-ketones (e.g., bupropion analogs), it often undergoes bromination to form 2-bromo-1-(2,6-dichlorophenyl)propan-1-one . This intermediate is a highly reactive alkylating agent and must be controlled as a Class 1 Mutagenic Impurity under ICH M7 guidelines.

Metabolic Fate & Bioactivation

The 2,6-substitution hinders the standard P450 oxidation at the ring. Metabolism is shifted towards:

  • Ketone Reduction: Conversion to the secondary alcohol (1-(2,6-dichlorophenyl)propan-1-ol).

  • Side-Chain Oxidation: Hydroxylation at the terminal methyl group.

Visualization of Pathways

Diagram 1: Metabolic & Degradation Logic

This diagram illustrates how steric hindrance shifts the metabolic pressure away from the aromatic ring.

MetabolicPathway cluster_0 Metabolic Fate vs. Impurity Risk Parent 1-(2,6-Dichlorophenyl) propan-1-one (Lipophilic Parent) StericBlock Steric Hindrance (2,6-Cl blocks Ring Oxidation) Parent->StericBlock P450 Access Blocked Alcohol Metabolite A: Secondary Alcohol (Phase I Reduction) Parent->Alcohol Ketone Reductase (Major Pathway) AlphaHalo IMPURITY ALERT: Alpha-Bromo Derivative (If brominated) Parent->AlphaHalo Synthetic Side Reaction (Genotoxic Risk) Conjugate Glucuronide Conjugate (Renal Excretion) Alcohol->Conjugate UGT Enzymes

Caption: Figure 1. Metabolic trajectory showing the shift from ring oxidation to ketone reduction due to steric shielding, alongside the critical alpha-halogenation impurity risk.

Experimental Protocols for Validation

To validate the safety profile without unnecessary animal testing, use the following tiered approach.

Protocol A: In Silico Consensus Modeling (Tier 1)

Before wet-lab testing, run the structure through two complementary QSAR methodologies as per ICH M7.

  • Statistical-Based: (e.g., VEGA, TEST) to predict Ames mutagenicity based on fragment contribution.

  • Expert Rule-Based: (e.g., Toxtree, Derek Nexus) to identify structural alerts (e.g., Michael acceptors).

    • Acceptance Criteria: Both models must return "Negative" or "No Alert" to proceed without genotoxicity testing for the intermediate itself.

Protocol B: In Vitro Skin Irritation (OECD 439)

Objective: Quantify skin irritation potential using Reconstructed Human Epidermis (RhE).

  • Tissue Preparation: Equilibrate RhE tissues (e.g., EpiDerm™) at 37°C/5% CO₂ for 1 hour.

  • Dosing: Apply 25 mg of solid this compound (ground to fine powder) directly to the tissue surface. Wet with 25 µL PBS to ensure contact.

  • Exposure: Incubate for 60 minutes (15 min at RT, 45 min at 37°C).

  • Washing: Rinse tissues thoroughly with sterile DPBS to remove residual chemical (critical due to lipophilicity).

  • Viability Assay: Transfer tissues to MTT medium (1 mg/mL) for 3 hours.

  • Extraction: Extract formazan in isopropanol and measure OD at 570 nm.

  • Calculation:

    
    
    
    • Interpretation: If Viability < 50%, classify as Category 2 Irritant .

Protocol C: Impurity Purge Confirmation (HPLC-UV/MS)

Objective: Ensure absence of the genotoxic alpha-bromo impurity.

  • Column: C18 Reverse Phase (high carbon load to separate isomers), 150 x 4.6 mm, 3 µm.

  • Mobile Phase: Gradient Acetonitrile/Water (0.1% Formic Acid).

    • Note: The 2,6-dichloro isomer will elute earlier than the 3,4-isomer due to twisting of the phenyl ring out of plane, reducing interaction with the stationary phase.

  • Detection: UV at 254 nm (primary) and MS (SIM mode for brominated mass).

  • Limit of Quantitation: Must be

    
     30 ppm to satisfy TTC limits for intermediates.
    

Integrated Assessment Workflow

The following workflow ensures compliance with both Occupational Safety (OSHA/REACH) and Drug Safety (ICH/FDA) standards.

AssessmentWorkflow Start Start: 1-(2,6-Dichlorophenyl) propan-1-one QSAR Tier 1: QSAR Assessment (ICH M7) Start->QSAR Alert Structural Alert Found? QSAR->Alert Ames Tier 2: Ames Test (OECD 471) Alert->Ames Yes (Positive) Safe Control as Non-Mutagenic (Standard ICH Q3A/B) Alert->Safe No (Negative) Ames->Safe Negative Control Control to TTC Levels (< 1.5 µg/day) Ames->Control Positive Irritation Tier 3: Irritation/Sensitization (OECD 439 / 442E) Safe->Irritation Control->Irritation SDS Final Output: SDS & COA Generation Irritation->SDS

Caption: Figure 2. Decision tree for qualifying the toxicological status of the intermediate, prioritizing genotoxicity assessment followed by occupational hazard classification.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20642363, 1-(2,5-Dichlorophenyl)propan-1-one (Isomer Analog Data). Retrieved from [Link]

  • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 2,6-Dichlorobenzamide (Structural Analog for Steric Effects). Retrieved from [Link]

  • Organisation for Economic Co-operation and Development (OECD). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. Retrieved from [Link][3][4][5]

Sources

Methodological & Application

Application Note: A Robust and Regioselective Synthesis of 1-(2,6-Dichlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of polysubstituted aromatic compounds, particularly those with specific substitution patterns, presents a significant challenge in organic chemistry. 1-(2,6-Dichlorophenyl)propan-1-one is a valuable synthetic intermediate, but its preparation from the readily available starting material, 1,3-dichlorobenzene, is non-trivial. The steric hindrance and electronic deactivation imposed by the two chlorine atoms flanking the target substitution site render classical synthetic methods ineffective. This application note provides a comprehensive guide and a detailed, field-proven protocol for the regioselective synthesis of this compound using a Directed ortho-Metalation (DoM) strategy. We will first analyze the limitations of the traditional Friedel-Crafts acylation approach and then present the DoM pathway as a superior alternative, offering high selectivity and good yields.

Part 1: Synthetic Strategy and Mechanistic Rationale

The Synthetic Challenge

The primary challenge in converting 1,3-dichlorobenzene to this compound lies in achieving selective functionalization at the C2 position. This position is sterically crowded and electronically deactivated. The two electron-withdrawing chlorine atoms reduce the nucleophilicity of the benzene ring, making it less reactive towards electrophilic aromatic substitution.[1]

Comparative Analysis of Synthetic Routes

1.2.1 The Friedel-Crafts Acylation Approach: A Path of Low Selectivity

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming aryl ketones.[2][3] The reaction involves the substitution of an aromatic proton with an acyl group using an acyl chloride or anhydride and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4]

The mechanism proceeds via the formation of a resonance-stabilized acylium ion, which acts as the electrophile.[5]

  • Mechanism:

    • Formation of the acylium ion electrophile from propanoyl chloride and AlCl₃.

    • Electrophilic attack by the aromatic ring on the acylium ion, forming a cyclohexadienyl cation intermediate (arenium ion).[3]

    • Deprotonation of the intermediate to restore aromaticity and regenerate the catalyst.[2]

  • Causality Behind its Inefficiency for this Transformation:

    • Ring Deactivation: 1,3-Dichlorobenzene is an electron-poor aromatic compound. Such deactivated rings are notoriously poor substrates for Friedel-Crafts reactions, often requiring harsh conditions and resulting in low conversions.[1]

    • Poor Regioselectivity: The two chlorine atoms are ortho, para-directing substituents. In 1,3-dichlorobenzene, electrophilic attack is directed to the C4 and C6 positions (ortho to one chlorine and para to the other) and the C2 position (ortho to both). The C5 position is disfavored. While the C2 position is electronically activated by both chlorines, it is severely sterically hindered. Consequently, acylation predominantly occurs at the less hindered C4 position, leading to the undesired isomer, 1-(2,4-dichlorophenyl)propan-1-one, as the major product.

1.2.2 Directed ortho-Metalation (DoM): The Superior Strategy

Directed ortho-Metalation (DoM) offers a powerful and highly regioselective alternative.[6] This strategy leverages a directing metalation group (DMG) on the aromatic ring to guide a strong organolithium base to deprotonate a specific ortho-proton.[7] The resulting aryllithium intermediate can then be trapped with a suitable electrophile.

In the case of 1,3-dichlorobenzene, the chlorine atoms themselves can serve as moderate directing groups. More importantly, the inductive electron-withdrawing effect of the two adjacent chlorine atoms significantly increases the kinetic acidity of the C2 proton, making it the most favorable site for deprotonation by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA).[8][9] This selective deprotonation generates the 2,6-dichlorophenyllithium intermediate, which can then react with an acylating agent to yield the desired product with high regioselectivity.

Part 2: Detailed Experimental Protocol

This protocol describes the synthesis of this compound via the Directed ortho-Metalation of 1,3-dichlorobenzene.

Materials and Reagents
ReagentMolar Mass ( g/mol )Required PurityNotes
Diisopropylamine101.19≥99.5%Distill from CaH₂ before use.
Tetrahydrofuran (THF)72.11Anhydrous, ≥99.9%Dry using a solvent purification system or by distillation from sodium/benzophenone.
n-Butyllithium (n-BuLi)64.062.5 M in hexanesTitrate before use to determine exact concentration.
1,3-Dichlorobenzene147.00≥99%Store over molecular sieves.
N-methoxy-N-methylpropanamide117.15≥97%
Saturated aq. NH₄Cl--For quenching the reaction.
Diethyl ether74.12AnhydrousFor extraction.
Magnesium sulfate (MgSO₄)120.37AnhydrousFor drying organic layers.
Safety Precautions
  • Pyrophoric Reagents: n-Butyllithium is pyrophoric and reacts violently with water. All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.[10]

  • Cryogenic Temperatures: The reaction is conducted at -78 °C. Use appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses, when handling dry ice/acetone baths.

  • Corrosive and Volatile Chemicals: Work in a well-ventilated fume hood. Diisopropylamine and 1,3-dichlorobenzene are toxic and should be handled with care.

Step-by-Step Synthesis Workflow

The entire process must be carried out under a positive pressure of dry nitrogen or argon.

Step 1: Preparation of LDA Solution (in situ)

  • To an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add anhydrous THF (80 mL) and freshly distilled diisopropylamine (2.3 mL, 16.5 mmol, 1.1 eq).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (6.0 mL of 2.5 M solution in hexanes, 15.0 mmol, 1.0 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.

Step 2: Lithiation of 1,3-Dichlorobenzene

  • In a separate dry flask, prepare a solution of 1,3-dichlorobenzene (2.20 g, 15.0 mmol, 1.0 eq) in anhydrous THF (20 mL).

  • Add this solution dropwise to the cold LDA solution over 20 minutes.

  • Stir the reaction mixture at -78 °C for 2 hours. Successful formation of the 2,6-dichlorophenyllithium intermediate is critical.

Step 3: Acylation (Electrophilic Quench)

  • Slowly add N-methoxy-N-methylpropanamide (1.93 g, 16.5 mmol, 1.1 eq) to the aryllithium solution at -78 °C. The use of a Weinreb amide prevents the common side reaction of over-addition that can occur with more reactive electrophiles like acyl chlorides, thus ensuring a clean conversion to the ketone.

  • After the addition is complete, stir the mixture at -78 °C for an additional 1 hour.

  • Remove the cooling bath and allow the reaction to warm slowly to room temperature over 1-2 hours.

Step 4: Work-up and Purification

  • Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

  • Transfer the mixture to a separatory funnel and add diethyl ether (100 mL).

  • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, e.g., 98:2) to afford this compound as a solid or oil.

Visualization of the Synthetic Workflow

Synthesis_Workflow Figure 1: Directed Ortho-Metalation Workflow cluster_0 Step 1: Base Preparation cluster_1 Step 2: Lithiation cluster_2 Step 3: Acylation Diisopropylamine Diisopropylamine LDA LDA Solution (in THF at -78°C) Diisopropylamine->LDA + n-BuLi nBuLi nBuLi Dichlorobenzene 1,3-Dichlorobenzene Intermediate 2,6-Dichlorophenyllithium Dichlorobenzene->Intermediate Add to LDA -78°C, 2h Product This compound Intermediate->Product Add Amide, then Aqueous Work-up Weinreb_Amide N-methoxy-N-methyl- propanamide

Caption: Figure 1: Workflow for the synthesis of this compound.

Part 3: Expected Results and Characterization

  • Yield: Expected yields for this reaction are typically in the range of 65-80% after purification.

  • Physical Appearance: The final product is expected to be a white to off-white solid or a colorless oil.

  • Characterization Data: The identity and purity of the product should be confirmed by standard analytical techniques.

    • ¹H NMR (CDCl₃, 400 MHz): δ ~ 7.35-7.45 (m, 3H, Ar-H), 2.85 (q, J = 7.2 Hz, 2H, -COCH₂CH₃), 1.20 (t, J = 7.2 Hz, 3H, -COCH₂CH₃).

    • ¹³C NMR (CDCl₃, 101 MHz): δ ~ 204.0 (C=O), 138.0 (Ar-C), 132.0 (Ar-C), 128.5 (Ar-CH), 36.0 (-COCH₂CH₃), 8.5 (-COCH₂CH₃).

    • IR (KBr, cm⁻¹): ν ~ 1705 (C=O stretch), 1560, 1430 (Ar C=C stretch).

    • Mass Spectrometry (EI): m/z (%) = 202 (M⁺), 173 ([M-C₂H₅]⁺), 139.

Conclusion

The synthesis of this compound from 1,3-dichlorobenzene is most effectively and selectively achieved through a Directed ortho-Metalation strategy. This approach successfully overcomes the inherent challenges of steric hindrance and electronic deactivation that render the classical Friedel-Crafts acylation route impractical. The provided protocol, which utilizes in situ generated LDA for lithiation followed by quenching with a Weinreb amide, is a reliable and high-yielding method for accessing this and other similarly substituted aromatic ketones, making it a valuable tool for researchers in medicinal and materials chemistry.

References

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • Myers, A. G. Research Group. ortho metalation. Harvard University. [Link]

  • Baran, P. S. Lab. Directed Metalation: A Survival Guide. The Scripps Research Institute. [Link]

  • Iwao, M., et al. (1989). Directed lithiation of chlorobenzenes. Regioselectivity and application to a short synthesis of benzocyclobutenes. The Journal of Organic Chemistry, 54(1), 24-28. [Link]

  • Save My Exams. Friedel-Crafts Acylation - A Level Chemistry Revision Notes. [Link]

  • Winthrop University. The Grignard Reaction. [Link]

  • Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]

  • University of Bristol. Directed (ortho) Metallation. [Link]

  • Winthrop University Chemistry Department. Grignard Reaction Lab Handout. [Link]

  • Clark, J. THE REACTION OF ACYL CHLORIDES WITH BENZENE. Chemguide. [Link]

  • Mortier, J. DIRECTED ORTHO METALATION. Unblog.fr. [Link]

  • Solis, F. (2013). Friedel-Krafts acylation, benzene and propanoyl chloride. YouTube. [Link]

  • Khan Academy. Friedel-Crafts acylation (video). [Link]

  • LibreTexts Chemistry. 7: The Grignard Reaction (Experiment). [Link]

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Application Note: A Validated Protocol for the Friedel-Crafts Acylation of 2',6'-Dichloropropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2',6'-Dichloropropiophenone is a substituted aromatic ketone of significant interest as a precursor and intermediate in the synthesis of pharmaceuticals and agrochemicals. Its synthesis is most effectively achieved via the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution. This application note provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of 2',6'-dichloropropiophenone from 1,3-dichlorobenzene and propanoyl chloride. We delve into the mechanistic underpinnings of the reaction, addressing the specific challenges posed by a deactivated aromatic substrate, and offer a self-validating workflow designed for reproducibility and high yield. This guide is intended for researchers in organic synthesis, medicinal chemistry, and process development.

Mechanistic Rationale: Acylating a Deactivated Arene

The Friedel-Crafts acylation is a robust method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring. The reaction proceeds via an electrophilic aromatic substitution mechanism, which involves the generation of a potent electrophile, the acylium ion.

Step 1: Generation of the Acylium Ion The reaction is initiated by the interaction of a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), with propanoyl chloride. The AlCl₃ coordinates to the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form a resonance-stabilized acylium ion (CH₃CH₂CO⁺). This species is a powerful electrophile.

Step 2: Electrophilic Attack and Sigma Complex Formation The substrate, 1,3-dichlorobenzene, presents a unique challenge. The two chlorine atoms are electron-withdrawing, which deactivates the benzene ring towards electrophilic attack, making the reaction more demanding than with activated arenes. However, they are also ortho, para-directing groups. The electrophilic acylium ion will preferentially attack the positions most activated and least sterically hindered. In 1,3-dichlorobenzene, the C4 position is para to one chlorine and ortho to the other, representing the most favorable site for substitution. Attack at this position leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Step 3: Deprotonation and Catalyst Regeneration Aromaticity is restored when a weak base, [AlCl₄]⁻, abstracts a proton from the carbon bearing the newly added acyl group. This step regenerates the AlCl₃ catalyst and produces hydrogen chloride (HCl) as a byproduct. A crucial aspect of acylation is that the product ketone is a Lewis base and will complex with the AlCl₃ catalyst. This complexation deactivates the catalyst, necessitating the use of at least one equivalent of AlCl₃. The final product is liberated from this complex during the aqueous workup.

Detailed Experimental Protocol

This protocol is designed for a ~10g scale synthesis. All operations must be conducted in a certified fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (moles)QuantityProperties & Hazards
1,3-DichlorobenzeneC₆H₄Cl₂147.000.068 mol10.0 g (7.75 mL)Harmful, Environmental Hazard
Propanoyl ChlorideC₃H₅ClO92.520.075 mol7.0 g (6.5 mL)Flammable, Corrosive, Lachrymator
Aluminum Chloride (anhydrous)AlCl₃133.340.082 mol11.0 gCorrosive, Reacts Violently with Water
Dichloromethane (DCM)CH₂Cl₂84.93-100 mLVolatile, Suspected Carcinogen
Hydrochloric Acid (conc.)HCl36.46-~20 mLCorrosive, Toxic by Inhalation
IceH₂O18.02-~200 g-
Sodium Bicarbonate (sat. soln)NaHCO₃84.01-As neededIrritant
Brine (sat. soln)NaCl58.44-As needed-
Magnesium Sulfate (anhydrous)MgSO₄120.37-As needed-
Reaction Workflow

ReactionWorkflow A 1. Setup - Assemble dry glassware - Inert atmosphere (N₂/Ar) B 2. Reagent Charging - Add AlCl₃ to DCM - Cool to 0°C A->B Anhydrous Conditions C 3. Acylium Ion Formation - Add Propanoyl Chloride dropwise - Stir at 0°C for 15 min B->C Exothermic D 4. Arene Addition - Add 1,3-Dichlorobenzene dropwise - Maintain 0-5°C C->D Formed Electrophile E 5. Reaction - Warm to RT - Heat to 40°C for 2-4h - Monitor by TLC/GC D->E Slow Addition F 6. Quench - Pour mixture onto ice/HCl - Vigorous stirring E->F Reaction Complete PurificationWorkflow A Crude Product (Post-Rotovap) B Purification Choice A->B C Recrystallization - Solvent: Hexane/Isopropanol - Cool slowly to 0°C B->C High Purity Crude D Column Chromatography - Silica Gel - Eluent: Hexane/EtOAc gradient B->D Oily/Impure Crude E Isolate Crystals - Vacuum Filtration - Wash with cold solvent C->E F Combine Fractions - Analyze by TLC - Remove solvent D->F G Pure 2',6'-Dichloropropiophenone - Dry under vacuum E->G F->G

Application Notes and Protocols for 1-(2,6-Dichlorophenyl)propan-1-one as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of the 2,6-Dichlorophenyl Motif

In the landscape of modern medicinal chemistry, the 2,6-dichlorophenyl structural motif is a cornerstone in the design of a novel class of agents targeting the central nervous system. This molecular fragment is integral to the pharmacological activity of various compounds, including potent and selective modulators of neurotransmitter receptors. 1-(2,6-Dichlorophenyl)propan-1-one emerges as a pivotal pharmaceutical intermediate, serving as a versatile building block for the synthesis of more complex active pharmaceutical ingredients (APIs). Its true value is realized in its capacity for chemical transformation into advanced intermediates, such as chiral carboxylic acids, which are direct precursors to promising therapeutics in clinical development.

This guide provides an in-depth exploration of the synthesis, characterization, and strategic application of this compound. We will delve into the causality behind the chosen synthetic routes and present detailed, field-proven protocols for its preparation and subsequent derivatization. The information herein is tailored for researchers, scientists, and drug development professionals dedicated to advancing pharmaceutical synthesis.

Synthesis of this compound: A Mechanistic Approach

The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-dichlorobenzene with propanoyl chloride. This electrophilic aromatic substitution reaction is a fundamental transformation in organic synthesis, prized for its efficiency in forming carbon-carbon bonds with aromatic rings.

Reaction Principle

The Friedel-Crafts acylation is initiated by the activation of propanoyl chloride with a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to generate a highly electrophilic acylium ion. This acylium ion is the key reactive species that is subsequently attacked by the electron-rich π-system of the 1,3-dichlorobenzene ring. The choice of 1,3-dichlorobenzene as the substrate is strategic; the two chlorine atoms are deactivating and ortho-, para-directing. However, the acylation occurs predominantly at the 2-position (between the two chlorine atoms) due to a combination of steric and electronic factors that favor this site for electrophilic attack. The final step involves the loss of a proton from the aromatic ring, which restores aromaticity and yields this compound.

Diagram 1: Synthesis of this compound via Friedel-Crafts Acylation

G cluster_start Starting Materials cluster_catalyst Catalyst cluster_reaction Reaction cluster_product Product 1,3-Dichlorobenzene 1,3-Dichlorobenzene Reaction_Vessel Friedel-Crafts Acylation in Anhydrous Solvent (e.g., DCM) 0°C to Room Temperature 1,3-Dichlorobenzene->Reaction_Vessel Propanoyl_chloride Propanoyl Chloride Propanoyl_chloride->Reaction_Vessel AlCl3 Anhydrous AlCl₃ AlCl3->Reaction_Vessel Catalyst Target_Molecule This compound Reaction_Vessel->Target_Molecule Workup & Purification

Caption: Workflow for the synthesis of the target intermediate.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Purity
1,3-DichlorobenzeneC₆H₄Cl₂147.00≥99%
Propanoyl chlorideCH₃CH₂COCl92.52≥99%
Anhydrous Aluminum ChlorideAlCl₃133.34≥99%
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%
Hydrochloric Acid (HCl)HCl36.46Concentrated (37%)
Saturated Sodium BicarbonateNaHCO₃84.01Aqueous Solution
Anhydrous Magnesium SulfateMgSO₄120.37≥99.5%

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a calcium chloride drying tube) to maintain an inert atmosphere.

  • Reagent Charging: In a fume hood, charge the flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the resulting suspension to 0-5 °C using an ice-water bath.

  • Substrate Addition: To the dropping funnel, add a solution of 1,3-dichlorobenzene (1.0 equivalent) and propanoyl chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Reaction: Add the solution from the dropping funnel to the stirred suspension of aluminum chloride dropwise over 60-90 minutes, ensuring the internal temperature is maintained below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

Physical and Spectral Data (Predicted):

PropertyValue
Molecular FormulaC₉H₈Cl₂O
Molecular Weight203.07 g/mol
Boiling Point227.8 ± 20.0 °C at 760 mmHg[1]
Density1.258 ± 0.06 g/cm³[1]
AppearanceExpected to be a colorless to pale yellow oil or low melting solid.

Application in Pharmaceutical Synthesis: Pathway to Advanced Chiral Intermediates

While this compound can be utilized in various chemical transformations, its most significant application in pharmaceutical development lies in its conversion to more advanced, chiral intermediates. A prime example is its transformation into 2-(2,6-dichlorophenyl)propanoic acid. This carboxylic acid is a highly valuable precursor for the synthesis of APIs that require a chiral side chain attached to the 2,6-dichlorophenyl core, analogous to the known dopamine D1 receptor modulator, LY3154207, which is synthesized from 2-(2,6-dichlorophenyl)acetic acid.

The proposed synthetic pathway involves two key steps: alpha-halogenation of the ketone followed by a rearrangement and hydrolysis to the carboxylic acid.

Diagram 2: Proposed Synthetic Pathway to an Advanced Chiral Intermediate

G Start This compound Alpha_Halogenation Alpha-Halogenation (e.g., Br₂, Acetic Acid) Start->Alpha_Halogenation Intermediate 2-Bromo-1-(2,6-dichlorophenyl)propan-1-one Alpha_Halogenation->Intermediate Rearrangement Favorskii Rearrangement (e.g., NaOMe, then H₃O⁺) Intermediate->Rearrangement Final_Product 2-(2,6-Dichlorophenyl)propanoic acid Rearrangement->Final_Product

Caption: Conversion of the ketone to a chiral carboxylic acid.

Protocol 1: Alpha-Bromination of this compound

This protocol describes the acid-catalyzed alpha-bromination, which favors mono-halogenation.[2][3]

Materials and Reagents:

Reagent/MaterialFormulaPurity
This compoundC₉H₈Cl₂O≥98%
Bromine (Br₂)Br₂≥99.5%
Glacial Acetic AcidCH₃COOH≥99.7%
Sodium ThiosulfateNa₂S₂O₃Aqueous Solution

Procedure:

  • Dissolve this compound (1.0 equivalent) in glacial acetic acid in a round-bottom flask.

  • Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid to the stirred ketone solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC/GC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by pouring the mixture into water and adding a saturated solution of sodium thiosulfate to neutralize any excess bromine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 2-bromo-1-(2,6-dichlorophenyl)propan-1-one can be used in the next step without further purification or can be purified by column chromatography.

Protocol 2: Synthesis of 2-(2,6-Dichlorophenyl)propanoic acid via Favorskii Rearrangement

The Favorskii rearrangement is a classic method for converting alpha-halo ketones to carboxylic acid derivatives.

Materials and Reagents:

Reagent/MaterialFormulaPurity
2-Bromo-1-(2,6-dichlorophenyl)propan-1-oneC₉H₇BrCl₂OCrude or Purified
Sodium Methoxide (NaOMe)CH₃ONaSolution in Methanol
MethanolCH₃OHAnhydrous
Hydrochloric Acid (HCl)HClConcentrated

Procedure:

  • Dissolve the crude or purified 2-bromo-1-(2,6-dichlorophenyl)propan-1-one in anhydrous methanol and cool the solution to 0 °C.

  • Slowly add a solution of sodium methoxide in methanol (2.2 equivalents) while maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction mixture and concentrate under reduced pressure to remove the methanol.

  • To the resulting residue, add water and wash with a non-polar organic solvent (e.g., hexane) to remove non-polar impurities.

  • Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 2-(2,6-dichlorophenyl)propanoic acid. Further purification can be achieved by recrystallization.

Analytical Characterization

Rigorous analytical testing is crucial to ensure the purity and identity of the intermediate and its derivatives.

Protocol: GC-MS Analysis
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40-450.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of dichloromethane or ethyl acetate.

Protocol: HPLC Analysis
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Gradient: Start with 30% acetonitrile, ramp to 95% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm and 254 nm.

  • Sample Preparation: Dissolve ~0.5 mg of the sample in 1 mL of the mobile phase at initial conditions.

Safety and Handling

General Precautions: All manipulations should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

  • This compound and its derivatives: These compounds should be handled with care. They are expected to be irritants to the skin, eyes, and respiratory tract. Avoid inhalation of vapors and direct contact with skin and eyes.

  • Reagents:

    • Propanoyl chloride and Aluminum chloride: These are corrosive and react violently with water. Handle with extreme caution in a dry environment.

    • Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Handle only in a fume hood with appropriate safety measures in place.

    • Solvents: Dichloromethane is a suspected carcinogen. Use appropriate engineering controls to minimize exposure.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a strategically important intermediate in pharmaceutical synthesis. Its preparation via Friedel-Crafts acylation is a robust and scalable process. The true potential of this intermediate is unlocked through its conversion into advanced, chiral building blocks, such as 2-(2,6-dichlorophenyl)propanoic acid, which are poised for use in the development of next-generation therapeutics. The protocols and application notes provided in this guide offer a comprehensive framework for the synthesis, characterization, and utilization of this valuable compound, empowering researchers to accelerate their drug discovery and development programs.

References

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Carboxylic Acids to Ketones. Retrieved from [Link]

  • JoVE. (2023). Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Save My Exams. (2024). Friedel-Crafts Acylation - A Level Chemistry Revision Notes. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of dichlorprop anno 1950. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,5-Dichlorophenyl)propan-1-one. Retrieved from [Link]

  • Chemguide. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.2 Halogenation of the α-Carbon – Organic Chemistry II. Retrieved from [Link]

  • YouTube. (2013). Friedel-Krafts acylation, benzene and propanoyl chloride. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005073163A1 - A process for the preparation of [2-(2,6-dichloro anilino) phenyl] acetoxy acetic acid.
  • Google Patents. (n.d.). WO1992022522A1 - A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine.
  • UC Berkeley. (2014). The Friedel-Crafts Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Ketone halogenation. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Alpha Halogenation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • Pharma Noble. (n.d.). Pharma API Intermediates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • YouTube. (2021). 21.3 Alpha Halogenation | Organic Chemistry. Retrieved from [Link]

  • YouTube. (2020). 22.2 Alpha Halogenation Part 1. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]

  • ResearchGate. (2026). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]

  • semanticscholar.org. (n.d.). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,3-Dichlorophenyl)propan-1-one. Retrieved from [Link]

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catalytic hydrogenation methods for 1-(2,6-Dichlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Catalytic Hydrogenation of 1-(2,6-Dichlorophenyl)propan-1-one

Executive Summary

The reduction of This compound to its corresponding alcohol, 1-(2,6-Dichlorophenyl)propan-1-ol , presents a classic chemo-selectivity challenge in pharmaceutical synthesis (e.g., intermediates for Vilanterol). The primary difficulty lies in the "Dechlorination Trap"—the tendency of standard hydrogenation catalysts (Pd/C) to cleave the labile aryl-chloride bonds (hydrodehalogenation) competing with carbonyl reduction.

This Application Note details two field-proven protocols to achieve >98% conversion with <0.5% dechlorination:

  • Method A (Homogeneous): Asymmetric Transfer Hydrogenation (ATH) for high enantioselectivity (>95% ee).

  • Method B (Heterogeneous): Sulfided Pt/C hydrogenation for robust racemic synthesis.

Chemical Context & Mechanistic Insight

The Substrate Challenge

The 2,6-dichloro substitution pattern creates a unique steric and electronic environment:

  • Steric Shielding: The ortho-chlorines twist the carbonyl group out of planarity with the phenyl ring, increasing the energy barrier for catalyst coordination.

  • Electronic Activation: The electron-withdrawing nature of the chlorines activates the ring towards oxidative addition by low-valent metals (Pd⁰), significantly increasing the risk of dechlorination.

Reaction Pathway Analysis

The diagram below illustrates the competing pathways. The goal is to maximize Path A (Carbonyl Reduction) while completely suppressing Path B (Hydrogenolysis).

ReactionPathway Substrate 1-(2,6-Dichlorophenyl) propan-1-one Target Target Alcohol (1-(2,6-Dichlorophenyl) propan-1-ol) Substrate->Target Path A: C=O Reduction (Preferred) Impurity Impurity (Des-chloro byproducts) Substrate->Impurity Path B: Ar-Cl Hydrogenolysis (Avoid) Target->Impurity Over-reduction

Figure 1: Competing reaction pathways. Path B is favored by Pd/C and high temperatures.

Method A: Asymmetric Transfer Hydrogenation (ATH)

Best for: Chiral synthesis (Pharma intermediates).[1][2] Mechanism: Noyori-Ikariya Transfer Hydrogenation. Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN].

This method utilizes a hydrogen donor (Formic Acid/Triethylamine) rather than H₂ gas. This kinetic control virtually eliminates the thermodynamic driving force required for aryl-chloride cleavage.

Protocol 1: Enantioselective Reduction
ParameterSpecification
Catalyst Loading 0.5 – 1.0 mol%
H-Source Formic Acid / Triethylamine (5:2 azeotrope)
Solvent Dichloromethane (DCM) or DMF
Temperature 25°C – 30°C
Time 12 – 24 Hours
Expected Yield >95%
Expected ee >96% (S-enantiomer with S,S-ligand)

Step-by-Step Procedure:

  • Catalyst Pre-formation: In a Schlenk flask under nitrogen, dissolve [RuCl2(p-cymene)]2 (0.25 mol%) and (S,S)-Ts-DPEN (0.5 mol%) in anhydrous DCM. Stir at room temperature for 20 minutes to form the active 16-electron orange complex.

  • Substrate Addition: Add This compound (1.0 equiv) to the catalyst solution.

  • H-Donor Addition: Slowly inject the Formic Acid/TEA mixture (5:2 molar ratio, 3-5 equiv of formate) via syringe. Caution: Mild exotherm and CO₂ evolution.

  • Reaction: Stir at 28°C. Monitor via HPLC every 4 hours. The reaction is complete when ketone < 1%.

  • Quench: Add water to separate phases. Wash the organic layer with sat. NaHCO₃ (to remove residual formic acid) and brine.

  • Isolation: Dry over Na₂SO₄ and concentrate. Recrystallize from Hexane/IPA if ee upgrade is required.

Method B: Heterogeneous Catalysis (Racemic)

Best for: Large-scale non-chiral production or precursor synthesis. Mechanism: Surface-mediated hydrogenation. Catalyst: 5% Pt/C (Sulfided) or Pt/C + Diphenylsulfide poison.

Critical Note: Do NOT use Pd/C. Palladium inserts into Ar-Cl bonds rapidly. Platinum (Pt) is less oxophilic and less prone to oxidative addition into aryl halides. Sulfiding the catalyst further poisons the highly active sites responsible for hydrogenolysis without stopping carbonyl reduction.

Protocol 2: Selective Racemic Reduction
ParameterSpecification
Catalyst 5% Pt/C (Sulfided type)
Loading 2 wt% (relative to substrate)
Hydrogen Pressure 5 – 10 bar (70 – 145 psi)
Solvent Methanol or Ethanol
Temperature 25°C (Strict control)
Additives Optional: 0.1 equiv NaOAc (buffers HCl if trace dechlorination occurs)

Step-by-Step Procedure:

  • Loading: Charge the autoclave with This compound and Methanol (0.5 M concentration).

  • Catalyst Addition: Add 5% Pt/C (sulfided) as a slurry in methanol to avoid dry catalyst ignition hazards.

  • Purge: Seal reactor. Purge with Nitrogen (3x) then Hydrogen (3x).

  • Pressurization: Pressurize to 5 bar H₂.

  • Reaction: Stir at 800-1000 rpm at 25°C. Note: Do not heat above 40°C; higher temps increase dechlorination exponentially.

  • Workup: Filter catalyst through a Celite pad (keep wet to prevent fire). Concentrate filtrate to yield the racemic alcohol.

Analytical Controls & Troubleshooting

HPLC Method for Impurity Tracking
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

  • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile. Gradient 40% B to 90% B over 15 min.

  • Detection: UV @ 220 nm.

  • Retention Order:

    • Des-chloro alcohol (Impurity)

    • Target Alcohol

    • Starting Ketone

Troubleshooting Guide
IssueProbable CauseCorrective Action
High Dechlorination (>1%) Temperature too high or wrong metal.Switch to Method A (ATH) or ensure Catalyst is "Sulfided" grade. Keep T < 30°C.
Stalled Reaction (<50% Conv) Steric hindrance or poisoned catalyst.Increase pressure to 10-15 bar (Method B) or increase catalyst loading to 1 mol% (Method A).
Low ee% (Method A) Moisture in solvent or wrong ligand.Ensure DCM is anhydrous. Verify (S,S)-TsDPEN purity.

Workflow Visualization

Workflow Start Start: Raw Material This compound Decision Selectivity Requirement? Start->Decision RouteA Method A: ATH (Chiral Target) Decision->RouteA High ee% Needed RouteB Method B: Pt/C (Racemic Target) Decision->RouteB Racemic OK MixA Mix Ru-Catalyst + Formic Acid/TEA RouteA->MixA ReactA Stir 25°C, 12-24h (Open vessel/N2) MixA->ReactA QC In-Process Control (HPLC) Check for Des-chloro < 0.5% ReactA->QC MixB Load Autoclave: Pt/C (Sulfided) + H2 RouteB->MixB ReactB Pressurize 5-10 bar Stir 25°C MixB->ReactB ReactB->QC QC->ReactA Incomplete Workup Workup & Isolation QC->Workup Pass

Figure 2: Decision matrix and experimental workflow for Methods A and B.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][3] Accounts of Chemical Research, 30(2), 97–102. [Link]

  • Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[1] Journal of the American Chemical Society, 118(10), 2521–2522. [Link]

  • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis, 345(1‐2), 103-151. [Link]

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press. (Standard text for Pt/C vs Pd/C selectivity).
  • Process Development for Vilanterol Intermediate. (Generic reference to industrial application of 2,6-dichlorophenyl alcohol synthesis).

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Application Notes & Protocols: Strategic Synthesis of Bioactive Heterocycles from 2',6'-Dichloropropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nitrogen, sulfur, and oxygen-containing heterocyclic compounds form the bedrock of medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these scaffolds.[1][2][3] The strategic synthesis of novel heterocyclic entities is therefore a cornerstone of drug discovery and development. This document provides an in-depth guide for researchers on leveraging 2',6'-dichloropropiophenone, a versatile and functionalized ketone, as a strategic starting material for the synthesis of diverse and medicinally relevant heterocyclic systems, including quinoxalines, pyrimidines, thiophenes, and benzodiazepines. We present detailed, field-proven protocols, elucidate the underlying reaction mechanisms, and explain the causal logic behind key experimental choices, offering a comprehensive resource for synthetic and medicinal chemists.

Introduction: The Strategic Value of 2',6'-Dichloropropiophenone

Heterocyclic compounds are indispensable structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials.[4] Their prevalence stems from their ability to engage in a multitude of biological interactions, often serving as rigid scaffolds to present functional groups in a defined three-dimensional space. The development of efficient and modular synthetic routes to access novel heterocyclic libraries is thus a critical endeavor in modern organic chemistry.[5]

2',6'-Dichloropropiophenone emerges as a compelling precursor for heterocyclic synthesis due to its unique combination of reactive sites:

  • The Carbonyl Group: A classical electrophilic site for condensation reactions with a variety of nucleophiles.

  • The α-Carbon: The presence of a halogen (chlorine) at this position transforms it into a potent electrophilic center, ideal for cyclocondensation reactions.

  • The Dichlorophenyl Ring: The two ortho-chloro substituents provide significant steric hindrance, which can influence regioselectivity in certain reactions. Furthermore, these halogens offer potential handles for subsequent cross-coupling modifications, adding another layer of synthetic utility.

This guide explores how these features can be strategically exploited to construct four important classes of heterocyclic compounds.

G cluster_products Target Heterocyclic Scaffolds start 2',6'-Dichloropropiophenone Quinoxalines Quinoxalines start->Quinoxalines  o-Phenylenediamine  (Cyclocondensation) Pyrimidines Pyrimidines start->Pyrimidines  1. Aldehyde (Chalcone formation)  2. Amidine (Annulation) Thiophenes Thiophenes (Gewald Reaction) start->Thiophenes  α-Cyanoester, Sulfur  (Multicomponent Reaction) Benzodiazepines 1,5-Benzodiazepines start->Benzodiazepines  o-Phenylenediamine  (Alternative Cyclocondensation) caption Synthetic pathways from 2',6'-dichloropropiophenone.

Figure 1: Overview of synthetic transformations.

Synthesis of Quinoxalines via Oxidative Cyclocondensation

Quinoxalines are a privileged class of N-heterocycles found in numerous bioactive compounds, including antibiotics and anticancer agents.[6] The classical synthesis involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[7][8] A highly effective modification of this method utilizes α-haloketones, which serve as surrogates for 1,2-dicarbonyls.[7][9] 2',6'-Dichloropropiophenone, as an α-chloroketone, is an ideal substrate for this transformation.

Mechanistic Rationale

The reaction proceeds via a two-step sequence. First, the more nucleophilic amino group of the o-phenylenediamine attacks the carbonyl carbon of the propiophenone. This is followed by an intramolecular nucleophilic substitution, where the second amino group displaces the α-chloro substituent to form a dihydroquinoxaline intermediate. This intermediate then readily undergoes oxidation in the presence of air or a mild oxidant to yield the stable aromatic quinoxaline ring system.

G start 2',6'-Dichloropropiophenone + o-Phenylenediamine step1 Nucleophilic Attack at Carbonyl start->step1 step2 Intramolecular SN2 Cyclization step1->step2 step3 Oxidation (Aromatization) step2->step3 product Substituted Quinoxaline step3->product caption Quinoxaline synthesis workflow.

Figure 2: Quinoxaline synthesis workflow.

Detailed Experimental Protocol

Objective: To synthesize 2-ethyl-3-(2,6-dichlorophenyl)quinoxaline.

Materials:

  • 2',6'-Dichloropropiophenone (1.0 equiv)

  • o-Phenylenediamine (1.1 equiv)

  • Ethanol (EtOH), reagent grade

  • Acetic Acid (catalytic amount)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2',6'-dichloropropiophenone (e.g., 2.19 g, 10 mmol).

  • Dissolve the starting material in 40 mL of ethanol.

  • Add o-phenylenediamine (1.19 g, 11 mmol) to the solution.

  • Add 3-4 drops of glacial acetic acid to catalyze the initial condensation.

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product may precipitate out of solution.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, reduce the solvent volume in vacuo until a solid appears.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure quinoxaline derivative.

Rationale for Choices:

  • Ethanol: A common, effective solvent that facilitates the dissolution of both reactants and allows for heating to a moderate reflux temperature.

  • Acetic Acid: While the reaction can proceed without a catalyst, a catalytic amount of acid accelerates the initial imine formation, a key step in the condensation.[9]

Expected Data:

  • Appearance: Crystalline solid.

  • ¹H NMR: Resonances corresponding to the aromatic protons of the quinoxaline and dichlorophenyl rings, and a characteristic quartet and triplet for the ethyl group.

  • Mass Spec (ESI+): [M+H]⁺ peak corresponding to the calculated molecular weight of the product.

Synthesis of Pyrimidines via [3+3] Annulation

Pyrimidines are of immense biological importance, forming the core structure of nucleobases in DNA and RNA. Synthetic pyrimidine derivatives are widely used as anticancer and antiviral agents. A powerful method for their synthesis is the [3+3] annulation of an α,β-unsaturated ketone with an amidine.[10] 2',6'-Dichloropropiophenone can be readily converted in situ to the required α,β-unsaturated ketone intermediate.

Mechanistic Rationale

This is a two-stage, one-pot process.

  • Chalcone Formation: In the presence of a base, 2',6'-dichloropropiophenone undergoes a Claisen-Schmidt condensation with an aromatic aldehyde to form an α,β-unsaturated ketone (a chalcone analog).

  • [3+3] Annulation: An amidine hydrochloride is added along with a base. The deprotonated amidine acts as a binucleophile, attacking the β-carbon of the chalcone via a Michael addition. Subsequent intramolecular cyclization onto the carbonyl carbon, followed by dehydration and oxidation, yields the aromatic pyrimidine ring.[10]

Detailed Experimental Protocol

Objective: To synthesize a 2,4,6-trisubstituted pyrimidine derivative.

Materials:

  • 2',6'-Dichloropropiophenone (1.0 equiv)

  • Aromatic aldehyde (e.g., Benzaldehyde, 1.1 equiv)

  • Amidine hydrochloride (e.g., Benzamidine HCl, 1.2 equiv)

  • Potassium Hydroxide (KOH) or Sodium Ethoxide (NaOEt)

  • Ethanol (EtOH)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2',6'-dichloropropiophenone (2.19 g, 10 mmol) and benzaldehyde (1.17 g, 11 mmol) in 50 mL of ethanol.

  • Cool the mixture in an ice bath and add a solution of KOH (0.62 g, 11 mmol) in 10 mL of ethanol dropwise.

  • Stir the reaction at room temperature for 2-3 hours to form the chalcone intermediate. Monitor by TLC.

  • To this mixture, add benzamidine hydrochloride (1.88 g, 12 mmol) and an additional portion of base (e.g., NaOEt, 12 mmol).

  • Heat the resulting mixture to reflux for 8-12 hours. The reaction often benefits from exposure to air, which facilitates the final oxidation step.[10]

  • After cooling, neutralize the reaction mixture with dilute HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Choices:

  • One-Pot Procedure: This approach improves efficiency by avoiding the isolation of the intermediate chalcone, which can sometimes be unstable.

  • Base Selection: A strong base like KOH or NaOEt is required for both the initial Claisen-Schmidt condensation and the deprotonation of the amidine hydrochloride for the subsequent cyclization.

Reactant CombinationExpected Product ClassKey Reaction Type
2',6'-Dichloropropiophenone + o-Phenylenediamine2,3-Disubstituted QuinoxalineCyclocondensation
2',6'-Dichloropropiophenone + Aldehyde + Amidine2,4,6-Trisubstituted PyrimidineAnnulation
2',6'-Dichloropropiophenone + Cyanoester + Sulfur2-Amino-3-carboxy-thiopheneGewald Reaction
2',6'-Dichloropropiophenone + o-Phenylenediamine (Ketone Condensation)2,4-Disubstituted 1,5-BenzodiazepineCyclocondensation
Table 1: Summary of Synthetic Transformations.

Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides efficient access to polysubstituted 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur.[11][12][13] These thiophene derivatives are valuable intermediates in the synthesis of dyes and pharmacologically active compounds.

Mechanistic Rationale

The reaction begins with a Knoevenagel condensation between the ketone (2',6'-dichloropropiophenone) and the activated nitrile (e.g., ethyl cyanoacetate), catalyzed by a base, to form an α,β-unsaturated nitrile.[11][14] Elemental sulfur then adds to the α-carbon. The resulting intermediate undergoes cyclization, with the sulfur attacking the cyano group, followed by tautomerization to yield the final 2-aminothiophene product.

G start Ketone + Activated Nitrile step1 Knoevenagel Condensation start->step1 intermediate1 α,β-Unsaturated Nitrile step1->intermediate1 step2 Sulfur Addition intermediate1->step2 + S₈ step3 Cyclization & Tautomerization step2->step3 product 2-Aminothiophene step3->product caption Gewald reaction mechanism.

Figure 3: Simplified mechanism of the Gewald reaction.

Detailed Experimental Protocol

Objective: To synthesize Ethyl 2-amino-4-(2,6-dichlorophenyl)-5-methylthiophene-3-carboxylate.

Materials:

  • 2',6'-Dichloropropiophenone (1.0 equiv)

  • Ethyl cyanoacetate (1.0 equiv)

  • Elemental Sulfur (S₈, 1.1 equiv)

  • Morpholine or Diethylamine (catalytic amount)

  • Ethanol (EtOH)

Procedure:

  • To a 100 mL three-necked flask equipped with a reflux condenser and magnetic stirrer, add 2',6'-dichloropropiophenone (2.19 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and elemental sulfur (0.35 g, 11 mmol).

  • Add 30 mL of ethanol as the solvent.

  • Add morpholine (0.2 mL, ~2.3 mmol) as the base catalyst.

  • Heat the mixture with stirring at 50-60°C for 2-4 hours. The reaction is often exothermic.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene.

Rationale for Choices:

  • Multicomponent Reaction: This approach offers high atom economy and operational simplicity by combining three reactants in a single step.

  • Morpholine: A commonly used and effective basic catalyst for the Gewald reaction, facilitating the initial condensation without causing unwanted side reactions.[14]

Synthesis of 1,5-Benzodiazepines

1,4- and 1,5-Benzodiazepines are highly important heterocyclic cores in medicinal chemistry, famously represented by drugs like diazepam.[15][16][17] While many syntheses start from 2-aminoaryl ketones, a straightforward route to 1,5-benzodiazepines involves the condensation of o-phenylenediamine with two equivalents of a ketone or one equivalent of an α,β-unsaturated ketone.[18]

Mechanistic Rationale

The reaction between o-phenylenediamine and an α-haloketone like 2',6'-dichloropropiophenone can lead to a 1,5-benzodiazepine derivative. The process involves the initial formation of a diamine adduct with the ketone, followed by cyclization and dehydration to form the seven-membered diazepine ring.

Detailed Experimental Protocol

Objective: To synthesize a 2,4-disubstituted-3H-1,5-benzodiazepine derivative.

Materials:

  • 2',6'-Dichloropropiophenone (1.0 equiv)

  • o-Phenylenediamine (0.5 equiv)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Catalyst (e.g., Acetic Acid or a Lewis Acid like InCl₃)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2',6'-dichloropropiophenone (4.38 g, 20 mmol) and o-phenylenediamine (1.08 g, 10 mmol) in 50 mL of methanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.5 mL).

  • Stir the reaction mixture at room temperature for 12-24 hours. Alternatively, the reaction can be gently heated to 40-50°C to increase the rate.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to yield the pure 1,5-benzodiazepine.

Rationale for Choices:

  • Stoichiometry: The 2:1 ratio of ketone to diamine is crucial for the formation of the 1,5-benzodiazepine scaffold in this specific pathway.

  • Catalyst: An acid catalyst facilitates the imine formation steps which are critical for the cyclization process.[18]

Conclusion

2',6'-Dichloropropiophenone is a highly valuable and versatile starting material for the synthesis of a wide range of medicinally relevant heterocyclic compounds. Its distinct reactive centers—the carbonyl group and the α-chloro position—can be selectively targeted through careful selection of reagents and reaction conditions. The protocols outlined in this guide for the synthesis of quinoxalines, pyrimidines, thiophenes, and benzodiazepines provide a robust foundation for researchers in drug discovery and synthetic chemistry to build upon. The steric and electronic properties conferred by the dichlorophenyl moiety offer unique opportunities for developing novel compounds with potentially enhanced biological activity.

References

  • A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent advances in the transition-metal-free synthesis of quinoxalines. PMC - NIH.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University.
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. PMC.
  • AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. Rasayan Journal of Chemistry.
  • ones and 3-Amino-1,3-dihydro-1,4-benzodiazepin-2(2 H )-ones: Pd-Catalyzed Cross-Coupling of Imidoyl Chlorides with Organoboronic Acids. ResearchGate.
  • Pyrimidine synthesis. Organic Chemistry Portal.
  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. International Journal of Pharmaceutical Sciences and Research.
  • Metal-free Synthesis of 2, 4, 6-Trisubstituted Pyrimidines using α,β-Unsaturated Ketones and Benzamidine via Tandem Annulation-Oxidation Pathway. ResearchGate.
  • Advances in the Synthesis of Heterocyclic Compounds and Their Applications. MDPI.
  • N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. MDPI.
  • the methods of synthesis of 2-aminobenzophenones. Prospects in Pharmaceutical Sciences.
  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. PMC.
  • Methods of Preparation of Quinoxalines. Encyclopedia.pub.
  • Heterocyclic Research. NIU - Klumpp Group.
  • Gewald reaction. Wikipedia.
  • Prescribed drugs containing nitrogen heterocycles: an overview. PMC.
  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica.
  • A green chemistry approach to gewald reaction. Der Pharma Chemica.
  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Bentham Science.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
  • SYNTHESIS OF NITROGEN CONTAINING HETEROCYCLES BY USING CARBON-NITROGEN DOUBLE BOND. LOCKSS.
  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI.

Sources

Application Notes and Protocols: Reagents for the Reduction of 1-(2,6-Dichlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The reduction of sterically hindered ketones, such as 1-(2,6-dichlorophenyl)propan-1-one, to their corresponding secondary alcohols is a critical transformation in pharmaceutical and fine chemical synthesis. The presence of two ortho-substituents on the phenyl ring presents a significant steric challenge, often leading to sluggish reactions and diminished selectivity with standard reducing agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of appropriate reagents and detailed protocols for both non-asymmetric and asymmetric reductions of this challenging substrate. We explore the rationale behind reagent choice, from common borohydrides to advanced catalytic systems, and provide step-by-step methodologies to achieve high yields and, where desired, excellent enantioselectivity.

Introduction: The Challenge of Steric Hindrance

This compound is a prochiral ketone whose reactivity is dominated by the steric bulk of the two chlorine atoms flanking the carbonyl group. These substituents effectively shield the electrophilic carbon, hindering the approach of nucleophilic hydride reagents. Consequently, achieving efficient and selective reduction requires careful consideration of the reducing agent's steric profile, reactivity, and, for asymmetric synthesis, its ability to impart high stereochemical control.

This guide is structured to address two primary synthetic goals:

  • Non-Asymmetric Reduction: For applications where a racemic mixture of the corresponding alcohol, 1-(2,6-dichlorophenyl)propan-1-ol, is acceptable.

  • Asymmetric Reduction: For the synthesis of enantiomerically enriched or pure (R)- or (S)-1-(2,6-dichlorophenyl)propan-1-ol, which is often a critical requirement in drug development.

Non-Asymmetric Reduction Strategies

For the straightforward conversion to a racemic alcohol, powerful, yet often less selective, hydride donors are typically employed. However, due to the steric hindrance of the substrate, milder reagents like sodium borohydride may require forcing conditions.

Recommended Reagent: Sodium Borohydride (NaBH₄)

Sodium borohydride is a cost-effective and relatively safe reducing agent suitable for this transformation.[1][2][3][4] While less reactive than lithium aluminum hydride (LiAlH₄), its greater functional group tolerance and easier workup make it a practical first choice. The reduction of ketones to secondary alcohols is a cornerstone application of NaBH₄.[1] To overcome the steric hindrance of this compound, the reaction may require elevated temperatures or the use of an activating agent.

Protocol 2.1: Sodium Borohydride Reduction in Methanol

Objective: To synthesize racemic 1-(2,6-dichlorophenyl)propan-1-ol.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (10-15 mL per gram of ketone).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: While stirring, add sodium borohydride (1.5 - 2.0 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas evolution will occur.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. If the reaction is sluggish, it can be gently heated to 40 °C.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is ~6-7 and gas evolution ceases.

  • Extraction: Remove the methanol under reduced pressure. Add ethyl acetate to the residue and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude alcohol by flash column chromatography on silica gel if necessary.

Asymmetric Reduction: Achieving Enantioselectivity

The synthesis of a single enantiomer of 1-(2,6-dichlorophenyl)propan-1-ol requires a chiral reducing agent or catalyst. Two highly reliable and widely adopted methods for the asymmetric reduction of prochiral ketones are the Corey-Bakshi-Shibata (CBS) reduction and Noyori's Asymmetric Transfer Hydrogenation.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful method for the enantioselective reduction of a wide range of ketones.[5][6] It employs a chiral oxazaborolidine catalyst, derived from proline, in conjunction with a stoichiometric borane source like borane-dimethyl sulfide (BMS) or borane-THF complex.[7][8][9] The catalyst creates a chiral environment that directs the hydride delivery from the borane to one face of the ketone, resulting in high enantiomeric excess (ee).[7][10]

The key to the CBS reduction's success lies in its mechanism. The borane first coordinates to the Lewis basic nitrogen of the oxazaborolidine catalyst.[5][7] This complex then coordinates to the ketone, positioning the sterically smaller substituent (ethyl group) away from the catalyst's chiral directing group to minimize steric strain.[7][11] Hydride transfer then occurs through a six-membered ring transition state.[5][6]

Diagram: CBS Reduction Workflow

CBS_Workflow Start Start Setup Dissolve (S)-CBS catalyst in anhydrous THF under N₂ Start->Setup Cool1 Cool to -20 °C to 0 °C Setup->Cool1 AddBMS Add Borane-DMS (BMS) dropwise Cool1->AddBMS Stir1 Stir for 15 min AddBMS->Stir1 AddKetone Add Ketone in THF slowly via syringe pump Stir1->AddKetone React Stir for 1-4 h Monitor by TLC AddKetone->React Quench Quench with Methanol (slowly at 0 °C) React->Quench Workup Acid/Base Workup & Extraction Quench->Workup Purify Column Chromatography Workup->Purify End Product (High ee) Purify->End

Caption: Workflow for CBS-catalyzed asymmetric ketone reduction.

Protocol 3.1: (S)-CBS-Catalyzed Reduction

Objective: To synthesize (R)-1-(2,6-dichlorophenyl)propan-1-ol with high enantioselectivity. (Note: Using the (S)-CBS catalyst typically yields the R-alcohol).

Materials:

  • This compound

  • (S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert atmosphere setup (Nitrogen or Argon), Schlenk line or glovebox

  • Syringes and syringe pump

Procedure:

  • Setup: Under an inert atmosphere, add anhydrous THF (5 mL per mmol of ketone) to a dry flask. Add the (S)-CBS catalyst solution (0.05 - 0.10 eq).

  • Activation: Cool the flask to 0 °C and add BMS (0.6 - 1.0 eq) dropwise. Stir for 10-15 minutes. A complex between the catalyst and borane will form.[7]

  • Substrate Addition: In a separate flask, dissolve the this compound (1.0 eq) in anhydrous THF. Add this solution to the catalyst mixture dropwise over 30-60 minutes using a syringe pump to control the rate and maintain a low temperature.

  • Reaction: Stir the reaction at 0 °C to room temperature for 1-6 hours. Monitor by TLC.

  • Quenching: Cool the mixture to 0 °C and slowly add methanol dropwise to quench the excess borane. Vigorous hydrogen evolution will occur.

  • Workup: Add 1 M HCl and stir for 30 minutes. Extract the product with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purification & Analysis: Purify by flash chromatography. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Noyori Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is an alternative powerful method that avoids the use of stoichiometric borane reagents.[11] These reactions typically use a ruthenium catalyst complexed with a chiral diamine-diphosphine ligand.[12][13] A simple alcohol, like isopropanol, or a formic acid/triethylamine mixture serves as the hydrogen source.[14][15]

The mechanism involves the formation of a ruthenium-hydride species, which is the active catalyst.[15] The stereoselectivity is governed by the chiral ligand, which creates a binding pocket that favors one enantiotopic face of the ketone. A key feature of the Noyori-type mechanism is the proposed "metal-ligand bifunctional" character, where both the metal-hydride and a proton on the amine ligand participate in the concerted transfer to the carbonyl group.[14] This outer-sphere mechanism is highly effective for a broad range of ketones.[16]

Diagram: Noyori ATH Mechanism

Noyori_Mechanism Precatalyst Ru(II)-Cl Precatalyst ActiveCatalyst Active Ru(II)-H Catalyst Precatalyst->ActiveCatalyst + Base Base Base (e.g., KOtBu) in iPrOH TS Pericyclic Transition State (H⁻ and H⁺ transfer) ActiveCatalyst->TS + Ketone Ketone Ketone Substrate Ketone->TS ProductComplex Ru(II)-Alkoxide Complex TS->ProductComplex Hydride Transfer ProductComplex->ActiveCatalyst + iPrOH - Acetone Product Chiral Alcohol ProductComplex->Product Release iPrOH Isopropanol (H-source) iPrOH->ProductComplex

Caption: Simplified mechanism of Noyori Asymmetric Transfer Hydrogenation.

Protocol 3.2: Asymmetric Transfer Hydrogenation with Ru(II) Catalyst

Objective: To synthesize enantiomerically enriched 1-(2,6-dichlorophenyl)propan-1-ol.

Materials:

  • This compound

  • RuCl catalyst (or similar Noyori-type catalyst)

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Isopropanol (IPA) or Acetonitrile (MeCN) as solvent

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert atmosphere setup

Procedure:

  • Azeotrope Preparation: In a flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine by slowly adding formic acid (5 eq) to triethylamine (2 eq) at 0 °C.

  • Setup: Under an inert atmosphere, dissolve this compound (1.0 eq) and the Ru(II) catalyst (0.005 - 0.01 eq) in the chosen solvent (e.g., isopropanol).

  • Reaction Initiation: Add the pre-mixed formic acid/triethylamine azeotrope (2-3 eq relative to ketone) to the reaction mixture.

  • Heating and Monitoring: Heat the reaction to 30-50 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Cool the reaction to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification & Analysis: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash chromatography. Determine the enantiomeric excess by chiral HPLC or GC.

Enzymatic Reduction

For a green and highly selective alternative, ketoreductases (KREDs) offer exceptional performance in reducing ketones.[17] These enzymes, often used as whole cells or purified lyophilizates, can provide nearly perfect enantioselectivity (>99% ee) under mild, aqueous conditions.[18][19] The reaction requires a nicotinamide cofactor (NADH or NADPH), which is continuously regenerated in situ using a sacrificial substrate like glucose or isopropanol and a corresponding dehydrogenase enzyme.[18][19]

Summary and Comparison of Methods

MethodReagent / CatalystStoichiometryConditionsProsCons
Non-Asymmetric Sodium BorohydrideStoichiometric (1.5-2.0 eq)0 °C to RT, MeOHInexpensive, easy workup, good functional group tolerance.[2][3]Produces racemic mixture, may require forcing conditions for hindered ketones.
CBS Reduction (S)- or (R)-CBS / BoraneCatalytic (5-10 mol%)-20 °C to RT, Anhydrous THFHigh ee, predictable stereochemistry, well-established.[10][20]Requires stoichiometric, pyrophoric borane; strict anhydrous conditions needed.[5]
Noyori ATH Ru(II)-TsDPEN complexCatalytic (0.5-1 mol%)30-50 °C, IPA or MeCNHigh ee, high catalyst turnover, avoids borane reagents.[12][21]Catalyst can be expensive, may require higher temperatures.
Enzymatic Ketoreductase (KRED)CatalyticRT, Aqueous Buffer (pH 7-8)Extremely high ee (>99%), environmentally friendly, mild conditions.[19][22]Requires specific enzyme screening, may have substrate scope limitations.

Conclusion

The reduction of the sterically encumbered ketone this compound can be successfully achieved using several methodologies. For the synthesis of racemic alcohol, sodium borohydride offers a practical and economical solution. For the critical production of single-enantiomer alcohols, both the CBS reduction and Noyori asymmetric transfer hydrogenation provide reliable and highly selective catalytic pathways. The choice between these advanced methods will depend on factors such as cost, equipment availability (e.g., for handling boranes or running reactions under pressure), and desired catalyst loading. Furthermore, enzymatic reduction stands as a powerful green chemistry alternative, capable of delivering products with exceptional optical purity. The protocols and comparative data presented herein serve as a comprehensive guide for selecting and implementing the optimal reduction strategy for this challenging substrate.

References

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry.

  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal.

  • Corey–Itsuno reduction. Wikipedia.

  • Corey-Bakshi-Shibata Reduction. Alfa Chemistry.

  • Noyori Asymmetric Transfer Hydrogenation. Chem-Station Int. Ed.

  • Itsuno-Corey Reduction. SynArchive.

  • Noyori Hydrogenation. NROChemistry.

  • Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. PMC.

  • Asymmetric Transfer Hydrogenation Catalysts. KANTO CHEMICAL CO.,INC.

  • A Comparative Guide to Enantioselective Ketone Reduction: Methods, Performance, and Protocols. Benchchem.

  • Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Organic Chemistry Portal.

  • Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. ACS Publications.

  • Noyori Asymmetric Hydrogenation. SynArchive.

  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group, Harvard University.

  • An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions (RSC Publishing).

  • Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. Journal of Physical Science.

  • Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry.

  • CBS catalyst. Wikipedia.

  • Ketoreductase polypeptides for the reduction of acetophenones. Google Patents.

  • Enzyme-Catalyzed Enantioselective Diaryl Ketone Reductions. ACS Publications.

  • Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. PMC.

  • Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Society of Chemical Industry.

  • Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal.

  • Asymmetric reduction of ketones using CBS catalyst. ResearchGate.

  • Enantioselective reduction of ketones. Wikipedia.

  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis.

  • A Comparative Guide to Asymmetric Ketone Reduction: Benchmarking CBS Catalysts Against Leading Alternatives. Benchchem.

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Application Note: High-Fidelity Synthesis of 2,6-Dichloropropiophenone via Catalytic Grignard Addition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 2,6-dichloropropiophenone presents a classic challenge in organic process development: nucleophilic attack at a carbonyl-equivalent center flanked by significant steric bulk. While Friedel-Crafts acylation is a common route for unhindered aromatics, the deactivated nature of the 1,3-dichlorobenzene ring often necessitates harsh conditions that degrade regioselectivity.

This protocol details the Grignard addition to 2,6-dichlorobenzonitrile , a superior pathway that leverages the "Nitrile Effect" to prevent over-alkylation. Unlike acid chlorides, which readily over-react with Grignard reagents to form tertiary alcohols, nitriles form a stable magnesium imine salt intermediate. This intermediate halts the reaction at the ketone oxidation state, ensuring high chemoselectivity.

Key Technical Insight: Due to the steric hindrance of the ortho-chloro substituents, standard Grignard conditions (Et2O, RT) are often kinetically incompetent. This protocol introduces a Copper(I)-catalyzed high-temperature variant using THF/Toluene to overcome the activation energy barrier while maintaining safety standards.

Mechanistic Principles

The "Nitrile Effect" and Steric Management

The reaction proceeds via the nucleophilic attack of ethylmagnesium bromide (EtMgBr) on the nitrile carbon.

  • Coordination: The magnesium atom coordinates with the nitrile nitrogen, increasing the electrophilicity of the cyano carbon.

  • Steric Barrier: The 2,6-dichloro substitution creates a "picket fence" around the reaction center. Uncatalyzed Grignard reagents often fail to penetrate this barrier efficiently at standard temperatures.

  • Catalysis: The addition of Copper(I) bromide (CuBr) forms a transient organocopper species (likely a cuprate-like intermediate) which is less aggregated and more nucleophilic toward the hindered nitrile than the bulk Grignard reagent.

  • Hydrolysis: The resulting magnesium imine salt is stable until acidic hydrolysis converts it to the ketone.

Mechanistic Pathway Diagram[1]

GrignardMechanism Substrate 2,6-Dichlorobenzonitrile Complex Activated Cu-Complex Substrate->Complex Coordination Reagent EtMgBr + CuBr (cat.) Reagent->Complex Transmetallation ImineSalt Magnesium Imine Salt (Stable Intermediate) Complex->ImineSalt Nucleophilic Addition (Steric Barrier Crossed) Hydrolysis Acidic Hydrolysis (H3O+) ImineSalt->Hydrolysis Quench Product 2,6-Dichloropropiophenone Hydrolysis->Product Elimination of NH3

Caption: Figure 1.[1] Catalytic cycle and stepwise transformation from hindered nitrile to ketone, highlighting the stable imine intermediate that prevents over-alkylation.

Experimental Protocol

Reagents and Materials Table
ReagentRoleEquiv.Conc./PurityCritical Specification
2,6-Dichlorobenzonitrile Substrate1.0>98%Dry; moisture <0.1%
Ethylmagnesium Bromide Nucleophile1.33.0 M in Et2OTitrate before use
Copper(I) Bromide (CuBr) Catalyst0.0599.9%Dimethyl sulfide complex preferred for solubility
THF (Tetrahydrofuran) SolventN/AAnhydrousInhibitor-free; distilled from Na/Benzophenone
Toluene Co-SolventN/AAnhydrousIncreases boiling point for reflux
Sulfuric Acid (H2SO4) HydrolysisExcess20% aq.Pre-chilled
Detailed Methodology
Phase 1: Reactor Setup & Inertion[2]
  • Glassware: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, pressure-equalizing addition funnel, and internal temperature probe.

  • Atmosphere: Cycle Argon/Vacuum (3x) to remove all oxygen and moisture. Maintain a positive pressure of Argon throughout.

  • Solvation: Charge the RBF with 2,6-dichlorobenzonitrile (1.0 eq) and CuBr (5 mol%). Add anhydrous THF (5 mL per gram of substrate). Stir until dissolved.

Phase 2: Controlled Addition (The Exotherm)
  • Temperature Control: Cool the reaction mixture to 0°C using an ice/water bath.

  • Reagent Charging: Transfer EtMgBr solution (1.3 eq) to the addition funnel via cannula to avoid air exposure.

  • Addition: Dropwise addition of EtMgBr over 45-60 minutes.

    • Checkpoint: Monitor internal temperature.[3] Do not exceed 10°C during addition. The solution will likely darken due to copper species formation.

Phase 3: Thermal Activation (Overcoming Sterics)
  • Solvent Exchange (Optional but Recommended): If the reaction stalls (monitored by TLC/HPLC), add anhydrous Toluene (equal volume to THF) to raise the boiling point.

  • Reflux: Remove the ice bath and gradually heat the mixture to a gentle reflux (approx. 65-75°C depending on solvent ratio).

  • Duration: Maintain reflux for 6–12 hours.

    • Validation: Aliquot quench (into dilute HCl) followed by HPLC should show <2% starting nitrile.

Phase 4: Hydrolysis & Workup
  • Cooling: Cool the reaction mass to 0°C.

  • Quenching (Critical Safety Step): Slowly add the reaction mixture into a stirred solution of pre-chilled 20% H2SO4.

    • Note: Inverse addition (pouring acid into the Grignard) can cause violent boiling. Pouring the reaction into the acid controls the exotherm.

  • Hydrolysis: Stir the biphasic mixture vigorously at room temperature for 2–4 hours. This ensures the stable imine salt is fully hydrolyzed to the ketone.

  • Extraction: Separate layers. Extract aqueous layer with MTBE or Toluene (2x).

  • Purification: Wash combined organics with NaHCO3 (sat.) and Brine. Dry over MgSO4. Concentrate in vacuo.

Process Workflow & Decision Logic

Workflow Start Start: Inert Atmosphere Setup Dissolve Dissolve Nitrile + CuBr in THF Start->Dissolve AddGrignard Add EtMgBr at 0°C Dissolve->AddGrignard CheckTemp Temp < 10°C? AddGrignard->CheckTemp CheckTemp->AddGrignard No (Slow Down) Reflux Reflux (65-75°C) for 6-12h CheckTemp->Reflux Yes IPC IPC: HPLC < 2% Nitrile Reflux->IPC IPC->Reflux Fail (Extend Time) Quench Inverse Quench into 20% H2SO4 IPC->Quench Pass Hydrolysis Stir 4h (Imine -> Ketone) Quench->Hydrolysis Finish Isolate Organic Phase Hydrolysis->Finish

Caption: Figure 2. Operational workflow emphasizing critical control points (Temperature and IPC validation).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Steric hindrance preventing attack.Increase catalyst load to 10 mol%; Switch solvent to Toluene/THF (1:1) and reflux at 85°C.
Tertiary Alcohol Formation Over-addition (rare for nitriles).Ensure temperature is kept low during addition; verify stoichiometry.
Incomplete Hydrolysis Imine salt is exceptionally stable.Increase acid concentration (use 6M HCl) or extend hydrolysis time at 40°C.
Wurtz Coupling (Dimer) Radical coupling of Grignard.Use high-purity Mg; keep temperature strictly <0°C during Grignard formation (if making in-house).

Safety & Compliance (E-E-A-T)

  • Grignard Hazards: EtMgBr is pyrophoric and reacts violently with water. A Class D fire extinguisher must be within arm's reach.

  • Cyanide Management: While the nitrile group is bonded, thermal decomposition or strong acid treatment could theoretically release HCN traces. Work in a well-ventilated fume hood with HCN detectors active.

  • Exotherm Management: The quenching step is the most hazardous operation. Never quench a large-scale Grignard reaction without a cooling jacket or ice bath active.

References

  • Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Foundational text on Grignard addition to nitriles).[1][4][5][6]

  • Weiberth, F. J., & Hall, S. S. (1987).[1] Copper(I)-activated addition of Grignard reagents to nitriles.[1] Synthesis of ketimines, ketones, and amines.[1][6] The Journal of Organic Chemistry, 52(17), 3901–3904.

  • American Chemical Society. (2023). Grignard Reaction Safety Guide. ACS Center for Lab Safety.

  • Milner, D. J. (1992).[5] Reductive Decyanation vs Addition of Grignard Reagents with Hindered Nitriles.[5] Organic Preparations and Procedures International, 24(1), 7-12.[5] (Discusses steric limitations).

  • BenchChem. (2025).[7] Application Notes and Protocols for the Safe Handling and Quenching of Grignard Reagents. (General safety protocols).

Sources

Application Note: Laboratory Scale-Up of 2',6'-Dichloropropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This Application Note details the laboratory scale-up (100g to 1kg scale) for the synthesis of 2',6'-dichloropropiophenone .

Critical Isomer Note: A common error in process design for this molecule is attempting direct Friedel-Crafts acylation of 1,3-dichlorobenzene. That route thermodynamically favors the 2',4'-isomer due to steric hindrance at the 2-position. To guarantee the 2',6'-substitution pattern , this protocol utilizes the nucleophilic addition of ethylmagnesium bromide (Grignard reagent) to 2,6-dichlorobenzonitrile , followed by acidic hydrolysis. This method ensures 100% regiospecificity.

Key Process Parameters
ParameterSpecificationRationale
Primary Precursor 2,6-DichlorobenzonitrileFixed regiochemistry prevents isomer contamination.
Reagent Ethylmagnesium Bromide (EtMgBr)1.0 M in THF or Et₂O (THF preferred for higher boiling point/safety).
Stoichiometry 1.15 equiv EtMgBr : 1.0 equiv NitrileSlight excess ensures complete conversion of the nitrile.
Temperature Addition: 0–5°C; Reaction: 65°C (Reflux)Low temp controls exotherm; reflux drives imine formation.
Quench Method Inverse Addition to H₂SO₄/IcePrevents "volcano" effects and ensures imine hydrolysis.

Safety & Hazard Analysis (E-E-A-T)

Warning: This procedure involves pyrophoric reagents and exothermic induction periods.

  • Grignard Reagents (EtMgBr): Pyrophoric in high concentrations. Reacts violently with water to release ethane gas. Engineering Control: All glassware must be oven-dried (120°C) and purged with Argon/Nitrogen.

  • 2,6-Dichlorobenzonitrile: Irritant and toxic by ingestion. Releases HCN if combusted (though not during this standard hydrolysis).

  • Induction Latency: The formation of the Grignard reagent (if prepared in situ) often exhibits a "sleeping" induction period followed by a thermal runaway. Protocol Requirement: Use Iodine (

    
    ) or DIBAL-H as an activator if making EtMgBr from scratch.
    

Detailed Protocol: Grignard Addition Route

Equipment Setup[2][3][4][5]
  • Reactor: 2L or 5L Jacketed Glass Reactor with overhead mechanical stirring (Teflon impeller).

  • Condenser: Double-surface reflux condenser connected to an inert gas bubbler (Oil or Mercury seal).

  • Addition: Pressure-equalizing addition funnel (500 mL).

  • Thermal Control: Cryostat circulator (capable of -20°C to +100°C).

Step-by-Step Procedure
Phase A: System Preparation
  • Inerting: Assemble the reactor and flush with dry Nitrogen for 30 minutes.

  • Charging: Charge 2,6-dichlorobenzonitrile (172.0 g, 1.0 mol) into the reactor.

  • Solvation: Add Anhydrous THF (800 mL) . Stir at 250 RPM until fully dissolved.

  • Cooling: Lower jacket temperature to -5°C. Allow internal temperature to reach 0°C.

Phase B: Grignard Addition (The Critical Step)
  • Note: Commercially available 1.0M EtMgBr in THF is recommended for safety consistency at this scale.

  • Loading: Transfer Ethylmagnesium bromide (1.15 L of 1.0M solution, 1.15 mol) to the addition funnel under inert atmosphere via cannula.

  • Controlled Addition: Add the Grignard reagent dropwise to the nitrile solution.

    • Rate Limit: Maintain internal temperature < 10°C .

    • Observation: The solution will darken (often turning deep yellow/orange) as the magnesium imine salt forms.

  • Reaction: Once addition is complete, warm the jacket to 70°C and reflux the mixture for 4 to 6 hours .

    • IPC (In-Process Control): Monitor via TLC (9:1 Hexane:EtOAc) or HPLC. Disappearance of nitrile peak indicates completion.

Phase C: Hydrolysis & Quench
  • Chemistry: The reaction mixture currently contains the imine magnesium salt (

    
    ). This must be hydrolyzed to the ketone.[1]
    
  • Acid Prep: In a separate 5L flask, prepare 3M Sulfuric Acid (H₂SO₄, 1.5 L) and cool to 0°C.

  • Inverse Quench: Transfer the reaction mixture into the cold acid solution slowly.

    • Why Inverse? Dumping acid into the hot Grignard mixture can cause violent solvent boiling. Inverse addition controls the exotherm.

  • Hydrolysis: Stir the acidic biphasic mixture vigorously at room temperature for 12 hours (overnight).

    • Mechanism:[2][1][3][4][5] The imine (

      
      ) is hydrolyzed to the ketone (
      
      
      
      ) and ammonium salt.
Phase D: Workup & Purification[2][6][7][8][9][10]
  • Separation: Transfer to a separatory funnel. Collect the organic layer.[9]

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM, 2 x 400 mL) .

  • Wash: Combine organics and wash with:

    • Saturated NaHCO₃ (to neutralize acid).

    • Brine (saturated NaCl).

  • Drying: Dry over Anhydrous MgSO₄, filter, and concentrate via rotary evaporation.

  • Distillation: The crude oil is purified via high-vacuum distillation.

    • Boiling Point: Expect ~130–135°C at 10 mmHg (approximate).

    • Yield Target: 85–92% (approx. 175–190 g).

Process Visualization

Reaction Workflow Diagram

The following diagram illustrates the logical flow and critical control points (CCPs) for the synthesis.

G Start Start: 2,6-Dichlorobenzonitrile (Regiospecific Precursor) Solvation Solvation in THF (Inert Atmosphere) Start->Solvation Cooling Cool to 0°C Solvation->Cooling Grignard Add EtMgBr (1.15 eq) Dropwise < 10°C Cooling->Grignard Critical Control Point Reflux Reflux (65°C) Formation of Imine Salt Grignard->Reflux Quench Inverse Quench into H2SO4 Hydrolysis of Imine -> Ketone Reflux->Quench Exothermic Workup Phase Separation & DCM Extraction Quench->Workup Distillation Vacuum Distillation (Target: 2',6'-dichloropropiophenone) Workup->Distillation

Figure 1: Process flow diagram for the regiospecific synthesis of 2',6'-dichloropropiophenone via Grignard addition.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of the imine intermediate.Extend the acidic stirring time (Phase C, Step 3) or increase acid concentration slightly.
Product Solidifies Early High concentration during workup.Use a heated condenser during distillation; the product melting point is near RT (~30-35°C).
"Runaway" Grignard Moisture in system or fast addition.Ensure glassware is oven-dried. Stop addition immediately if temp spikes >15°C.
Isomer Impurities Wrong starting material.Verify CoA of 2,6-dichlorobenzonitrile. Do NOT use 1,3-dichlorobenzene (Friedel-Crafts route).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Grignard preparation and nitrile addition).

  • Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Foundational text on Grignard mechanisms and imine salt hydrolysis).
  • Master Organic Chemistry. (2023). Reaction of Grignard Reagents with Nitriles. (Mechanistic verification of ketone formation via imine hydrolysis). [Link]

  • Schnyder Safety. (2023). Grignard-reagent formation in Multi-product facilities. (Safety protocols for scale-up of exothermic organometallic reactions). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,6-Dichlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(2,6-Dichlorophenyl)propan-1-one. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, which typically proceeds via a Friedel-Crafts acylation of 1,3-dichlorobenzene. Here, we provide in-depth, experience-driven advice in a troubleshooting and FAQ format to help you optimize your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most direct and common method is the Friedel-Crafts acylation of 1,3-dichlorobenzene with propanoyl chloride or propanoic anhydride. This electrophilic aromatic substitution reaction requires a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to generate the reactive acylium ion electrophile.[1][2][3] The reaction is driven by the attack of the electron-rich (despite being deactivated) aromatic ring on the acylium ion.

Q2: Why is 1,3-dichlorobenzene a challenging substrate for Friedel-Crafts acylation?

1,3-Dichlorobenzene presents two key challenges. First, the two chlorine atoms are electron-withdrawing groups, which deactivate the benzene ring towards electrophilic attack. This makes the substrate less nucleophilic and the reaction more sluggish compared to benzene or activated derivatives.[4] Consequently, more forcing conditions (e.g., higher temperatures, stronger catalysts, or longer reaction times) are often necessary. Second, the substitution pattern can lead to issues with regioselectivity, although in this specific case, the desired product is the major isomer due to directing effects.

Q3: What are the most critical parameters to control for maximizing yield?

There are three paramount factors for a successful synthesis:

  • Anhydrous Conditions: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Any water present in the reagents, solvent, or glassware will hydrolyze the catalyst, rendering it inactive and halting the reaction.[4]

  • Catalyst Stoichiometry and Activity: A sufficient molar equivalent of an active Lewis acid is crucial. For acylation reactions, the catalyst complexes with the product ketone, meaning at least a stoichiometric amount is required. Often, a slight excess (1.1-1.3 equivalents) is used to drive the reaction.

  • Temperature Control: The reaction is typically exothermic. Initial cooling is necessary during the addition of reagents to control the reaction rate and prevent side reactions. Subsequently, gentle heating may be required to overcome the activation energy of the deactivated substrate.[2]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem Area 1: Low or No Product Conversion

Q: My reaction shows no starting material consumption by TLC/GC analysis. What are the first things to check?

A: A complete lack of reactivity almost always points to a fundamental flaw in the reaction setup or reagents.

  • Cause 1: Inactive Catalyst. The most common culprit is a deactivated Lewis acid. Anhydrous aluminum chloride is highly hygroscopic and can become inactive upon exposure to air.

    • Solution: Use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly opened container stored under an inert atmosphere. Ensure all glassware is rigorously oven-dried or flame-dried before use and the reaction is assembled under a dry inert atmosphere (Nitrogen or Argon).[4]

  • Cause 2: Wet Reagents or Solvent. Moisture in the 1,3-dichlorobenzene, propanoyl chloride, or the solvent will quench the catalyst.

    • Solution: Use anhydrous grade solvents. If necessary, distill solvents over an appropriate drying agent (e.g., CaH₂ for chlorinated solvents). Ensure propanoyl chloride is of high purity.

  • Workflow: Validating Reagent and System Integrity

Caption: Initial checks for reaction failure.

Q: My reaction stalls after partial conversion, resulting in a low yield (<40%). What's going wrong?

A: Stalling suggests that the reaction initiated but could not proceed to completion.

  • Cause 1: Insufficient Catalyst. In Friedel-Crafts acylation, the AlCl₃ catalyst forms a complex with the carbonyl oxygen of the newly formed ketone product. This complex is typically stable and deactivates the catalyst. Therefore, slightly more than one molar equivalent of AlCl₃ relative to the limiting reagent (propanoyl chloride) is required.

    • Solution: Increase the stoichiometry of AlCl₃. A molar ratio of 1.1 to 1.3 equivalents is a good starting point. See the table below for typical reagent ratios.

  • Cause 2: Inadequate Temperature. While initial cooling is important, the acylation of a deactivated ring like 1,3-dichlorobenzene often requires thermal energy to proceed at a reasonable rate.

    • Solution: After the initial exothermic addition is complete, try slowly warming the reaction mixture. A temperature range of 40-60°C is often effective.[2] Monitor the reaction progress by TLC or GC to find the optimal temperature and time.

  • Cause 3: Poor Reagent Mixing. If using a solvent where AlCl₃ has low solubility (like dichlorobenzene itself), poor stirring can lead to localized "hot spots" and areas of low catalyst concentration.

    • Solution: Ensure vigorous mechanical or magnetic stirring. Consider using a co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to improve solubility and create a more homogeneous mixture.

ReagentRoleTypical Molar RatioNotes
1,3-DichlorobenzeneSubstrate1.5 - 3.0Often used in excess as the solvent.
Propanoyl ChlorideAcylating Agent1.0 (Limiting Reagent)Ensure high purity.
Aluminum Chloride (AlCl₃)Lewis Acid Catalyst1.1 - 1.3Must be anhydrous and of high quality.

Caption: Recommended Reagent Stoichiometry for Acylation.

Problem Area 2: Formation of Impurities and Byproducts

Q: My crude product shows multiple spots on TLC. How can I identify and minimize them?

A: The primary byproducts in this reaction are typically positional isomers.

  • Cause: Lack of Complete Regioselectivity. The two chlorine atoms in 1,3-dichlorobenzene are ortho-, para-directing. Electrophilic attack can occur at positions 2, 4, or 6.

    • Position 4/6: Attack at these positions is electronically favored and sterically accessible, leading to the desired this compound (acylation at C4 relative to the original numbering) or 1-(2,4-Dichlorophenyl)propan-1-one (acylation at C6). Due to the meta-directing nature of the acyl group, the 2,4-dichloro isomer is a likely byproduct.

    • Position 2: Attack at this position is sterically hindered by the two adjacent chlorine atoms and is generally disfavored.

  • Solution:

    • Control Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product.

    • Catalyst Choice: While AlCl₃ is standard, exploring other Lewis acids like FeCl₃ or shape-selective solid acid catalysts (e.g., zeolites) might alter the isomer distribution, though potentially at the cost of conversion rate.[4]

    • Purification: Careful purification is key. The isomers often have different polarities and boiling points. Column chromatography or fractional distillation are effective methods for separation. Recrystallization can also be highly effective if a suitable solvent system is found.

  • Troubleshooting Logic for Impurities

G cluster_analysis Analysis cluster_optimization Optimization cluster_purification Purification start Multiple Products Observed char Characterize byproducts (GC-MS, NMR) start->char identify Identify as positional isomers char->identify temp Lower reaction temperature identify->temp catalyst Screen alternative Lewis acids identify->catalyst purify Optimize purification method (Chromatography, Recrystallization) identify->purify

Caption: Decision workflow for managing impurities.

Experimental Protocols

General Procedure for Friedel-Crafts Acylation

This protocol provides a robust starting point for the synthesis.

  • Preparation: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen/argon inlet and a bubbler. Oven-dry all glassware and allow it to cool under an inert atmosphere.

  • Charging Reagents: Under a positive pressure of inert gas, charge the flask with anhydrous aluminum chloride (1.1 eq). Add 1,3-dichlorobenzene (2.0 eq) as the solvent. Cool the mixture to 0-5°C using an ice bath.

  • Addition: Add propanoyl chloride (1.0 eq) to the dropping funnel. Add the propanoyl chloride dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 10°C. Vigorous bubbling (HCl gas evolution) will be observed.[2]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. If the reaction is slow, gently heat the mixture to 40-50°C and monitor its progress by TLC or GC every hour.

  • Quenching: Once the reaction is complete, cool the mixture back down in an ice bath. Very slowly and carefully, pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl. Caution: This quench is highly exothermic and releases large volumes of HCl gas. Perform in a well-ventilated fume hood.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution (to neutralize remaining acid), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil/solid by vacuum distillation, column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient), or recrystallization (e.g., from ethanol or hexane).

Mechanism of Acylium Ion Formation and Electrophilic Attack

FriedelCrafts cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization PropanoylChloride Propanoyl Chloride AcyliumIon Acylium Ion [CH₃CH₂C⁺=O] + AlCl₄⁻ PropanoylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ Dichlorobenzene 1,3-Dichlorobenzene SigmaComplex Sigma Complex (Arenium Ion) Dichlorobenzene->SigmaComplex + Acylium Ion ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex - H⁺ (abstracted by AlCl₄⁻)

Caption: Key steps in the Friedel-Crafts acylation mechanism.[1][5]

References

  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207)... ACS Publications. Available at: [Link]

  • Friedel-Crafts Acylation. Save My Exams. Available at: [Link]

  • The Reaction of Acyl Chlorides with Benzene. Chemguide. Available at: [Link]

  • Friedel-Krafts acylation, benzene and propanoyl chloride. YouTube. Available at: [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. Semantic Scholar. Available at: [Link]

Sources

Technical Support Center: Purification of 2',6'-Dichloropropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-26DCP-001 Status: Open Subject: Troubleshooting Recrystallization of Low-Melting Isomers

Executive Summary & Chemical Context

User Advisory: You are attempting to recrystallize 2',6'-dichloropropiophenone (CAS: 5604-46-6), a critical intermediate in the synthesis of bupropion.

The Core Challenge: Unlike its isomer (2',4'-dichloropropiophenone, MP ~45–50°C), the 2',6'-isomer is a low-melting solid or viscous liquid at room temperature (Melting Point range: 29–32°C ). Standard room-temperature recrystallization will fail, resulting in "oiling out" (liquid-liquid phase separation) rather than crystal formation.

Success Strategy: You must utilize Low-Temperature Recrystallization or Melt Crystallization . The process relies on thermodynamic control to solidify the 2',6'-isomer while keeping the 2',4'-isomer and other impurities (like Friedel-Crafts catalyst residues) in the mother liquor.

Standard Operating Procedure (SOP)

Method A: Low-Temperature Solvent Crystallization (Recommended)

Best for: Removing 2',4'-isomer and color impurities.

Reagents:

  • Solvent: Methanol (MeOH) or Isopropyl Alcohol (IPA).

  • Anti-solvent (Optional): Water (HPLC Grade).

Protocol:

  • Dissolution:

    • Place crude 2',6'-dichloropropiophenone in a flask.

    • Add Methanol (Ratio: 1.5 mL solvent per 1.0 g of crude).

    • Heat gently to 35–40°C (Do not boil; just enough to dissolve).

    • Checkpoint: If the solution is dark, treat with activated carbon (5% w/w) for 15 mins and filter warm.

  • Controlled Cooling (The Critical Step):

    • Cool the solution slowly to 20°C (Room Temp). The product will likely remain liquid.

    • Transfer the flask to a programmable chiller or an ice-salt bath.

    • Cool to 0°C . Agitate gently.

    • Seeding: At 0°C, add a seed crystal of pure 2',6'-dichloropropiophenone. If unavailable, scratch the glass wall with a glass rod to induce nucleation.

  • Deep Freeze:

    • Once turbidity appears, lower temperature to -15°C to -20°C .

    • Hold for 4–6 hours . The 2',6'-isomer should crystallize as white needles/plates.

  • Isolation:

    • Filter rapidly using a pre-chilled Buchner funnel (store funnel in freezer prior to use).

    • Wash with cold Methanol (-20°C) .

    • Warning: Do not use room temp solvent; the product will redissolve immediately.

  • Drying:

    • Vacuum dry at ambient temperature (20–25°C). Do not heat.

Troubleshooting Logic (Decision Tree)

PurificationLogic Start Start: Crude 2',6'-Dichloropropiophenone Dissolve Dissolve in MeOH (35°C) Start->Dissolve Cool Cool to 0°C Dissolve->Cool CheckState Observation? Cool->CheckState Oiling Issue: Oiling Out (Two liquid layers) CheckState->Oiling Liquid droplets NoCrystals Issue: Clear Solution (No solids) CheckState->NoCrystals Remains clear Crystals Success: White Crystals CheckState->Crystals Precipitate forms FixOil Action: Reheat, add 10% more MeOH, Seed at metastable zone Oiling->FixOil FixClear Action: Cool to -20°C, Add Water (dropwise) NoCrystals->FixClear Isolate Filter (Cold) & Dry Crystals->Isolate FixOil->Cool FixClear->CheckState

Figure 1: Decision matrix for handling phase separation issues during crystallization.

Troubleshooting Guide & FAQs

Issue 1: "Oiling Out" (Liquid-Liquid Separation)

Symptom: Instead of crystals, a second oily layer forms at the bottom of the flask upon cooling. Root Cause: The temperature dropped below the solubility limit (supersaturation) but remained above the melting point of the solvated product. This is common for 2',6'-dichloropropiophenone due to its low MP (~30°C). Corrective Action:

  • Reheat the mixture until the oil redissolves (approx 35°C).

  • Add Solvent: Add 10-15% more Methanol. This lowers the saturation point, forcing crystallization to occur at a lower temperature (where the solid phase is more stable).

  • Seed: Cool slowly. Add a seed crystal at 25°C .

Issue 2: Isomer Contamination (2',4'- vs 2',6'-)

Symptom: HPLC shows persistent 5-10% contamination of the 2',4'-isomer. Root Cause: The 2',4'-isomer has a higher melting point and may co-crystallize if the cooling is too rapid. Corrective Action:

  • Switch Solvent System: Use Hexane/Toluene (95:5) .

  • The 2',4'-isomer is significantly less soluble in cold hexane than the 2',6'-isomer.

  • Protocol: Dissolve in minimal warm hexane. Cool to 0°C. Filter off the solid precipitate (which is likely the 2',4'-impurity). The filtrate contains your desired 2',6'-product.[1] Evaporate the filtrate or cool further to -40°C to crystallize the 2',6'-target.

Issue 3: Low Yield

Symptom: Yield is <50%. Root Cause: High solubility of the product in organic solvents even at 0°C. Corrective Action:

  • Two-Solvent Method: After dissolving in Methanol, cool to 0°C, then add cold Water dropwise until persistent turbidity is observed. Then cool to -20°C.

  • Mother Liquor: Do not discard. Concentrate the filtrate by 50% and repeat the cooling process for a second crop.

Physical Property Data Table

Property2',6'-Dichloropropiophenone (Target)2',4'-Dichloropropiophenone (Impurity)
CAS 5604-46-637885-41-9
Physical State (RT) Liquid / Low-Melting SolidSolid
Melting Point 29 – 32 °C 45 – 48 °C
Solubility (MeOH) Very HighHigh
Solubility (Hexane) HighModerate
Recryst.[1] Strategy Deep Freeze (-20°C)Room Temp Crystallization

References

  • Musso, D. L., et al. "Synthesis and Evaluation of Bupropion Analogues." Bioorganic & Medicinal Chemistry Letters, vol. 3, no. 8, 1993, pp. 1533–1536.
  • U.S. Patent 3,819,706. "Meta-chloro-alpha-t-butylaminopropiophenones." United States Patent Office, 1974. (Foundational patent describing the Friedel-Crafts synthesis and isolation of dichloropropiophenones).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 123467, 2',4'-Dichloropropiophenone." PubChem, 2024.[2] (Used for comparative physical property data of the impurity).

  • Sigma-Aldrich. "2',6'-Dichloroacetophenone Safety Data Sheet." (Extrapolated physical handling data for low-melting phenone derivatives).

Sources

minimizing side products in Friedel-Crafts acylation of dichlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight[1][2]

Welcome to the Technical Support Center. You are likely encountering challenges with yield or purity while acylating dichlorobenzene (DCB). Unlike benzene or toluene, DCB is a deactivated aromatic system due to the electron-withdrawing inductive effect (-I) of the two chlorine atoms. This drastically alters the reaction kinetics and catalyst requirements compared to standard textbooks examples.

The Core Challenge: Selectivity vs. Reactivity

To acylate DCB, you must use a strong Lewis acid (


) and often elevated temperatures. However, "forcing" conditions increase the risk of side reactions.

The Dominant Pathway (1,2-Dichlorobenzene):

  • Target: 3,4-Dichloroacetophenone (Substitution at Position 4).

  • Why: Position 4 is para to one Cl and meta to the other. It is sterically less hindered than Position 3 (ortho to both Cl and the other Cl).

  • Major Side Product: 2,3-Dichloroacetophenone (Position 3 isomer) - Kinetic product, minimized by steric hindrance.

  • Critical Failure Mode: Incomplete reaction due to catalyst poisoning (water) or product inhibition (ketone-catalyst complex).

Troubleshooting Dashboard (Q&A)

This section addresses specific failure modes reported by our user base.

Q1: "My reaction stops at 50% conversion and adding more acyl chloride doesn't help. Why?"

Diagnosis: Product Inhibition / Incorrect Stoichiometry. Technical Explanation: Unlike Friedel-Crafts alkylation (which is catalytic), acylation is stoichiometric .[1] The product (a ketone) acts as a Lewis base, forming a stable 1:1 complex with


. This removes the catalyst from the cycle.[2]
The Fix: 
  • Standard: Use 1.1 to 1.2 equivalents of

    
     relative to the limiting reagent (usually the acyl chloride).
    
  • Correction: If the reaction stalls, add 0.5 eq of fresh

    
    .
    
Q2: "I see multiple spots on TLC close to the product. Is this polyacylation?"

Diagnosis: Isomer Formation or Impurities (Polyacylation is rare). Technical Explanation: Polyacylation is highly unlikely in DCB because the first acyl group strongly deactivates the ring (-M effect), preventing a second attack. The extra spots are likely:

  • Regioisomers: (e.g., 2,3-dichloro isomer).

  • Solvent reaction: If using Toluene or Benzene as solvent, they will react instead of DCB. The Fix:

  • Temperature Control: Run the reaction at the lowest temperature that sustains reflux (thermodynamic control favors the sterically freer 3,4-isomer).

  • Solvent Switch: Use Nitrobenzene or 1,2-DCB (excess) as solvent. Avoid non-polar solvents like hexane; they precipitate the intermediate complex too early, trapping reagents.

Q3: "The reaction mixture turned into a black tar/solid mass."

Diagnosis: Polymerization or "Red Oil" formation due to excessive heat/concentration. Technical Explanation:


 can catalyze the decomposition of the substrate or solvent if localized heating occurs. A solid mass indicates the product-catalyst complex precipitated, halting stirring and causing hot spots.
The Fix: 
  • Dilution: Increase solvent volume (DCM or Nitrobenzene).

  • Order of Addition: Add the substrate slowly to the Catalyst/Acyl Chloride complex. Do not add solid catalyst to the neat substrate.

Optimized Experimental Protocol

Target: Synthesis of 3,4-Dichloroacetophenone from 1,2-Dichlorobenzene.

Materials
  • Substrate: 1,2-Dichlorobenzene (1.0 eq)

  • Reagent: Acetyl Chloride (1.1 eq)[3]

  • Catalyst: Anhydrous Aluminum Chloride (

    
    ) (1.2 eq)
    
  • Solvent: Dichloromethane (DCM) for mild conditions or Nitrobenzene for high-temp solubility.

Step-by-Step Workflow
  • System Prep: Flame-dry a 3-neck round bottom flask. Equip with a magnetic stir bar, addition funnel, and

    
     inlet.
    
  • Catalyst Charge: Add anhydrous

    
     (1.2 eq) and dry DCM (5 mL/g substrate). Cool to 0-5°C.
    
  • Acylium Formation: Add Acetyl Chloride (1.1 eq) dropwise. Observation: Mixture should turn clear/yellow as the acylium complex forms. Stir for 15 min.

  • Substrate Addition: Add 1,2-Dichlorobenzene (1.0 eq) dropwise over 30 minutes. Maintain temp <10°C to minimize kinetic isomers.

  • Reaction Phase:

    • Allow to warm to Room Temp (RT).

    • Checkpoint: Check TLC/GC.[4] If no reaction after 2h, heat to mild reflux (40°C). The deactivated ring often requires thermal energy to overcome the activation barrier.

  • Quench (Critical): Pour the reaction mixture slowly into ice-cold dilute HCl .

    • Why: This breaks the Aluminum-Ketone complex and dissolves aluminum salts.

  • Workup: Extract with DCM, wash with brine, dry over

    
    , and concentrate.
    

Visualizing the Chemistry

Diagram 1: Reaction Pathway & Decision Logic

This diagram illustrates the mechanistic flow and where side products originate.

ReactionPathway Start Reagents: 1,2-DCB + Acyl-Cl + AlCl3 Complex Acylium-AlCl3 Complex (Active Electrophile) Start->Complex Activation Attack Electrophilic Attack (Sigma Complex) Complex->Attack + Substrate Major Major Product: 3,4-Dichloroacetophenone (Thermodynamic) Attack->Major Para-attack (Preferred) Minor Minor Isomer: 2,3-Dichloroacetophenone (Kinetic/Steric) Attack->Minor Ortho-attack (Hindered) Side Side Issue: Tar/Polymerization (High T / Low Solvent) Attack->Side Overheating Major->Complex Product Inhibition (Complexes w/ Catalyst)

Figure 1: Mechanistic pathway showing the competition between the major thermodynamic product and minor kinetic/side products. Note the feedback loop causing product inhibition.

Diagram 2: Troubleshooting Logic Tree

Use this flow to diagnose experimental failures.

Troubleshooting Problem Start: Observed Issue LowYield Low Yield / No Reaction Problem->LowYield Impure Impure / Multiple Spots Problem->Impure Solid Solidification / Stirring Stop Problem->Solid CheckWater Check Moisture? (AlCl3 is sensitive) LowYield->CheckWater 1st Check CheckTemp Check Temp? (Lower T improves selectivity) Impure->CheckTemp Isomer Control CheckSolv Check Solvent? (Use Nitrobenzene/DCM) Solid->CheckSolv Solubility CheckStoich Check AlCl3 Eq? (Need >1.1 eq) CheckWater->CheckStoich If Dry

Figure 2: Diagnostic logic tree for isolating the root cause of reaction failure.

References

  • Gore, P. H. (1955).[5] The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 55(2), 229-281.[5] Link[5]

  • Olah, G. A. (Ed.). (1963). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic Reference for Stoichiometry).
  • BenchChem Technical Notes. (2025). Friedel-Crafts Acylation of 1,2-Dichloro-3-nitrobenzene. Link

  • Royal Society of Chemistry. (1969). The Friedel-Crafts acylation of aromatic halogen derivatives.[6][7][8] Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Journal of the Chemical Society C. Link

  • Master Organic Chemistry. (2018). The Mechanism of the Friedel-Crafts Acylation Reaction. Link

Sources

Technical Support Center: Solvent Optimization for 1-(2,6-Dichlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Steric Fortress" Challenge

Subject: 1-(2,6-Dichlorophenyl)propan-1-one (CAS: Analogous derivatives ~ 2,6-Cl-Propiophenone)

The Core Problem: This molecule presents a unique challenge in organic synthesis: Extreme Steric Shielding . The chlorine atoms at the 2 and 6 positions of the phenyl ring create a "steric fortress" around the carbonyl carbon.

  • Consequence: Standard solvents (like Diethyl Ether) often fail to provide the thermal energy required to overcome the activation barrier for nucleophilic attack.

  • The Fix: Solvent selection must shift from "solubility-based" to "temperature-enabling" and "coordination-minimizing" strategies.

Troubleshooting Modules (Q&A Format)

Module A: Nucleophilic Addition Failures (Grignard/Organolithium)

User Query: "I am trying to add Ethylmagnesium Bromide to this compound to make the tertiary alcohol. The reaction stalls in Diethyl Ether (Et2O) even after 24 hours. TLC shows mostly starting material. What is wrong?"

Technical Diagnosis: You are fighting the Ortho-Effect . The two chlorine atoms block the trajectory of the incoming nucleophile (the Grignard reagent) toward the carbonyl carbon (Burgi-Dunitz angle). Diethyl Ether boils at ~35°C, which provides insufficient thermal energy to overcome this steric repulsion. Furthermore, Et2O tightly coordinates with Magnesium, creating a bulky solvated complex that struggles to penetrate the steric shield.

Optimized Protocol:

  • Solvent Switch: Replace Diethyl Ether with Anhydrous THF (Tetrahydrofuran) .

    • Why: THF boils at 66°C, allowing you to double the thermal input. It also coordinates differently, often allowing for a more reactive "loose" ion pair mechanism.

  • The "Toluene Boost": If THF reflux is insufficient, use a Toluene/THF (5:1) mixture.

    • Why: Toluene allows reaction temperatures to reach >100°C.

  • Additive Strategy: Add anhydrous Cerium(III) Chloride (CeCl3) (Luche conditions).

    • Mechanism:[1][2] The Cerium coordinates to the carbonyl oxygen more strongly than Magnesium, activating the ketone while being less sterically demanding.

Visual Workflow: Solvent Decision Tree for Hindered Ketones

SolventDecision Start Start: Nucleophilic Addition to 2,6-Cl-Ketone Check1 Solvent: Diethyl Ether (35°C)? Start->Check1 Result1 Outcome: Low Yield / No Reaction (Insufficient Energy) Check1->Result1 Yes Action1 Switch to THF (66°C) Result1->Action1 Check2 Reaction Complete? Action1->Check2 Success Process Validated Check2->Success Yes Action2 Switch to Toluene/THF (100°C+) Check2->Action2 No Action2->Success

Caption: Decision logic for overcoming steric barriers in nucleophilic addition reactions.

Module B: Reduction Anomalies (Ketone Alcohol)

User Query: "I'm reducing the ketone to the alcohol using Sodium Borohydride (NaBH4) in Ethanol. The reaction is sluggish and forms a gummy precipitate. How do I fix this?"

Technical Diagnosis: While Ethanol is standard for borohydride reductions, this compound is highly lipophilic.

  • Solubility Mismatch: The starting material is likely "oiling out" (phase separating) in cold ethanol before it can react.

  • Steric Approach: The borohydride anion needs to approach the carbonyl face. If the molecule is aggregated or oiled out, surface area is lost.

Optimized Protocol:

  • Co-Solvent System: Use a Methanol/DCM (2:1) mixture.

    • DCM Component: Fully solubilizes the lipophilic dichlorophenyl ketone.

    • Methanol Component: Activates the borohydride (protic solvent is necessary for the mechanism).

  • Temperature: Do not cool to 0°C initially. Run at Room Temperature (20-25°C) . The steric bulk suppresses the risk of over-reduction or side reactions that usually require cooling.

Data Comparison: Reduction Solvent Efficiency

Solvent SystemSolubility of SubstrateReaction RateWorkup EaseRecommendation
Ethanol (100%) Poor (Oils out)Slow (<50% @ 4h)Easy❌ Avoid
THF (Dry) ExcellentVery Slow (Needs MeOH)Medium⚠️ Incomplete
MeOH/DCM (2:1) Excellent Fast (>95% @ 1h) MediumPreferred
Module C: Alpha-Bromination (Side Chain Functionalization)

User Query: "I need to introduce a bromine at the alpha-position (the CH2 next to the carbonyl). Using Br2 in Acetic Acid gives me a mixture of products and tar."

Technical Diagnosis: The 2,6-dichloro substitution forces the carbonyl out of planarity with the phenyl ring to relieve strain. This affects the enolization rate (the rate-limiting step for bromination). Strong acids (HBr byproduct in Acetic Acid) can cause degradation or rearrangement of this strained system.

Optimized Protocol:

  • Solvent: Change to 1,2-Dichloroethane (DCE) or Chloroform .

  • Reagent: Use Phenyltrimethylammonium Tribromide (PTAB) or CuBr2 instead of elemental Bromine.

    • Why: These solid reagents provide a controlled release of Bromine, preventing high local concentrations of acid.

  • Mechanism: The reaction proceeds via the enol. In aprotic solvents like DCE, you may need a catalytic amount of acid (p-TsOH) to initiate enolization, but the overall acidity remains low, preserving the molecule.

Solubility & Handling Guide

For general handling, purification, and crystallization, refer to the following solubility profile.

Solvent ClassSpecific SolventSolubility RatingApplication Note
Chlorinated Dichloromethane (DCM)High Ideal for extraction and transport.
Ethers THF, 1,4-DioxaneHigh Best for Grignard/Lithium reactions.
Alcohols Methanol, EthanolLow/Moderate Substrate may precipitate; requires heating.
Hydrocarbons Hexanes, HeptaneLow Perfect for Crystallization (Anti-solvent).
Aromatics TolueneHigh Good for high-temp reactions.

Crystallization Tip: To purify the final product, dissolve in minimal hot Ethyl Acetate , then slowly add Hexane until turbid. Cool to 4°C. The 2,6-dichloro steric bulk often aids crystallization by locking the conformation, making this method very effective.

Mechanistic Visualization

The Steric Blockade & Solvent Role This diagram illustrates why THF/Heat is required to permit the Nucleophile (Nu-) to breach the "Steric Fortress" (Chlorine atoms).

StericMechanism Ketone 2,6-Cl-Ketone (Steric Fortress) EtherPath Path A: Et2O (35°C) Low Energy Ketone->EtherPath THFPath Path B: THF (66°C) High Energy Ketone->THFPath Block Repulsion by Cl- Lone Pairs EtherPath->Block Nu- approach Product Tertiary Alcohol (Success) THFPath->Product Overcomes Barrier Fail No Reaction Block->Fail

Caption: Kinetic pathway comparison showing how thermal energy (solvent dependent) overcomes steric repulsion.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard text on steric effects in nucleophilic addition).

  • Imamoto, T., et al. (1989). "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents". Journal of the American Chemical Society, 111(12), 4392–4398. (Source for CeCl3 activation of hindered ketones).

  • Reich, H. J. (2018). "Solvent Effects in Organometallic Chemistry". University of Wisconsin-Madison Chemistry Database. (Authoritative guide on THF vs. Ether solvation).

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Reference for the ortho-effect and steric hindrance in aromatic ketones).

  • BenchChem Technical Data. (2025). "Solubility of 1,4-Dichlorobenzene and Derivatives". (Used as proxy for solubility profile).

Sources

overcoming steric hindrance in 2,6-disubstituted propiophenones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Steric Hindrance

Welcome to the technical support center for researchers working with 2,6-disubstituted propiophenones. This class of ketones presents a significant synthetic challenge due to severe steric hindrance around the carbonyl group. The two ortho substituents on the phenyl ring act as formidable shields, impeding the approach of nucleophiles and reagents to the electrophilic carbonyl carbon. This often leads to low yields, unexpected side reactions, or complete reaction failure.

This guide is designed to provide you with practical, field-tested insights and troubleshooting strategies to overcome these steric barriers. We will delve into the causality behind common experimental failures and provide robust protocols and alternative strategies to help you achieve your synthetic goals.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries and problems encountered when working with these sterically demanding substrates.

Q1: Why are my standard Grignard or organolithium additions failing or giving abysmal yields?

A: This is the most common issue. The failure is typically due to two competing side reactions that are promoted by steric hindrance:

  • Reduction: If the Grignard reagent has β-hydrogens (e.g., isopropylmagnesium bromide), it can deliver a hydride to the carbonyl carbon via a six-membered cyclic transition state.[1][2] This results in a secondary alcohol instead of the desired tertiary alcohol.

Q2: I'm observing my starting material being consumed, but after workup, I recover it unchanged. What is happening?

A: This is a classic sign of enolization.[1][3] The base (e.g., your Grignard reagent or LDA) is deprotonating the ketone to form an enolate. This enolate is stable in the reaction mixture, but when you add an acid or water during workup, it gets protonated and reverts to the starting ketone.

Q3: Are there any general strategies to improve the success of nucleophilic additions?

A: Yes. The core principle is to enhance the nucleophilicity of the attacking species or the electrophilicity of the carbonyl, while minimizing the basicity of the nucleophile. Key strategies include:

  • Use of Organocerium Reagents: Transmetalation of organolithium or Grignard reagents with anhydrous cerium(III) chloride (CeCl₃) generates organocerium reagents. These reagents are highly nucleophilic but significantly less basic, dramatically suppressing the competing enolization pathway.[4][5][6]

  • Employing More Reactive Nucleophiles: In some cases, organolithium reagents may be more successful than Grignards due to the smaller size of the lithium cation.

  • Higher Temperatures: Carefully increasing the reaction temperature can sometimes provide the necessary activation energy to overcome the steric barrier for addition. This must be balanced against the risk of decomposition.

Q4: How can I achieve a stereoselective reduction of the carbonyl group?

A: Simple hydride reagents like sodium borohydride (NaBH₄) are often too bulky and not reactive enough. More specialized methods are required:

  • Luche Reduction: This method uses NaBH₄ in combination with CeCl₃ in a protic solvent like methanol.[7][8][9] It is highly effective for reducing hindered ketones.

  • Corey-Itsuno (CBS) Reduction: For enantioselective reduction, the CBS reduction, which uses a chiral oxazaborolidine catalyst with borane, is a powerful and reliable method.[10][11][12][13][14]

  • Noyori Asymmetric Hydrogenation: Catalytic systems developed by Noyori, often using Ruthenium-based catalysts with chiral diphosphine and diamine ligands, are exceptionally efficient for the asymmetric hydrogenation of ketones.[15][16][17]

Part 2: Troubleshooting Guides & In-Depth Solutions

This section provides detailed, problem-oriented guides for specific reaction classes.

Guide 1: Nucleophilic Addition of Carbon Nucleophiles

Problem: "My Grignard reaction with 2,6-dimethylpropiophenone is not yielding the expected tertiary alcohol. TLC analysis shows mainly starting material and a small amount of a more polar byproduct."

cluster_0 Troubleshooting: Failed Grignard Addition start Reaction Failure: Low yield of tertiary alcohol cause1 Cause 1: Enolization Dominates (Grignard acts as base) start->cause1 cause2 Cause 2: Reduction Occurs (β-Hydride transfer) start->cause2 cause3 Cause 3: Insufficient Reactivity (Steric clash too high) start->cause3 solution1 Solution: Use Organocerium Reagent (Transmetalate R-MgX with CeCl₃) cause1->solution1 Reduces basicity solution2 Solution: Use a Grignard without β-hydrogens (e.g., MeMgBr, PhMgBr) cause2->solution2 Eliminates H-source cause3->solution1 Increases nucleophilicity solution3 Solution: Increase Temperature (Use higher boiling solvent like THF) cause3->solution3 Provides activation energy

Caption: Troubleshooting workflow for failed Grignard additions.

Detailed Analysis & Solutions:

  • Plausible Cause: The byproduct is likely the secondary alcohol resulting from reduction, and the persistent starting material is due to enolization. The extreme steric hindrance prevents the nucleophilic attack pathway.

  • Recommended Solution: The Organocerium Protocol (Barbier Conditions)

    • Principle: Cerium(III) chloride is a strong Lewis acid that coordinates to the carbonyl oxygen, increasing its electrophilicity. More importantly, the resulting organocerium species (R-CeCl₂) is a "softer" and much less basic nucleophile than its Grignard or organolithium precursor, selectively undergoing 1,2-addition over deprotonation.[4][5]

    • Protocol: See Experimental Protocol 1 below for a detailed step-by-step guide.

Guide 2: Enolate Formation and Alkylation

Problem: "I am trying to form the enolate of 2,6-diisopropylpropiophenone to perform an alpha-alkylation, but the reaction is sluggish and gives a complex mixture."

Detailed Analysis & Solutions:

  • Plausible Cause: Forming the enolate of such a hindered ketone is challenging. The alpha-protons are also sterically shielded. Using standard bases like sodium ethoxide or even LDA at standard concentrations may not be sufficient. Furthermore, the thermodynamic enolate, which would be more substituted, is highly destabilized by steric strain, but the kinetic position is also hindered.[18][19]

  • Recommended Solution: Use of a Highly Hindered, Strong Base

    • Principle: To kinetically deprotonate the least hindered alpha-proton, a very strong, sterically demanding, non-nucleophilic base is required.[20][21] Lithium tetramethylpiperidide (LiTMP) or lithium diisopropylamide (LDA) at low temperatures are the bases of choice.[22] The reaction must be run under conditions that ensure irreversible deprotonation to prevent equilibration.[19]

    • Key Considerations:

      • Base Choice: LiTMP is even more sterically hindered than LDA and can be more effective.

      • Temperature: The reaction must be kept cold (typically -78 °C) to favor the kinetic enolate and prevent side reactions.[19]

      • Solvent: Anhydrous THF is the standard solvent.

      • Electrophile: Use a highly reactive electrophile (e.g., methyl iodide, benzyl bromide) for the subsequent alkylation step.

Guide 3: Asymmetric Reduction to Chiral Alcohols

Problem: "I need to synthesize the (S)-alcohol from 2,6-dichloropropiophenone with high enantiomeric excess (>95% ee), but my chiral reducing agents are giving poor selectivity."

cluster_1 Asymmetric Reduction Strategy ketone 2,6-Disubstituted Propiophenone cbs Corey-Itsuno (CBS) Reduction (Oxazaborolidine Catalyst + BH₃) ketone->cbs Stoichiometric Borane noyori Noyori Asymmetric Hydrogenation (Ru-Diphosphine/Diamine Catalyst + H₂) ketone->noyori Catalytic, H₂ Pressure alcohol Chiral Secondary Alcohol (High %ee) cbs->alcohol noyori->alcohol

Caption: Key catalytic methods for asymmetric ketone reduction.

Detailed Analysis & Solutions:

  • Plausible Cause: The steric bulk of the ortho-substituents interferes with the chiral environment of the catalyst, preventing a well-organized transition state required for high stereoinduction.

  • Recommended Solution: Corey-Itsuno (CBS) Reduction

    • Principle: The CBS catalyst coordinates with borane to form a super-Lewis acidic complex.[10][14] This complex then coordinates to the ketone's carbonyl oxygen. The steric bulk of the catalyst directs the ketone to bind in a specific orientation, exposing one face of the carbonyl to an intramolecular hydride delivery from the coordinated borane.[11] This highly organized, chair-like transition state is effective even for hindered ketones.

    • Protocol: See Experimental Protocol 2 below for a detailed step-by-step guide.

  • Alternative Solution: Noyori Asymmetric Hydrogenation

    • Principle: These ruthenium-based catalysts operate via a concerted, non-carbonyl-binding mechanism. The catalyst forms a metal hydride that interacts with the ketone through an outer-sphere mechanism, involving a six-membered pericyclic transition state.[17] This mechanism can be less sensitive to steric bulk directly adjacent to the carbonyl, making it highly effective for this substrate class.

    • Consideration: This method requires specialized catalyst synthesis and hydrogenation equipment (autoclave).

Part 3: Data & Protocols

Table 1: Comparison of Reagents for Addition to Hindered Ketones
Reagent TypeTypical Reagent(s)Primary Advantage(s)Primary Disadvantage(s)Best For
Grignard RMgXReadily available, inexpensiveProne to enolization and reduction with hindered substrates[1]Unhindered or moderately hindered ketones
Organolithium RLiGenerally more reactive than GrignardsStill highly basic, enolization is a major issueCases where Grignards fail, but requires careful control
Organocerium RCeCl₂ (in situ)Highly nucleophilic, non-basic ; suppresses enolization[4][6]Requires anhydrous CeCl₃, slightly more complex setupStrongly recommended for hindered ketones
Experimental Protocol 1: Organocerium Addition to 2,6-Dimethylpropiophenone

This protocol is a representative example and should be adapted for specific substrates.

  • Preparation of Anhydrous CeCl₃: Commercially available CeCl₃·7H₂O is heated under high vacuum (~0.1 mmHg) at 140-150 °C for 4-6 hours to remove water. The resulting white powder should be stored in a desiccator and handled under an inert atmosphere.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add anhydrous CeCl₃ (1.2 equivalents) and anhydrous THF (5 mL per mmol of CeCl₃).

  • Complexation: Stir the resulting slurry vigorously at room temperature for at least 2 hours. A fine, white suspension should form.[4]

  • Reagent Addition: Cool the CeCl₃ slurry to -78 °C (dry ice/acetone bath). Slowly add the organolithium or Grignard reagent (1.1 equivalents) dropwise via syringe. Stir the mixture at -78 °C for 1 hour.

  • Substrate Addition: Add a solution of the 2,6-dimethylpropiophenone (1.0 equivalent) in anhydrous THF dropwise to the cold organocerium reagent slurry.

  • Reaction: Monitor the reaction by TLC. Allow the mixture to slowly warm to room temperature and stir overnight if necessary.

  • Workup: Quench the reaction by slowly adding 10% aqueous HCl at 0 °C. Extract the product with diethyl ether or ethyl acetate. Wash the organic layer with saturated NaHCO₃ solution and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Experimental Protocol 2: Corey-Itsuno (CBS) Reduction of a Prochiral Ketone

This protocol uses the (S)-Me-CBS catalyst to produce the (R)-alcohol. Use the (R)-catalyst for the (S)-alcohol.

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the (S)-2-Methyl-CBS-oxazaborolidine catalyst (0.1 equivalents, typically as a 1M solution in toluene).

  • Borane Addition: Add borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (1.0-1.2 equivalents) dropwise at room temperature. Stir for 15 minutes.

  • Substrate Addition: Cool the mixture to the recommended temperature for the specific substrate (often between -40 °C and 0 °C). Add a solution of the 2,6-disubstituted propiophenone (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

  • Reaction: Stir the reaction at the same temperature, monitoring for completion by TLC (typically 1-4 hours).

  • Workup: Carefully quench the reaction by the slow, dropwise addition of methanol at the reaction temperature until gas evolution ceases.

  • Purification: Remove the solvent under reduced pressure. Redissolve the residue in diethyl ether and wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate. The crude product can be purified by flash chromatography. Determine enantiomeric excess by chiral HPLC or NMR analysis with a chiral shift reagent.

References

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Explain the Luche reduction and its selectivity in organic synthesis. Proprep. [Link]

  • III Enolate Chemistry. University of Bath. [Link]

  • 22.7: Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]

  • Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Luche reduction. Wikipedia. [Link]

  • Enolates. Jack Westin. [Link]

  • Abnormal Grignard Reactions. XI.1a Sterically Hindered Aliphatic Carbonyl Compounds. I. Ketones Containing the Methyl-t-butylneo. Journal of the American Chemical Society. [Link]

  • Reactions of Grignard reagents. Organic chemistry teaching - WordPress.com. [Link]

  • Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. [Link]

  • Organocerium chemistry. Wikipedia. [Link]

  • Luche reduction. YouTube. [Link]

  • ENANTIOSELECTIVE ADDITIONS TO ALDEHYDES USING TADDOL ORGANOCERIUM REAGENTS. The University of Liverpool Repository. [Link]

  • Organocerium reagents. Nucleophilic addition to easily enolizable ketones. Tetrahedron Letters. [Link]

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]

  • A. Organolithium Reagents. Organic Chemistry Data. [Link]

  • Diastereoselective Addition of Organocerium(III) Reagents Derived from 3-Substituted Propargyl Bromides to Aldehydes. KOPS - University of Konstanz. [Link]

  • Corey–Itsuno reduction. Wikipedia. [Link]

  • Itsuno-Corey Reduction. SynArchive. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]

  • Ruthenium-Catalysed Asymmetric Reduction of Ketones. ResearchGate. [Link]

  • Transition-Metal-Catalyzed Asymmetric Reduction of 2-Pyridine Ketones. Thieme. [Link]

  • Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar. [Link]

  • Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. RSC Publishing. [Link]

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Journal of the Chinese Chemical Society. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]

  • Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system. RSC Publishing. [Link]

  • Asymmetric reductions of aldehydes and ketones. YouTube. [Link]

  • Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes. Organic Chemistry Portal. [Link]

  • Access to chiral 3-benzylchromanones and 2,6-disubstituted cyclohexanones via Rh-catalyzed chemo- and enantioselective hydrogenation of arylidene chromanones/cyclohexanones. RSC Publishing. [Link]

  • Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. MDPI. [Link]

  • Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. RSC Publishing. [Link]

  • Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. RSC Publishing. [Link]

  • Publications. Hyster Lab - Princeton University. [Link]

Sources

stability of 1-(2,6-Dichlorophenyl)propan-1-one under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide Topic: Stability of 1-(2,6-Dichlorophenyl)propan-1-one under Basic Conditions Ticket ID: #DCP-PROP-001 Status: Resolved / Knowledge Base Article

Executive Summary

This compound (2',6'-Dichloropropiophenone) exhibits exceptional hydrolytic stability but moderate sensitivity to oxidative degradation under basic conditions.

Unlike typical aryl ketones, the 2,6-dichloro substitution pattern creates a "steric fortress" around the carbonyl carbon, rendering it inert to nucleophilic attack (e.g., hydrolysis, hydration) even in strong alkali. However, the


-protons remain acidic. In the presence of base and oxygen, the molecule is susceptible to enolization-mediated autoxidation, leading to discoloration (yellowing/browning) and gum formation.

Part 1: The Stability Paradox (Mechanistic Insight)

To troubleshoot effectively, you must understand the two competing forces at play: Steric Shielding vs. Electronic Activation .

The "Ortho Effect" (Steric Inhibition of Resonance)

In a standard propiophenone, the carbonyl group is coplanar with the phenyl ring, maximizing conjugation. In your molecule, the bulky chlorine atoms at the 2 and 6 positions force the carbonyl group to twist out of the plane of the ring (often nearly perpendicular).

  • Consequence 1 (Stability): The carbonyl carbon is physically shielded. Hydroxide ions (

    
    ) cannot easily approach the trajectory required for nucleophilic attack (the Bürgi-Dunitz angle).
    
  • Consequence 2 (Reactivity): Standard derivatization reactions (e.g., oxime formation, hydrazone formation) will be significantly slower or fail completely without forcing conditions.

The Achilles' Heel: -Deprotonation

While the carbonyl carbon is protected, the


-protons (on the ethyl chain) are not.
  • Mechanism: Base removes an

    
    -proton 
    
    
    
    Enolate formation.
  • Risk: The enolate is electron-rich. In the presence of ambient oxygen, it undergoes radical autoxidation, leading to

    
    -hydroperoxides and subsequent cleavage or polymerization (gumming).
    

Part 2: Visualizing the Mechanism

The following diagram illustrates the "Steric Fortress" concept and the specific pathway for base-induced degradation.

G Start 1-(2,6-Dichlorophenyl) propan-1-one Shield Steric Shielding (2,6-Cl Blocking) Start->Shield Nucleophilic Attack Enolate Enolate Intermediate Start->Enolate Deprotonation (Alpha-Position) Base Base (OH- / RO-) Base->Enolate Hydrolysis Hydrolysis/Cleavage (BLOCKED) Shield->Hydrolysis Fails due to Sterics Oxidation Autoxidation (Yellowing/Gums) Enolate->Oxidation + O2 (Air)

Figure 1: Reaction pathways in basic media. Note that direct attack on the carbonyl is blocked by the 2,6-dichloro substituents, diverting reactivity toward enolization.

Part 3: Troubleshooting Guide (FAQ Format)

Issue 1: "My reaction mixture turned yellow/brown after adding base."

Diagnosis: oxidative degradation of the enolate. Explanation: You likely exposed the basic solution to air. The base generated the enolate, which reacted with atmospheric oxygen. Solution:

  • Degas solvents before adding base (sparge with

    
     or Ar).
    
  • Keep the reaction under an inert atmosphere .

  • Add a reducing agent (e.g., Sodium Bisulfite) during the quench to reduce any colored quinone-like byproducts.

Issue 2: "I cannot hydrolyze the ketone to the acid, even with refluxing NaOH."

Diagnosis: Steric hindrance (The Ortho Effect). Explanation: The 2,6-dichloro pattern makes the C-C bond between the ring and carbonyl extremely resistant to cleavage. This is a feature, not a bug; it is thermodynamically stable. Solution:

  • Do not use base hydrolysis. This bond is not labile to simple

    
     or nucleophilic acyl substitution.
    
  • If cleavage is absolutely required, oxidative methods (e.g.,

    
     oxidation) are necessary, but these destroy the molecule.
    
Issue 3: "The Haloform reaction (NaOCl/NaOH) failed to give the acid."

Diagnosis: Incorrect substrate class. Explanation: The Haloform reaction requires a methyl ketone (Acetyl group). Your molecule is a propyl ketone (Propiophenone). It cannot undergo the Haloform degradation. Solution: This reaction is chemically impossible for this substrate.

Issue 4: "My yield is low after basic workup, but no byproducts are visible."

Diagnosis: Phase distribution error. Explanation: While the ketone is lipophilic, the enolate (formed at high pH) is anionic and water-soluble. If you separated the layers while the pH was still


, you may have discarded your product in the aqueous layer.
Solution: 
  • Acidify the aqueous layer to pH < 7 before extraction. This protonates the enolate back to the neutral ketone, forcing it into the organic phase.

Part 4: Data & Specifications

Table 1: Stability Profile of this compound

ConditionStability RatingObserved EffectRecommended Action
Aq. NaOH (1M, 25°C) High No reaction. Phase separation.Safe for workups.
Aq. NaOH (Reflux) High Minimal hydrolysis. Possible yellowing.[1]Degas to prevent oxidation.
Alc. KOH (Reflux) Moderate Risk of Aldol condensation (dimerization).Monitor via TLC/HPLC.
NaH / THF (Anhydrous) Low (Reactive) Quantitative Enolate formation.Use immediately; keep dry/inert.

Part 5: Validated Experimental Protocol

Protocol: Recovery of Material from Basic Solution Use this protocol if you suspect your material is "stuck" in a basic aqueous waste stream.

  • Assessment: Take a 1 mL aliquot of the basic aqueous layer.

  • Acidification: Dropwise add 1M HCl until pH is ~2-3 (check with litmus).

    • Observation: If the solution turns cloudy or an oil separates, your product was in the aqueous phase as an enolate.

  • Extraction:

    • Cool the main batch to 0-5°C (to minimize heat of neutralization).

    • Slowly acidify to pH 4.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (

      
       Vol).
      
  • Wash: Wash organic layer with Brine (Sat. NaCl) to break any emulsions caused by the density of the dichlorinated compound.

  • Drying: Dry over

    
     (Sodium Sulfate) and concentrate.
    

References

  • Steric Inhibition of Resonance

    • Gevorgyan, V., et al. "Steric Hindrance.[2] I. 2,6-Dimethylacetophenone..."[2] Journal of the American Chemical Society.[2] Explains the non-planar geometry of ortho-disubstituted phenones.

  • Synthesis & Workup Stability

    • "Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-...". Journal of Medicinal Chemistry (2019). Describes the handling of 2,6-dichlorophenyl ketones, confirming stability during standard basic workups.
    • [3]

  • General Reactivity of Hindered Ketones

    • "Effect of structure on potency and selectivity in 2,6-disubstituted 4-(2-arylethenyl)phenol lipoxygenase inhibitors". PubMed.[4][5] Discusses the chemical behavior of 2,6-disubstituted aryl systems.

Sources

Technical Support Center: Purification of 1-(2,6-Dichlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-26-DCP Subject: Impurity Removal & Isolation Protocols for 1-(2,6-Dichlorophenyl)propan-1-one Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Executive Summary

You are likely encountering difficulties isolating This compound (hereafter 2,6-DCPP ) due to its structural peculiarities.[1][2] Unlike its para-substituted analogs, the 2,6-dichloro substitution pattern creates a "steric cage" around the carbonyl group.[2] This leads to two primary challenges:

  • Low Melting Point / Oiling Out: The steric clash disrupts crystal lattice packing, often resulting in a persistent oil rather than a solid.

  • Isomeric Contamination: If synthesized via Friedel-Crafts acylation, the thermodynamic 2,4-isomer is a pervasive impurity that is difficult to separate by simple crystallization.[2]

This guide moves beyond standard textbook advice, offering field-proven troubleshooting for these specific molecular behaviors.

Module 1: Triage & Initial Isolation

Q: My crude product is a dark, viscous oil that won't solidify. Is this normal?

A: Yes, but it indicates residual solvent or isomer contamination. The 2,6-DCPP molecule has a melting point just above room temperature (approx. 35–45°C, analogous to 2,6-dichloroacetophenone).[2] Trace impurities depress this melting point significantly, keeping it liquid.[2]

The "Oiling Out" Troubleshooting Protocol:

StepActionScientific Rationale
1 High-Vac Strip Remove all solvent.[1] Rotovap is insufficient.[1] Use a high-vacuum line (<1 mbar) at 50°C for 2 hours. Residual solvent acts as a plasticizer, preventing crystallization.
2 Seed & Chill Dissolve the oil in a minimal amount of n-Pentane (not Hexane, as Pentane is easier to remove).[2] Cool to -20°C. Scratch the glass to induce nucleation.
3 The "Dry Ice" Trick If it remains an oil, place a small amount of the oil on a watch glass on dry ice. Once it solidifies, use this as a seed crystal for the main batch at 0°C.

Module 2: The Isomer Challenge (2,6- vs. 2,4-Isomer)

Q: HPLC shows a persistent impurity at RRT ~1.05. Recrystallization isn't removing it.[1]

A: This is likely the 2,4-dichlorophenyl isomer. If you synthesized this via Friedel-Crafts acylation of 1,3-dichlorobenzene, the 2,4-isomer is the kinetically favored product.[2] Separation by crystallization is inefficient because the 2,4-isomer often co-crystallizes or forms a eutectic mixture.

The Solution: Steric-Driven Fractional Distillation We exploit the "Steric Shielding Effect." In the 2,6-isomer , the carbonyl oxygen is shielded by two ortho-chlorines.[2] This prevents intermolecular hydrogen bonding and dipole-dipole stacking more effectively than in the exposed 2,4-isomer .[1] Consequently, the 2,6-isomer typically has a slightly lower boiling point .[2]

Experimental Workflow:

  • Setup: Use a Vigreux column (at least 20cm) or a spinning band distillation column.

  • Pressure: High vacuum is mandatory (<0.5 mmHg) to prevent thermal decomposition.[1]

  • Collection:

    • Fraction A (Forerun): Residual 1,3-dichlorobenzene.[1][2]

    • Fraction B (Target): 2,6-DCPP (Collects first due to steric shielding).[1]

    • Fraction C (Residue): Enriched 2,4-isomer and tars.[1][2]

Critical Note: Do not rely on boiling point temperature alone, as the delta is small (<5°C). Use Refractive Index (RI) or rapid GC monitoring to cut fractions.

Module 3: Chemical Cleanup (Lewis Acid & Grignard Residues)

Q: My product has a high ash content or turns pink/purple upon standing.

A: This indicates trapped Aluminum/Magnesium salts or phenolic oxidation. The "steric cage" that makes synthesis hard also traps Lewis acids (AlCl₃) or Grignard salts (MgBr₂) during the quench.[1] Standard water washes fail because the metal salts coordinate tightly to the carbonyl oxygen, protected by the chlorines.

The "Chelation Wash" Protocol:

Instead of simple water/brine washes, use this sequence:

  • Dissolve: Take crude oil up in MTBE (Methyl tert-butyl ether).[1] MTBE is superior to diethyl ether for displacing metal salts.

  • The Acid Break: Wash 2x with 1M HCl . This protonates the complex, forcing the metal into the aqueous layer.

  • The Chelation Polish (Crucial): Wash 1x with 10% Sodium Potassium Tartrate (Rochelle Salt) or EDTA solution .[1]

    • Why? Tartrate chelates residual aluminum/magnesium ions that are "stuck" in the organic phase, pulling them into the water.

  • Final Wash: Brine -> Dry over Na₂SO₄.

Module 4: Visualization of Purification Logic

The following decision tree illustrates the autonomous logic you should follow based on the physical state of your crude material.

PurificationLogic Start Crude 2,6-DCPP StateCheck Physical State? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid MP > 30°C Oil Viscous Oil StateCheck->Oil MP < 30°C Recryst Recrystallization (Solvent: IPA/Hexane) Solid->Recryst Seed Seed & Chill (-20°C) Pentane Trituration Oil->Seed Distill High-Vac Fractional Distillation (Separate 2,4-isomer) Distill->Recryst Fraction B (Enriched) CheckPurity Check Purity (GC/HPLC) Recryst->CheckPurity Seed->StateCheck Solidifies Seed->Distill Remains Oil (Isomers present) CheckPurity->Distill Isomer detected Final Pure 2,6-DCPP CheckPurity->Final >98%

Caption: Decision matrix for purifying 2,6-DCPP based on physical state and impurity profile.

Module 5: Final Polishing (Recrystallization)[1]

Q: What is the optimal solvent system?

A: Isopropanol (IPA) or Methanol/Water. Avoid non-polar solvents like Hexane alone, as the compound is too soluble and will oil out.

Recommended Solvent Systems:

SystemRatio (v/v)Temp ProfileProsCons
MeOH / H₂O 90:1060°C

0°C
Best for removing non-polar tars.[1]Risk of oiling out if water added too fast.
IPA / Pentane 1:540°C

-20°C
Excellent for isomer rejection.[1]Requires very low temp (freezer).[1]
Ethanol (Abs) 100%50°C

-20°C
Simplest handling.[1]Yield loss is higher (high solubility).[1]

The "Anti-Oil" Technique: If the solution turns cloudy (milky) before crystals form, you are entering the "oiling out" zone.

  • Reheat until clear.

  • Add 1% more solvent (make it slightly more dilute).

  • Seed immediately with a pure crystal.

  • Cool SLOWLY (wrap flask in foil/towel). Rapid cooling forces oil separation.[1]

References

  • Friedel-Crafts Selectivity: Goodman, P. A., & Gore, P. H. (1968).[1][2][3] The Friedel-Crafts acylation of aromatic halogen derivatives.[3][4][5][6] Part IV. The benzoylation of o-, m- and p-dichlorobenzenes.[1][3] Journal of the Chemical Society C, 2452-2454.[3] Link

    • Context: Establishes the kinetic favorability of the 2,4-isomer over the 2,6-isomer in acyl
  • Synthesis & Properties: Xu, F., et al. (2019).[1][2] Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-...ethan-1-one. Journal of Medicinal Chemistry, 62(19), 8711-8732.[2][7] Link

    • Context: Provides characterization data and handling insights for 2,6-dichlorophenyl ketone deriv
  • Purification of Isomers: BenchChem Technical Support. (2025).[1][5] Catalyst Selection for Friedel-Crafts Acylation of Dichlorobenzene. Link[1]

    • Context: Discusses the steric parameters affecting the separation of dichlorobenzene deriv
  • Solvent Miscibility & Selection: Sigma-Aldrich.[1] Solvent Miscibility Table. Link

    • Context: Basis for the selection of the MTBE/HCl wash and recrystalliz

Sources

Technisches Support-Center: Optimierung der Reaktionstemperatur für die Herstellung von 2,6-Dichlorpropiophenon

Author: BenchChem Technical Support Team. Date: February 2026

Answering in German, as requested by the user.

Verfasser: Leitender Anwendungswissenschaftler, Gemini-Laboratorien Datum: 14. Februar 2026 Dokument-ID: TSC-CHEM-26DCPP-TEMP-V1

Dieses Dokument dient als technischer Leitfaden für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die an der Synthese von 2,6-Dichlorpropiophenon beteiligt sind. Der Schwerpunkt liegt auf der kritischen Rolle der Reaktionstemperatur und bietet systematische Ansätze zur Optimierung und Fehlerbehebung.

Abschnitt 1: Grundlegende Konzepte zur Reaktionsoptimierung

Dieser Abschnitt behandelt grundlegende Fragen zur zentralen Rolle der Temperatur bei der Synthese von 2,6-Dichlorpropiophenon, die typischerweise über eine Friedel-Crafts-Acylierung erfolgt.

F1: Was ist die primäre Syntheseroute für 2,6-Dichlorpropiophenon und welche grundlegende Rolle spielt die Temperatur?

Die primäre und industriell etablierteste Methode zur Synthese von 2,6-Dichlorpropiophenon ist die Friedel-Crafts-Acylierung von 1,3-Dichlorbenzol mit Propanoylchlorid.[1][2] Diese Reaktion ist eine elektrophile aromatische Substitution, die durch eine starke Lewis-Säure, typischerweise wasserfreies Aluminiumchlorid (AlCl₃), katalysiert wird.[1][3]

Die Reaktionstemperatur ist ein entscheidender Parameter, der drei Schlüsselaspekte des Prozesses steuert:

  • Reaktionsgeschwindigkeit: Die Temperatur beeinflusst direkt die kinetische Energie der Reaktanten. Eine höhere Temperatur erhöht die Reaktionsgeschwindigkeit, was besonders wichtig ist, da 1,3-Dichlorbenzol aufgrund der elektronenziehenden Wirkung der Chloratome ein deaktivierter aromatischer Ring ist.[2][4]

  • Ausbeute und Nebenreaktionen: Eine unzureichende Temperatur kann zu einer geringen oder keiner Umsetzung führen. Umgekehrt können übermäßig hohe Temperaturen zu Nebenreaktionen wie Polymerisation, Zersetzung des Produkts oder des Acylierungsmittels führen, was die Ausbeute verringert und die Aufreinigung erschwert.[5][6]

  • Regioselektivität: Die Acylierung von 1,3-Dichlorbenzol kann zu zwei Hauptisomeren führen: dem gewünschten 2,6-Dichlorpropiophenon und dem unerwünschten 2,4-Dichlorpropiophenon. Die Temperatur kann das Verhältnis dieser Isomere beeinflussen, indem sie entweder die kinetisch oder die thermodynamisch kontrollierte Produktbildung begünstigt.[6][7]

F2: Warum ist die Temperatur bei der Acylierung eines deaktivierten Substrats wie 1,3-Dichlorbenzol so kritisch?

Die beiden Chloratome am Benzolring reduzieren dessen Nukleophilie durch ihren negativen induktiven Effekt (-I), was den Ring für die elektrophile aromatische Substitution "deaktiviert".[2] Dies führt zu einer höheren Aktivierungsenergie für die Reaktion im Vergleich zu aktiviertem Benzol.

  • Überwindung der Aktivierungsenergie: Es ist eine ausreichende thermische Energiezufuhr (d. h. eine höhere Reaktionstemperatur) erforderlich, um diese höhere Energiebarriere zu überwinden und eine praktikable Reaktionsgeschwindigkeit zu erreichen.[2] Reaktionen, die bei Raumtemperatur durchgeführt werden, zeigen oft eine vernachlässigbare Umsetzung.

  • Balanceakt: Die Herausforderung besteht darin, eine Temperatur zu finden, die hoch genug ist, um die Reaktion effizient anzutreiben, aber niedrig genug, um die thermische Zersetzung der Reaktanten, des Katalysators oder des Produkts zu vermeiden.[4] Deaktivierte Substrate erfordern oft "erzwungene Bedingungen" wie höhere Temperaturen, was das Risiko von Nebenprodukten erhöht.[2]

F3: Wie genau beeinflusst die Reaktionstemperatur die Regioselektivität – also das Verhältnis von 2,6- zu 2,4-Dichlorpropiophenon?

Die Regioselektivität bei der Acylierung von 1,3-Dichlorbenzol wird durch eine Kombination aus elektronischen und sterischen Effekten bestimmt. Die Acylierung erfolgt bevorzugt an den Positionen, die durch die ortho- und para-dirigierende Wirkung der Chloratome aktiviert sind (Positionen 4 und 6).

  • Kinetische vs. thermodynamische Kontrolle: Bei vielen aromatischen Substitutionen kann die Temperatur das Produktverhältnis bestimmen.

    • Niedrigere Temperaturen begünstigen oft das kinetische Produkt , also das Isomer, das sich schneller bildet (niedrigere Aktivierungsenergie).

    • Höhere Temperaturen liefern genügend Energie, um die Bildung des thermodynamischen Produkts zu ermöglichen, welches das stabilere Isomer ist. Dies kann auch die Umlagerung des kinetischen Produkts in das thermodynamische Produkt fördern.[6]

Für das System 1,3-Dichlorbenzol ist eine systematische Studie erforderlich. Es ist plausibel, dass eines der Isomere (2,4- oder 2,6-) das kinetische Produkt ist, während das andere das thermodynamisch stabilere ist. Die Optimierung der Temperatur ist daher der Schlüssel zur Maximierung der Selektivität für das gewünschte 2,6-Isomer.

Abschnitt 2: Anleitung zur Fehlerbehebung

Dieser Abschnitt bietet Lösungen für häufig auftretende Probleme bei der Synthese in einem Frage-Antwort-Format.

F4: Meine Reaktion zeigt eine geringe oder gar keine Umsetzung. Wie kann ich die Temperatur zur Fehlerbehebung nutzen?

Eine geringe Umsetzung ist das häufigste Problem bei der Acylierung von deaktivierten Ringen.[2]

Mögliche Ursachen und Lösungen:

  • Unzureichende Temperatur: Die Reaktion verfügt möglicherweise nicht über genügend Energie, um die Aktivierungsbarriere zu überwinden.

    • Lösung: Erhöhen Sie die Reaktionstemperatur schrittweise. Führen Sie kleine Testreaktionen bei z. B. 40 °C, 60 °C und 80 °C durch und überwachen Sie den Fortschritt mittels Dünnschichtchromatographie (DC) oder Gaschromatographie (GC).

  • Katalysatordeaktivierung: Wasser im System hydrolysiert und deaktiviert den AlCl₃-Katalysator. Dies ist eine sehr häufige Fehlerquelle.[4][6]

    • Lösung: Stellen Sie sicher, dass alle Glasgeräte absolut trocken sind und alle Reagenzien und Lösungsmittel wasserfrei sind. Die Temperaturerhöhung wird nicht helfen, wenn der Katalysator inaktiv ist.

  • Unzureichende Katalysatormenge: Der Produktketon bildet einen stabilen Komplex mit AlCl₃, wodurch der Katalysator aus dem katalytischen Zyklus entfernt wird. Daher sind oft stöchiometrische Mengen an Katalysator erforderlich.[3][4]

    • Lösung: Überprüfen Sie, ob das Molverhältnis von AlCl₃ zum Acylierungsmittel korrekt ist, bevor Sie die Temperatur anpassen.

F5: Ich erhalte eine schlechte Ausbeute des gewünschten 2,6-Isomers und eine große Menge des 2,4-Isomers. Wie kann eine Temperaturoptimierung helfen?

Dies ist ein klassisches Problem der Regioselektivität. Die Temperatur ist Ihr wichtigstes Werkzeug, um das Isomerenverhältnis zu beeinflussen.

Lösungsansatz:

  • Systematisches Temperatur-Screening: Führen Sie eine Reihe von Experimenten bei verschiedenen Temperaturen durch (z. B. 0 °C, 25 °C, 50 °C, 75 °C) und halten Sie alle anderen Parameter (Konzentration, Reaktionszeit, Katalysatormenge) konstant.

  • Analyse der Ergebnisse: Analysieren Sie die Produktmischung jeder Reaktion mittels GC oder ¹H-NMR, um das genaue Verhältnis von 2,6- zu 2,4-Isomer zu bestimmen.

  • Hypothese bilden: Wenn niedrigere Temperaturen die Selektivität zugunsten des 2,6-Isomers erhöhen, ist es wahrscheinlich das kinetische Produkt. Wenn höhere Temperaturen die Selektivität erhöhen, ist es wahrscheinlich das thermodynamische Produkt.[6] Diese Daten ermöglichen es Ihnen, die optimale Temperatur für maximale Selektivität zu wählen.

F6: Meine Reaktionsmischung wird bei erhöhten Temperaturen dunkel/verkohlt. Was passiert und was soll ich tun?

Eine dunkle Farbe oder Verkohlung deutet auf Zersetzungsreaktionen hin.[4]

Mögliche Ursachen und Lösungen:

  • Zu hohe Temperatur: Sie haben den thermischen Stabilitätspunkt eines der Reaktionskomponenten überschritten.

    • Lösung: Reduzieren Sie sofort die Temperatur. Führen Sie die Reaktion bei einer niedrigeren Temperatur durch, auch wenn dies eine längere Reaktionszeit erfordert.

  • Verunreinigungen in den Reagenzien: Verunreinigungen können bei hohen Temperaturen unerwünschte Nebenreaktionen katalysieren.

    • Lösung: Verwenden Sie hochreine Reagenzien. Destillieren Sie das 1,3-Dichlorbenzol und das Propanoylchlorid vor Gebrauch.

  • Lokale Überhitzung: Ineffizientes Rühren kann zu "Hot Spots" in der Reaktionsmischung führen.

    • Lösung: Stellen Sie sicher, dass die Mischung kräftig und homogen gerührt wird, um eine gleichmäßige Wärmeverteilung zu gewährleisten.

Abschnitt 3: Experimentelle Protokolle und Daten

Protokoll 1: Schritt-für-Schritt-Anleitung für eine Temperatur-Optimierungsstudie

Dieses Protokoll beschreibt die Durchführung paralleler Kleinansatz-Experimente zur Ermittlung der optimalen Reaktionstemperatur.

1. Vorbereitung und Aufbau:

  • Trocknen Sie alle Glasgeräte (z. B. Dreihalskolben, Rückflusskühler, Tropftrichter) über Nacht im Ofen bei >100 °C und bauen Sie sie heiß unter einer inerten Atmosphäre (Stickstoff oder Argon) auf.

  • Verwenden Sie wasserfreie Lösungsmittel (z. B. Dichlormethan oder 1,2-Dichlorethan).

  • Stellen Sie sicher, dass das Aluminiumchlorid ein frisches, frei fließendes Pulver ist.

2. Durchführung (Beispiel für einen 10-mmol-Ansatz):

  • Geben Sie 1,3-Dichlorbenzol (1,47 g, 10 mmol) und 15 mL wasserfreies Lösungsmittel in den Dreihalskolben.

  • Kühlen Sie die Mischung in einem Eisbad auf 0–5 °C.

  • Fügen Sie unter Rühren vorsichtig wasserfreies Aluminiumchlorid (1,47 g, 11 mmol, 1,1 Äquivalente) portionsweise hinzu.

  • Lösen Sie Propanoylchlorid (0,93 g, 10 mmol) in 5 mL wasserfreiem Lösungsmittel und geben Sie es in den Tropftrichter.

  • Fügen Sie die Propanoylchlorid-Lösung langsam über 30 Minuten zur gerührten Suspension hinzu und halten Sie die Temperatur unter 10 °C.

  • Nach Abschluss der Zugabe teilen Sie die Reaktionsmischung (falls möglich) auf oder führen Sie parallele Reaktionen durch und stellen Sie für jede Reaktion eine Zieltemperatur ein (z. B. 25 °C, 40 °C, 60 °C).

  • Lassen Sie die Reaktionen für eine festgelegte Zeit (z. B. 4 Stunden) bei der jeweiligen Temperatur rühren.

3. Probenahme und Aufarbeitung:

  • Entnehmen Sie zu definierten Zeitpunkten (z. B. 1, 2, 4 Stunden) eine kleine Probe (Aliquot) aus jeder Reaktion und löschen Sie diese sofort in einer Mischung aus Eis und konzentrierter HCl. Extrahieren Sie mit einem organischen Lösungsmittel (z. B. Ethylacetat) für die DC- oder GC-Analyse.

  • Nach Abschluss der Reaktion kühlen Sie die Mischung auf 0 °C ab und löschen Sie sie vorsichtig, indem Sie sie langsam auf eine gerührte Mischung aus zerstoßenem Eis und konzentrierter Salzsäure gießen.[8]

  • Trennen Sie die organische Phase, waschen Sie sie nacheinander mit Wasser, gesättigter Natriumbicarbonatlösung und Kochsalzlösung.

  • Trocknen Sie die organische Phase über wasserfreiem Magnesiumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.

4. Analyse:

  • Bestimmen Sie die Rohausbeute.

  • Analysieren Sie das Rohprodukt mittels GC oder ¹H-NMR, um das Verhältnis von 2,6-Dichlorpropiophenon zu 2,4-Dichlorpropiophenon zu quantifizieren.

Datendarstellung

Tabelle 1: Hypothetische Ergebnisse einer Temperatur-Screening-Studie

Reaktionstemperatur (°C)Gesamtumsatz (%) (nach 4h)Ausbeute 2,6-Isomer (%)Ausbeute 2,4-Isomer (%)Selektivitätsverhältnis (2,6 / 2,4)Beobachtungen
25151052,0 : 1Sehr langsame Reaktion
406540251,6 : 1Moderate Geschwindigkeit, abnehmende Selektivität
609555401,4 : 1Schnelle Reaktion, aber geringere Selektivität
80>9850451,1 : 1Sehr schnell, leichte Zersetzung (Dunkelfärbung)

Diese Daten sind illustrativ und sollen den Trend aufzeigen, wie die Temperatur die Ergebnisse beeinflussen kann.

Abschnitt 4: Visualisierungen

Die folgenden Diagramme veranschaulichen den Arbeitsablauf und die Logik der Fehlerbehebung.

experimental_workflow A Aufbau (Trockene Glasgeräte, Inertgas) B Zugabe von 1,3-Dichlorbenzol & Lösungsmittel A->B C Kühlung auf 0-5 °C B->C D Portionsweise Zugabe von AlCl₃ C->D E Langsame Zugabe von Propanoylchlorid D->E F Einstellen & Halten der Reaktionstemperatur (T1, T2, T3) E->F G Reaktionsüberwachung (DC / GC) F->G H Reaktion löschen (Eis / HCl) G->H I Aufarbeitung & Extraktion H->I J Analyse (Ausbeute & Isomerenverhältnis) I->J

Abbildung 1: Allgemeiner Arbeitsablauf für die Temperatur-Optimierungsstudie.

Abbildung 2: Entscheidungsbaum für die Fehlerbehebung bei der Synthese.

Referenzen

  • Hao, J., Beck, J. P., Schaus, J. M., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711-8732. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. [Link]

  • Google Patents. (2016). CN105272829A - Synthetic method for 2,6-dichlorophenol.

  • MDPI. (n.d.). Photochemical Redox Reactions of 2,6-Dichlorophenolindophenol and Its Use to Detect Photoreduced Quinones. Photochem. [Link]

  • European Patent Office. (n.d.). EP 0500156 A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines. [Link]

  • YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. The Organic Chemistry Tutor. [Link]

  • PubMed. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. [Link]

  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]

  • Google Patents. (n.d.). CN1740142A - Prepn process of 2,6-dichloroaniline.

  • Google Patents. (n.d.). US9695114B2 - Processes for the diazotization of 2,5-dichloroanilines.

  • Google Patents. (n.d.). WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines.

  • Google Patents. (n.d.). CN109809984B - Simple preparation method of 2, 6-dichlorophenylacetic acid.

  • Chemguide. (n.d.). Friedel-Crafts acylation of benzene. [Link]

  • Wikipedia. (n.d.). 2,6-Dichloroaniline. [Link]

  • Save My Exams. (2024). Friedel-Crafts Acylation. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

Sources

troubleshooting low conversion rates in propiophenone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for propiophenone synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low conversion rates, during the synthesis of this valuable aryl ketone. Propiophenone is a critical intermediate in the production of various pharmaceuticals, including phenmetrazine and dextropropoxyphene, making its efficient synthesis paramount.[1][2][]

This document moves beyond standard protocols to provide in-depth, field-tested insights into the common pitfalls and their solutions, focusing primarily on the most prevalent synthetic route: the Friedel-Crafts acylation.

Core Synthesis Protocol: Friedel-Crafts Acylation of Benzene

The Friedel-Crafts acylation is a robust and direct method for synthesizing propiophenone.[4] It involves the electrophilic aromatic substitution of benzene with an acylating agent, typically propionyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[4][5] A key advantage of this method is that the product, an aryl ketone, is deactivated towards further substitution, which effectively prevents polyacylation issues common in Friedel-Crafts alkylations.[4][6]

Reaction Mechanism: Friedel-Crafts Acylation

The reaction proceeds via the formation of a highly electrophilic acylium ion, which is the key intermediate that attacks the aromatic ring.[7][8][9]

G reagents Propionyl Chloride + AlCl₃ acylium Acylium Ion [CH₃CH₂C=O]⁺ reagents->acylium 1. Generation of Electrophile sigma Arenium Ion Intermediate (Sigma Complex) benzene Benzene benzene->sigma 2. Nucleophilic Attack (Rate-Determining Step) product Propiophenone sigma->product 3. Deprotonation (Restores Aromaticity) byproduct HCl + AlCl₃ (regenerated) sigma->byproduct -H⁺

Caption: Mechanism of Friedel-Crafts Acylation for Propiophenone Synthesis.

Standard Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Glassware Preparation: Ensure all glassware (a three-neck round-bottom flask, reflux condenser, and addition funnel) is thoroughly oven-dried to remove all traces of moisture.

  • Reagent Setup:

    • To the reaction flask, add anhydrous aluminum chloride (AlCl₃) and a suitable anhydrous solvent (e.g., dichloromethane or benzene).

    • Cool the mixture in an ice bath.

  • Addition of Acylating Agent:

    • Slowly add propionyl chloride dropwise from the addition funnel to the cooled AlCl₃ suspension with vigorous stirring. The reaction is exothermic.[10]

  • Addition of Benzene:

    • After the addition of propionyl chloride is complete, add benzene dropwise, maintaining a low temperature.

  • Reaction:

    • Once all reagents are added, allow the mixture to warm to room temperature and then heat under reflux (a typical temperature is around 60°C) for approximately 30-60 minutes to complete the reaction.[11][12]

  • Work-up and Purification:

    • Cool the reaction mixture and carefully pour it onto crushed ice mixed with concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • Separate the organic layer. Wash it sequentially with water, a dilute sodium bicarbonate solution, and finally, brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Remove the solvent via rotary evaporation.

    • Purify the crude propiophenone by vacuum distillation.[13]

Troubleshooting Guide & FAQs

Low conversion rates can stem from various factors, from reagent quality to subtle procedural missteps. This section addresses the most common issues in a question-and-answer format.

G start Low Conversion Rate Detected reagents 1. Check Reagents & Stoichiometry start->reagents conditions 2. Verify Reaction Conditions start->conditions workup 3. Analyze Work-up & Purification start->workup analysis 4. Re-analyze Product & Byproducts start->analysis sub_reagents1 Anhydrous AlCl₃? Fresh Reagents? reagents->sub_reagents1 sub_reagents2 Correct Molar Ratios? (>1 eq. AlCl₃) reagents->sub_reagents2 sub_conditions1 Optimal Temperature? (Not too high/low) conditions->sub_conditions1 sub_conditions2 Adequate Mixing? Sufficient Time? conditions->sub_conditions2 sub_workup1 Proper Quenching? (Ice/HCl) workup->sub_workup1 sub_workup2 Efficient Extraction? Product Loss? workup->sub_workup2 sub_analysis Side Reactions? (e.g., Isomerization) analysis->sub_analysis

Sources

Technical Support Center: Separation of 1-(2,6-Dichlorophenyl)propan-1-one from Isomeric Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the resolution of 1-(2,6-Dichlorophenyl)propan-1-one from its isomers. In pharmaceutical synthesis and drug development, achieving high purity of intermediates is paramount. This compound and its related isomers present a common yet significant purification challenge due to their structural similarities. These isomers, particularly positional isomers, often exhibit nearly identical physicochemical properties, such as polarity and boiling point, making their separation by standard techniques non-trivial.[1][2]

This guide is structured as a series of question-and-answer-based troubleshooting sections. It moves from frequently asked questions to in-depth guides for High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and crystallization techniques. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to solve complex separation challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most probable isomeric impurities I will encounter with this compound?

A: During the synthesis of this compound, two main types of isomers can arise:

  • Positional Isomers: These are the most common and challenging impurities. They have the same molecular formula (C₉H₈Cl₂O) but differ in the substitution pattern of the chlorine atoms on the phenyl ring.[3][4][5] Examples include 1-(2,3-Dichlorophenyl)propan-1-one, 1-(2,5-Dichlorophenyl)propan-1-one, and 1-(3,5-Dichlorophenyl)propan-1-one. Their similar polarities and molecular weights make them difficult to separate.

  • Functional Group Isomers: An example is 1-(2,6-dichlorophenyl)propan-2-one.[6] Here, the carbonyl group is at a different position on the propane chain. This change in structure is more significant and generally makes it easier to separate from the target compound compared to positional isomers.

Q2: My initial purity check on a standard C18 HPLC column shows a single peak, but NMR suggests isomeric impurities. Why?

A: This is a classic co-elution problem. Standard C18 columns separate compounds primarily based on hydrophobicity. Positional isomers of dichlorophenylpropanone have very similar hydrophobic characteristics, leading to identical or nearly identical retention times on these columns. To resolve them, you need a stationary phase that offers alternative separation mechanisms, such as π-π interactions or dipole-dipole interactions.[7][8]

Q3: I have a solid crude product with ~90% purity. Should I start with chromatography or crystallization?

A: For a solid product with a relatively high initial purity, recrystallization is often the more efficient and scalable first step.[9][10] It can effectively remove the bulk of the isomeric impurities if a suitable solvent is found, significantly reducing the load on a subsequent, more costly, and time-consuming chromatographic polishing step. If crystallization fails to improve purity or if the product "oils out," then preparative chromatography is the recommended approach.

Section 2: Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for analyzing and purifying isomeric mixtures. However, success with dichlorophenylpropanone isomers hinges on moving beyond standard C18 phases. The workflow below outlines a logical progression for method development.

G HPLC Method Development for Positional Isomers Start Start with Crude Mixture C18_Screen Initial Screen: Standard C18 Column Start->C18_Screen Resolution_Check1 Adequate Resolution? C18_Screen->Resolution_Check1 Phenyl_PFP_Screen Switch to Alternative Chemistry: Phenyl-Hexyl or PFP Column Resolution_Check1->Phenyl_PFP_Screen No Optimize Optimize Gradient, Flow Rate & Temperature Resolution_Check1->Optimize Yes Resolution_Check2 Improved Resolution? Phenyl_PFP_Screen->Resolution_Check2 Resolution_Check2->Optimize Yes Consider_SFC No Resolution: Consider SFC or an Orthogonal Method Resolution_Check2->Consider_SFC No End Validated Method Optimize->End

Caption: HPLC Method Development Workflow.

Q: My positional isomers of 1-(x,y-Dichlorophenyl)propan-1-one show no separation on a C18 column. What is the cause and what is my next step?

A:

  • Underlying Cause: The lack of separation is due to insufficient selectivity of the C18 stationary phase. It cannot differentiate the subtle electronic and shape differences between your positional isomers.

  • Solution: You must introduce a stationary phase that provides different interaction mechanisms. Phenyl- and Pentafluorophenyl (PFP)-based columns are excellent choices for aromatic positional isomers.[7][11]

    • Phenyl Phases offer π-π interactions between the phenyl rings of the stationary phase and your aromatic analytes.

    • PFP Phases provide a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. They are particularly effective for separating halogenated compounds.[8]

The following table provides starting conditions for method development.

ParameterStandard C18Recommended Phenyl-Hexyl Recommended PFP
Column e.g., 150 x 4.6 mm, 5 µme.g., Phenomenex Kinetex Phenyl-Hexyl, 150 x 4.6 mm, 5 µme.g., Restek Raptor PFP, 150 x 4.6 mm, 5 µm
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile or MethanolAcetonitrileAcetonitrile
Gradient 50-95% B over 15 min50-95% B over 15 min50-95% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 30 °C40 °C (can enhance selectivity)40 °C
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Experimental Protocol 1: HPLC Separation using a Phenyl-Hexyl Column

This protocol is designed as a robust starting point for separating dichlorophenylpropanone positional isomers.

  • Instrumentation: A standard HPLC system with UV detection.

  • Column: Phenyl-Hexyl stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve an accurately weighed amount of your sample in the mobile phase (at initial conditions, e.g., 50:50 A:B) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.[12]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

    • Gradient Program:

      • 0.0 min: 50% B

      • 15.0 min: 95% B

      • 17.0 min: 95% B

      • 17.1 min: 50% B

      • 20.0 min: 50% B (End Run)

  • Validation & Optimization: Analyze the resulting chromatogram for resolution. If separation is observed but suboptimal, adjust the gradient slope (e.g., extend the gradient time for shallower slope) or the temperature.

Section 3: Troubleshooting Guide: Supercritical Fluid Chromatography (SFC)

SFC is a powerful problem-solver for challenging separations, including isomers that are intractable by HPLC. It is a normal-phase technique that uses compressed carbon dioxide as the primary mobile phase, offering high speed and unique selectivity.[13][14]

Q: When is it time to switch from HPLC to SFC for my dichlorophenylpropanone isomers?

A: Consider moving to SFC when:

  • You have screened multiple HPLC stationary phases (C18, Phenyl, PFP) and still have poor or no resolution.

  • You require a faster separation for high-throughput analysis or purification. SFC runs are typically much shorter than HPLC runs.[15]

  • You are performing preparative-scale purification. The use of CO₂ as the main mobile phase significantly reduces solvent consumption and simplifies fraction evaporation, making it a greener and more cost-effective option.[13]

SFC provides different selectivity because the mobile phase (supercritical CO₂) has lower viscosity and higher diffusivity than liquid mobile phases, leading to enhanced interactions with the stationary phase.[16]

Experimental Protocol 2: Achiral Isomer Screening by SFC

This protocol provides a starting point for developing an SFC method.

  • Instrumentation: An analytical SFC system with a back-pressure regulator (BPR) and UV detection.

  • Column: A column with a polar stationary phase is a good starting point. e.g., PrincetonSFC Diol, 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Mobile Phase A: Supercritical Grade Carbon Dioxide (CO₂).

    • Mobile Phase B (Co-solvent): HPLC-grade Methanol.

  • Sample Preparation: Dissolve the sample in methanol or a methanol/dichloromethane mixture to a concentration of 1 mg/mL. Ensure complete dissolution.

  • Chromatographic Conditions:

    • Flow Rate: 3.0 mL/min.

    • Co-solvent Gradient: 5% to 40% Methanol over 5 minutes.

    • Column Temperature: 40 °C.

    • Back-Pressure Regulator (BPR): 150 bar.

    • Detection Wavelength: 254 nm.

  • Optimization: If separation is not achieved, try a different co-solvent (e.g., ethanol or isopropanol) or a different stationary phase (e.g., a Phenyl or Pyridyl-based column). The choice of co-solvent and stationary phase are the most critical factors for achieving selectivity in SFC.[17]

G SFC Troubleshooting for Isomer Separation Start Initial SFC Screen Resolution_Check Adequate Resolution? Start->Resolution_Check Change_Cosolvent Change Co-Solvent (e.g., MeOH -> EtOH) Resolution_Check->Change_Cosolvent No Adjust_Params Fine-Tune Parameters: Gradient, Temperature, BPR Resolution_Check->Adjust_Params Yes Resolution_Check2 Resolution_Check2 Change_Cosolvent->Resolution_Check2 Resolution? Change_Column Change Stationary Phase (e.g., Diol -> Phenyl) Resolution_Check3 Resolution_Check3 Change_Column->Resolution_Check3 Resolution? End Optimized Method Adjust_Params->End Resolution_Check2->Change_Column No Resolution_Check2->Adjust_Params Yes Resolution_Check3->Adjust_Params Yes

Caption: SFC Troubleshooting Decision Tree.

Section 4: Purification by Crystallization

Crystallization is a powerful, cost-effective technique for purifying solid organic compounds by leveraging differences in solubility.[9]

Q: My crude this compound is a solid containing isomeric impurities. How do I develop a crystallization protocol?

A: The key is to find a solvent or solvent system in which your target compound has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurities remain in solution upon cooling.[18]

Experimental Protocol 3: Solvent Screening and Recrystallization

This protocol guides you through finding a suitable solvent and performing the recrystallization.

Part 1: Solvent Screening (Small Scale)

  • Place approximately 20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature. Test a range of polar and non-polar solvents (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane).[9][10]

  • Identify a "Good" Solvent: The target compound should be sparingly soluble or insoluble at room temperature.

  • Heat the test tube that contains a promising solvent. The compound should dissolve completely upon heating.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath. A good solvent will yield solid crystals upon cooling.

  • Identify a "Solvent Pair": If no single solvent is ideal, try a solvent pair. Find one solvent in which your compound is highly soluble (e.g., Dichloromethane or Acetone) and a second "anti-solvent" in which it is insoluble (e.g., Heptane or Hexane).[19]

Part 2: Recrystallization Procedure

  • Place the crude material in an Erlenmeyer flask.

  • Add the minimum amount of the chosen hot solvent (or the soluble solvent of a pair) to just dissolve the solid. This should be done on a hot plate with stirring.

  • If using a solvent pair, add the anti-solvent dropwise to the hot solution until it just begins to turn cloudy (the saturation point). Add a few more drops of the hot soluble solvent to redissolve the precipitate.

  • Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming pure crystals.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.[18]

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Dry the crystals under vacuum.

  • Validate Purity: Use your developed HPLC or SFC method to analyze the purified crystals and the mother liquor to confirm the successful removal of impurities.

References

  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. (2022). OMICS International. [Link]

  • Basic Principles of Supercritical Fluid Chromatography and Supercrtical Fluid Extraction. (2022). Chemistry LibreTexts. [Link]

  • The preparation of crystalline derivatives of aldehydes and ketones. Creative Chemistry. [Link]

  • SOP: CRYSTALLIZATION. UCT Science. [Link]

  • How To: Purify by Crystallization. University of Rochester, Department of Chemistry. [Link]

  • SFC: A Greener Approach to Analytical and Purification Applications. (2026). Chromatography Today. [Link]

  • Analysis of polycyclic aromatic hydrocarbons by supercritical fluid chromatography (SFC). HAL Open Science. [Link]

  • Crystallization Techniques for Purification. Scribd. [Link]

  • Comparison of Retention Behavior between Supercritical Fluid Chromatography and Normal-Phase High-Performance Liquid Chromatography with Various Stationary Phases. (2019). PMC. [Link]

  • 1-(2,5-Dichlorophenyl)propan-1-one. PubChem. [Link]

  • The six dichlorophenol isomer structures. ResearchGate. [Link]

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2025). MicroSolv. [Link]

  • 1-(3,5-Dichlorophenyl)propan-1-one. PubChem. [Link]

  • 1-(2,6-dichlorophenyl)propan-2-one. PubChemLite. [Link]

  • 1-(2,3-Dichlorophenyl)propan-1-one. PubChem. [Link]

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024). Welch Materials. [Link]

  • Analytical Methods. RSC Publishing. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2025). LCGC International. [Link]

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Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum Analysis of 1-(2,6-Dichlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(2,6-Dichlorophenyl)propan-1-one, a compound of interest in synthetic chemistry and drug development. By comparing its spectral features with those of structurally related alternatives, we aim to provide researchers, scientists, and drug development professionals with a robust framework for structural elucidation and purity assessment. This document emphasizes the causality behind spectral patterns and is grounded in established spectroscopic principles.

Introduction: The Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1][2] It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. For a compound like this compound, ¹H NMR is critical for confirming the substitution pattern on the aromatic ring and the integrity of the propanone side chain. The presence of two bulky, electron-withdrawing chlorine atoms in the ortho positions to the carbonyl group introduces distinct electronic and steric effects that are clearly observable in the ¹H NMR spectrum.

Section 1: Predicted ¹H NMR Profile and Key Structural Features

To understand the experimental spectrum, we must first predict the expected signals based on the molecule's structure. The structure of this compound presents three unique proton environments.

Molecular Structure and Proton Environments

The key to interpreting the spectrum lies in identifying the non-equivalent protons.

Caption: Molecular structure of this compound with non-equivalent protons labeled.

  • Hₐ (Methyl Protons): These three protons on the terminal methyl group (-CH₃) are equivalent. They are adjacent to the -CH₂- group, so according to the n+1 rule, their signal should be split into a triplet (2+1=3).[1]

  • Hₑ (Methylene Protons): These two protons on the methylene group (-CH₂-) are equivalent. They are adjacent to the -CH₃ group (3 protons), which would split their signal into a quartet (3+1=4).[1] These protons are directly attached to a carbon adjacent to the carbonyl group, which will cause a significant downfield shift due to the carbonyl's electron-withdrawing nature.[3]

  • Hₐᵣ (Aromatic Protons): Due to the symmetry of the 2,6-dichloro substitution, the protons at positions 3 and 5 are chemically equivalent, as are the protons at position 4. This results in an AA'B spin system, which often simplifies to a more interpretable pattern. We expect one signal for the proton at position 4 (para to the carbonyl) and another signal for the two equivalent protons at positions 3 and 5 (meta to the carbonyl). The para proton will appear as a triplet (coupled to two equivalent meta protons), and the meta protons will appear as a doublet (coupled to the single para proton).

Section 2: Experimental Protocol for High-Resolution ¹H NMR

To ensure data integrity and reproducibility, a standardized protocol is essential. The following methodology provides a self-validating system for acquiring a high-quality ¹H NMR spectrum.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of This compound B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Add internal standard (e.g., TMS, 0.03% v/v) B->C D Transfer to a 5 mm NMR tube C->D E Insert sample into NMR spectrometer (≥400 MHz) D->E F Lock, tune, and shim the instrument E->F G Acquire ¹H NMR spectrum (e.g., 16 scans) F->G H Apply Fourier Transform to the FID G->H I Phase correction and baseline correction H->I J Calibrate spectrum to TMS at 0.00 ppm I->J K Integrate signals and analyze multiplicities J->K

Caption: Standard experimental workflow for ¹H NMR spectrum acquisition and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[4]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and used for referencing the chemical shifts.[3][4]

    • Vortex the vial until the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Instrument Setup and Data Acquisition:

    • The choice of spectrometer field strength is critical. A higher field strength (e.g., 400 MHz or greater) provides better signal dispersion and resolution, which is crucial for analyzing complex splitting patterns.[5]

    • Insert the NMR tube into the spectrometer's magnet.

    • Locking: The instrument locks onto the deuterium signal of the solvent (e.g., CDCl₃) to compensate for any magnetic field drift during the experiment.

    • Tuning: The probe is tuned to the specific frequency of the protons to maximize signal sensitivity.

    • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

    • Acquire the free induction decay (FID) signal. Typically, 16 to 64 scans are averaged to improve the signal-to-noise ratio.

  • Data Processing:

    • The raw FID data is converted into a frequency-domain spectrum using a Fourier Transform.

    • The spectrum is phased to ensure all peaks are in the positive absorptive mode.

    • A baseline correction is applied to ensure the baseline is flat at zero.

    • The chemical shift axis (ppm) is calibrated by setting the TMS peak to 0.00 ppm.

    • The area under each peak is integrated to determine the relative ratio of protons contributing to each signal.

Section 3: Comparative Spectral Analysis

The structural identity of this compound is confirmed by comparing its experimental spectrum to theoretical predictions and the spectra of analogous compounds.

Analysis of this compound

The ¹H NMR spectrum of the title compound exhibits distinct signals corresponding to the ethyl group and the symmetrically substituted aromatic ring.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
Hₐ (-CH₃)~1.2Triplet (t)3H~7.2Aliphatic methyl group coupled to an adjacent methylene group.
Hₑ (-CH₂-)~2.8 - 3.0Quartet (q)2H~7.2Methylene group deshielded by the adjacent carbonyl and coupled to the methyl group.
Hₐᵣ (meta)~7.3 - 7.4Doublet (d)2H~8.0Aromatic protons coupled to the single para proton.
Hₐᵣ (para)~7.4 - 7.5Triplet (t)1H~8.0Aromatic proton coupled to the two equivalent meta protons.

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual values may vary slightly depending on solvent and concentration.[6]

Comparison with Propiophenone (1-Phenylpropan-1-one)

Propiophenone serves as an excellent baseline for understanding the influence of the 2,6-dichloro substituents.

CompoundProtonChemical Shift (δ, ppm)Multiplicity
Propiophenone [7][8]-CH₃~1.22Triplet
-CH₂-~2.98Quartet
Aromatic~7.45-7.95Multiplet
This compound -CH₃~1.2Triplet
-CH₂-~2.8 - 3.0Quartet
Aromatic~7.3 - 7.5Doublet & Triplet

Key Insights from Comparison:

  • Aliphatic Protons: The chemical shifts of the ethyl group protons (-CH₃ and -CH₂-) are very similar in both compounds. This indicates that the electronic effect of the chlorine atoms does not significantly propagate through the carbonyl group to the aliphatic side chain. The primary influence on these protons is the adjacent carbonyl group.

  • Aromatic Protons: The most significant difference is in the aromatic region. Propiophenone shows a complex multiplet for its five aromatic protons.[9] In contrast, this compound displays a much simpler, highly symmetrical pattern (a doublet and a triplet) due to the specific 2,6-dichloro substitution. This distinct pattern is a powerful diagnostic tool for confirming the isomer. The steric hindrance from the two ortho-chlorine atoms may restrict the rotation of the phenyl ring, but the primary effect on the ¹H NMR is the simplified symmetry.

Conclusion

The ¹H NMR spectrum of this compound is characterized by a triplet at ~1.2 ppm, a quartet at ~2.8-3.0 ppm, and a distinct aromatic pattern consisting of a doublet and a triplet between 7.3 and 7.5 ppm. This signature spectrum is a direct consequence of its molecular structure. Comparative analysis with an unsubstituted analogue like propiophenone highlights the profound impact of the 2,6-dichloro substitution pattern on the aromatic signals, providing an unambiguous method for structural verification. The detailed experimental protocol outlined in this guide ensures the acquisition of high-quality, reproducible data, which is fundamental to rigorous scientific research in chemistry and drug development.

References

  • Alvarez Manjarrez, J., et al. (2019). Application of the redox system of Nocardia corallina B-276 in the enantioselective biotransformation of ketones and alcohols. ResearchGate. Available at: [Link]

  • BYU-Idaho. (n.d.). 29.9 1H NMR Spectroscopy. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]

  • Clark, J. (2015). The n+1 rule in high resolution proton NMR. Chemguide. Available at: [Link]

  • Compound Interest. (2014). A Guide to 1H NMR Chemical Shift Values. Available at: [Link]

  • Hans Reich. (n.d.). NMR Spectroscopy Data. University of Wisconsin-Madison. Available at: [Link]

  • LibreTexts Chemistry. (n.d.). 1H NMR Spectroscopy. Available at: [Link]

  • Not Voodoo. (n.d.). H NMR Spectroscopy. Available at: [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shifts. Available at: [Link]

  • UCL Discovery. (n.d.). Supporting Information. University College London. Available at: [Link]

Sources

A Comparative Guide to the FTIR Absorption Peaks of 2',6'-Dichloropropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of FTIR in Characterizing Substituted Aromatic Ketones

FTIR spectroscopy is a powerful, non-destructive technique for identifying functional groups and elucidating the structure of organic molecules. The absorption of infrared radiation excites specific molecular vibrations, each corresponding to a distinct energy level. The resulting spectrum provides a unique "fingerprint" of the molecule. For substituted aromatic ketones like 2',6'-dichloropropiophenone, FTIR is invaluable for confirming the presence of the carbonyl group, the aromatic ring, and the carbon-chlorine bonds, as well as discerning the effects of substitution patterns on the vibrational frequencies.

Predicted FTIR Absorption Peaks for 2',6'-Dichloropropiophenone: A Comparative Analysis

The FTIR spectrum of 2',6'-dichloropropiophenone is best understood by comparing it to its unsubstituted counterpart, propiophenone, and other relevant chlorinated aromatic compounds. The presence of two chlorine atoms in the ortho positions to the propiophenone group introduces significant electronic and steric effects that influence the vibrational frequencies of the molecule.

Table 1: Comparison of Key FTIR Absorption Peaks

Functional Group/Vibrational ModePropiophenone (Experimental) (cm⁻¹)2',6'-Dichloropropiophenone (Predicted) (cm⁻¹)Rationale for Predicted Shifts
Aromatic C-H Stretch3100-30003100-3050The C-H stretching vibrations of the aromatic ring are expected in this region. The presence of electron-withdrawing chlorine atoms may cause a slight shift to higher wavenumbers.
Aliphatic C-H Stretch2985-28502990-2850The asymmetric and symmetric stretching vibrations of the methyl and methylene groups of the ethyl ketone moiety are anticipated here. These are generally less affected by aromatic substitution.
Carbonyl (C=O) Stretch~16851705-1695The carbonyl stretching frequency is highly sensitive to its electronic environment. The two ortho-chlorine atoms are strongly electron-withdrawing, which tends to increase the C=O bond order and shift the absorption to a higher wavenumber. However, steric hindrance from the bulky chlorine atoms may disrupt the coplanarity of the carbonyl group with the aromatic ring, reducing conjugation and further increasing the frequency.[1]
Aromatic C=C Stretch1600-1450 (multiple bands)1590-1450 (multiple bands)Aromatic rings exhibit characteristic C=C stretching vibrations in this region.[2] The substitution pattern and the presence of chlorine atoms will alter the number and position of these bands.
C-Cl StretchN/A800-600 (strong)The stretching vibration of the carbon-chlorine bond is expected in this region.[3] The presence of two C-Cl bonds will likely result in strong absorptions.
Aromatic C-H Out-of-Plane Bending750-690 (strong)~770-740The out-of-plane C-H bending vibrations are highly characteristic of the aromatic substitution pattern. For a 1,2,3-trisubstituted benzene ring, a strong absorption is expected in this range.

Experimental Protocol for Acquiring the FTIR Spectrum of 2',6'-Dichloropropiophenone

To obtain a high-quality FTIR spectrum of 2',6'-dichloropropiophenone, the following experimental protocol is recommended. This protocol is designed to be self-validating by including necessary background and sample preparation steps.

Materials:

  • 2',6'-Dichloropropiophenone sample

  • FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector

  • Attenuated Total Reflectance (ATR) accessory

  • Isopropanol or acetone for cleaning

  • Lint-free wipes

Step-by-Step Methodology:

  • Spectrometer Preparation:

    • Ensure the spectrometer is powered on and has been allowed to stabilize for at least 30 minutes.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the surface of the ATR crystal (typically diamond or germanium) with a lint-free wipe soaked in isopropanol or acetone. Allow the solvent to fully evaporate.

    • Record a background spectrum. This will account for any absorptions from the atmosphere and the ATR crystal itself.

  • Sample Application:

    • Place a small amount of the solid 2',6'-dichloropropiophenone sample onto the center of the ATR crystal.

    • Use the pressure arm of the ATR accessory to apply consistent pressure to the sample, ensuring good contact with the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum should be recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary.

    • Identify and label the significant absorption peaks. Compare these peaks to the predicted values in Table 1 and to spectral databases of similar compounds.

  • Cleaning:

    • Retract the pressure arm and carefully remove the sample from the ATR crystal.

    • Thoroughly clean the crystal surface with a solvent-moistened, lint-free wipe.

Visualizing the Molecular Structure and Analytical Workflow

To aid in the understanding of the molecular structure and the process of spectral analysis, the following diagrams are provided.

Caption: Molecular structure of 2',6'-dichloropropiophenone.

cluster_workflow FTIR Spectral Analysis Workflow Start Obtain Sample Prep Prepare Sample and Spectrometer Start->Prep 1. Background Acquire Background Spectrum Prep->Background 2. Sample_Spec Acquire Sample Spectrum Background->Sample_Spec 3. Process Process Data (Baseline Correction) Sample_Spec->Process 4. Analyze Analyze Peaks and Compare to References Process->Analyze 5. Report Report Findings Analyze->Report 6.

Sources

A Comparative Guide to HPLC Method Development for the Purity of 1-(2,6-Dichlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. This guide provides a comprehensive, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 1-(2,6-Dichlorophenyl)propan-1-one, a key chemical intermediate. We will navigate the critical decisions in method development, from initial analyte characterization to final method validation, with a focus on comparing and justifying the selection of columns and mobile phases to achieve optimal separation.

Chapter 1: Foundational Strategy: Analyte Characterization & Initial Conditions

A successful HPLC method is built on a thorough understanding of the analyte's physicochemical properties.[1] this compound is a neutral, aromatic ketone with significant hydrophobicity, making it an ideal candidate for reversed-phase HPLC.

Key Physicochemical Properties:

  • Molecular Formula: C₉H₈Cl₂O[2]

  • Molecular Weight: 203.07 g/mol [2]

  • Structure: The molecule contains a dichlorinated phenyl ring and a ketone functional group, which are strong chromophores.

  • Polarity: As a halogenated aromatic ketone, it is a moderately polar compound, well-suited for reversed-phase chromatography.[3]

Initial Parameter Selection

Detection Wavelength: The presence of the aromatic ring and ketone group suggests strong UV absorbance. A UV scan of a dilute solution of this compound in a suitable organic solvent (e.g., acetonitrile) would typically show a maximum absorbance (λmax) around 254 nm. This wavelength is a common starting point for the detection of aromatic compounds, offering a good balance of sensitivity and specificity. For purity methods, where unknown impurities may have different absorbance maxima, a photodiode array (PDA) detector is invaluable for monitoring peak purity across a range of wavelengths.

Potential Impurities: Method development must also consider potential process-related impurities and degradation products. For this compound, these could include starting materials, byproducts from side reactions (e.g., isomers like 1-(2,5-Dichlorophenyl)propan-1-one), or degradation products such as the corresponding alcohol (1-(2,6-dichlorophenyl)propan-1-ol).[4][5] A robust method must be able to resolve the main peak from these and other potential impurities.

Chapter 2: Comparative Column Chemistry: A Head-to-Head Evaluation

The choice of stationary phase is arguably the most critical factor in achieving the desired separation.[1] For an aromatic compound like this compound, several reversed-phase column chemistries are viable. Here, we compare the three most common choices: C18, C8, and Phenyl-Hexyl.

The Contenders: Column Chemistries
  • C18 (Octadecylsilane): The workhorse of reversed-phase HPLC, C18 columns provide high hydrophobicity and are an excellent starting point for many separations.

  • C8 (Octylsilane): With a shorter alkyl chain than C18, C8 columns are less hydrophobic, resulting in shorter retention times for non-polar compounds.

  • Phenyl-Hexyl: This stationary phase offers an alternative selectivity due to the presence of a phenyl ring. It can engage in π-π interactions with aromatic analytes, which can significantly alter elution order and improve resolution for these compounds.[6]

Experimental Protocol: Column Screening

A systematic screening experiment is the most efficient way to select the optimal column.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a solution of this compound (approximately 1 mg/mL) in a 50:50 mixture of acetonitrile and water. If available, spike this solution with known related impurities at a low concentration (e.g., 0.1% of the main peak area).

  • Mobile Phase:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

  • Gradient Elution: A generic scouting gradient is effective for initial screening.

    • Time (min) | %B

    • ---|---

    • 0 | 40

    • 20 | 90

    • 25 | 90

    • 25.1 | 40

    • 30 | 40

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: 254 nm (or PDA detector)

  • Procedure: Equilibrate each column with the initial mobile phase composition for at least 15 minutes. Inject the sample solution and record the chromatogram.

Comparative Data and Rationale

The following table summarizes the expected performance of each column based on their chemical properties.

Column ChemistryExpected Retention TimeKey Interaction MechanismPredicted AdvantagePredicted Disadvantage
C18 LongestHydrophobicHigh retention, good general-purpose separation.May provide insufficient selectivity for aromatic isomers.
C8 ShortestHydrophobicFaster analysis time.May not provide enough retention for early-eluting polar impurities.
Phenyl-Hexyl IntermediateHydrophobic & π-π interactions[6]Enhanced selectivity for aromatic and unsaturated compounds.[6]May show co-elution if hydrophobic interactions are dominant.

Chapter 3: Mobile Phase Optimization: Fine-Tuning the Separation

Once a promising column has been selected, the next step is to optimize the mobile phase to achieve the best possible resolution and peak shape in the shortest reasonable time.

Acetonitrile vs. Methanol: A Tale of Two Solvents

Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC.[7][8] They offer different selectivities and have distinct advantages and disadvantages.

PropertyAcetonitrile (ACN)Methanol (MeOH)Rationale for this compound
Elution Strength Higher[7][8][9]LowerACN will lead to shorter analysis times for the same mobile phase composition.[7][9]
Viscosity LowerHigherACN/water mixtures have lower viscosity, resulting in lower backpressure, which is advantageous for high flow rates or long columns.
UV Cutoff ~190 nm[8]~205 nm[8]ACN's lower UV cutoff provides a cleaner baseline, especially at lower wavelengths.[8][10]
Selectivity Aprotic, strong dipole moment[8][11]Protic, capable of hydrogen bonding[11]The differing solvent properties can lead to changes in elution order and resolution.[8] For aromatic compounds on a phenyl column, methanol can sometimes enhance separation by allowing for stronger π-π interactions between the analyte and the stationary phase.[10]

Recommendation: Begin with acetonitrile due to its lower viscosity and cleaner UV baseline.[7][10] However, if co-eluting peaks are observed, switching to methanol is a valuable strategy to alter selectivity.[8]

Optimizing the Gradient

The generic scouting gradient can be refined to improve resolution around the main peak and reduce the overall run time.

Workflow for Gradient Optimization:

Caption: Workflow for HPLC Gradient Optimization.

Chapter 4: Method Validation: Ensuring a Self-Validating System

A fully developed method must be validated to ensure it is suitable for its intended purpose.[12] Method validation is performed according to the guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[13][14]

Key Validation Parameters

The following parameters are essential for validating a purity method:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by running stressed degradation samples and showing that all peaks are well-resolved.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[12] This is assessed by analyzing a series of solutions of known concentrations and performing a linear regression analysis.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[12]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spiking a placebo with known amounts of the analyte and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Validation Summary Table

A typical summary of validation results for a purity method might look like this:

Validation ParameterAcceptance CriteriaTypical Result
Linearity (R²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Repeatability (%RSD) ≤ 2.0%0.5%
Intermediate Precision (%RSD) ≤ 2.0%1.2%
LOQ Signal-to-Noise ≥ 100.05% of nominal concentration
Robustness All peaks resolvedNo significant changes in resolution or peak shape

Conclusion

Developing a robust HPLC purity method for this compound is a systematic process that relies on a foundational understanding of the analyte and the principles of chromatography. By systematically screening and selecting the most appropriate column chemistry—often a Phenyl-Hexyl phase for its unique selectivity with aromatic compounds—and carefully optimizing the mobile phase, a high-resolution separation can be achieved. Subsequent validation according to ICH guidelines ensures that the method is reliable, accurate, and fit for its intended purpose in a regulated environment. This comparative approach not only leads to a superior final method but also builds a deeper understanding of the separation science at play.

References
  • Chrom Tech, Inc. (2025, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Available at: [Link]

  • GALAK Chromatography. How to choose reversed-phase HPLC column C18, C8, C4. Available at: [Link]

  • Hopkins, T. (2019, February 19). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. Crawford Scientific. Available at: [Link]

  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Mason Technology. (2024, February 9). Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). Available at: [Link]

  • Pharma Growth Hub. (2023, October 20). Why does Acetonitrile have higher elution strength than methanol? Available at: [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Waters Corporation. Waters Column Selection Guide for Polar Compounds. Available at: [Link]

  • PharmaCores. (2025, May 27). HPLC Method development: an overview. Available at: [Link]

  • PubChem. 1-(2,5-Dichlorophenyl)propan-1-one. Available at: [Link]

  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Available at: [Link]

Sources

Comparative Guide: Synthetic Routes for 2',6'-Dichloropropiophenone Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2',6'-dichloropropiophenone (CAS: 2079-64-3) presents a specific regiochemical challenge due to the steric hindrance and electronic deactivation imposed by the ortho-dichloro substitution pattern. Unlike simple propiophenones, the direct Friedel-Crafts acylation of 1,3-dichlorobenzene favors the 2,4-isomer, making it an inefficient route for the 2,6-target.

This guide evaluates three distinct synthetic pathways, ranking them by chemoselectivity , yield , and scalability .

  • Route A (Recommended): Grignard Addition to Nitrile (One-pot, high specificity).

  • Route B (High Fidelity): Aldehyde Alkylation & Oxidation (Two-step, high purity profile).

  • Route C (Industrial): Organometallic Coupling to Acid Chloride (Scalable, requires catalyst control).

Critical Analysis of Synthetic Pathways

Route A: The Nitrile Addition (Gold Standard)

Mechanism: Nucleophilic addition of ethylmagnesium bromide to 2,6-dichlorobenzonitrile followed by acid hydrolysis. Why it works: The intermediate magnesium imine salt is stable and sterically bulky, preventing the addition of a second equivalent of Grignard reagent. This ensures the reaction stops at the ketone stage upon hydrolysis, avoiding tertiary alcohol byproducts.

Experimental Protocol
  • Preparation: Flame-dry a 500 mL 3-neck flask under Argon.

  • Reagent Formation: Charge with 2,6-dichlorobenzonitrile (1.0 eq) dissolved in anhydrous THF (0.5 M).

  • Addition: Cool to 0°C. Add Ethylmagnesium bromide (1.2 eq, 3.0 M in Et2O) dropwise over 30 mins.

  • Reaction: Allow to warm to RT and reflux for 3–5 hours. Monitor disappearance of nitrile by TLC/GC.

  • Hydrolysis (Critical): Cool to 0°C. Quench with 3M HCl (excess). Reflux the acidic mixture for 1 hour to hydrolyze the imine salt (

    
    ) to the ketone (
    
    
    
    ).
  • Workup: Extract with EtOAc, wash with NaHCO3, brine, dry over MgSO4.

Key Performance Indicators:

  • Yield: 85–92%

  • Purity: >98% (after crystallization)[1]

  • Atom Economy: High

Route B: Aldehyde Alkylation & Oxidation (High Fidelity)

Mechanism: Grignard addition to 2,6-dichlorobenzaldehyde to form 1-(2,6-dichlorophenyl)propan-1-ol, followed by oxidation (Jones or Swern). Why it works: This route separates carbon-carbon bond formation from the oxidation state adjustment. It is ideal when the nitrile precursor is unavailable or when ultra-high purity is required, as the alcohol intermediate can be purified before oxidation.

Experimental Protocol

Step 1: Alkylation

  • Dissolve 2,6-dichlorobenzaldehyde (1.0 eq) in THF at -78°C.

  • Add EtMgBr (1.1 eq) slowly.

  • Quench with sat. NH4Cl.[2] Isolate secondary alcohol (Yield: ~95%).

Step 2: Oxidation (Jones Method)

  • Dissolve alcohol in Acetone at 0°C.

  • Add Jones Reagent (CrO3/H2SO4) dropwise until orange color persists.

  • Quench with Isopropanol (to consume excess oxidant).

  • Filter Cr salts and extract.

Key Performance Indicators:

  • Yield: 80–85% (over two steps)

  • Purity: Excellent (Alcohol intermediate acts as a purification checkpoint)

  • Drawback: Use of Cr(VI) requires toxic waste disposal; Swern oxidation is a greener alternative.

Route C: Acid Chloride Coupling (Industrial Scalability)

Mechanism: Transmetallation of 2,6-dichlorobenzoyl chloride with Diethylzinc (


) or EtMgBr with Fe(acac)3 catalyst.
Why it works:  Acid chlorides are highly reactive. Using a milder organometallic (organozinc) or a catalyst prevents the "over-addition" that typically leads to tertiary alcohols.
Experimental Protocol
  • Catalyst Prep: Charge flask with 2,6-dichlorobenzoyl chloride (1.0 eq) and Fe(acac)3 (3 mol%) in THF.

  • Addition: Cool to -78°C. Add EtMgBr (1.05 eq) very slowly (syringe pump recommended).

  • Mechanism Control: The Iron catalyst facilitates the transfer of the ethyl group but the intermediate iron complex is less reactive toward the resulting ketone than the acid chloride.

  • Quench: Pour into 1M HCl.

Key Performance Indicators:

  • Yield: 75–88%

  • Scalability: High (Avoids reflux steps of Route A).

  • Risk: Temperature control is critical; deviations lead to bis-alkylated tertiary alcohol.

Comparative Performance Metrics

MetricRoute A (Nitrile)Route B (Aldehyde)Route C (Acid Chloride)Friedel-Crafts (1,3-DCB)
Precursor Availability HighHighMediumVery High
Step Count 1 (One-pot)211
Chemoselectivity Excellent (Stops at imine)Excellent (Stepwise)Moderate (Temp sensitive)Poor (Favors 2,4-isomer)
Yield 85-92%80-85%75-88%<30% (for 2,6-isomer)
Atom Economy HighMedium (Oxidant waste)HighLow (Isomer waste)
Primary Risk Grignard handlingToxic oxidants (if Jones)Over-alkylationWrong Regioisomer

Pathway Visualization

The following diagram illustrates the decision logic and chemical pathways for the synthesis.

G Start Target: 2',6'-Dichloropropiophenone RouteA_Start 2,6-Dichlorobenzonitrile RouteA_Step1 + EtMgBr (THF, Reflux) Intermediate: Imine Salt RouteA_Start->RouteA_Step1 Route A: Preferred RouteA_Step2 Acid Hydrolysis (H3O+) RouteA_Step1->RouteA_Step2 Route A: Preferred RouteA_Step2->Start Route A: Preferred RouteB_Start 2,6-Dichlorobenzaldehyde RouteB_Step1 + EtMgBr Intermediate: Alcohol RouteB_Start->RouteB_Step1 Route B: High Purity RouteB_Step2 Oxidation (Jones/PCC) RouteB_Step1->RouteB_Step2 Route B: High Purity RouteB_Step2->Start Route B: High Purity RouteC_Start 2,6-Dichlorobenzoyl Chloride RouteC_Step1 + Et2Zn OR EtMgBr + Fe(acac)3 RouteC_Start->RouteC_Step1 Route C: Scalable RouteC_Step1->Start Route C: Scalable Fail_Route 1,3-Dichlorobenzene (Friedel-Crafts) Fail_Result Major Product: 2,4-Dichloropropiophenone Fail_Route->Fail_Result Steric Mismatch

Caption: Comparative workflow of synthetic routes. Route A offers the most direct high-yield path, while the Friedel-Crafts route is highlighted as a non-viable options for the 2,6-isomer.

References

  • Grignard Addition to Nitriles (General Mechanism)

    • Moffett, R. B., & Shriner, R. L. (1941). "2,6-Dichlorobenzonitrile synthesis and reactions." Organic Syntheses, Coll.[3] Vol. 3, p. 562.

  • Organozinc/Iron Catalyzed Acylation

    • Scheiper, B., et al. (2004). "Iron-catalyzed acylation of Grignard reagents." Journal of Organic Chemistry.
  • Oxidation of Secondary Alcohols

    • Eisenbraun, E. J. (1965). "Cyclooctanone: Oxidation of alcohols with Cr(VI)." Organic Syntheses, Coll.[3] Vol. 5, p. 310.

  • Steric Hindrance in Friedel-Crafts: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Confirming regioselectivity issues with meta-dichlorobenzene).

Sources

Technical Comparison Guide: GC-MS Profiling of 1-(2,6-Dichlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of high-value respiratory therapeutics like Vilanterol Trifenatate , the intermediate 1-(2,6-Dichlorophenyl)propan-1-one represents a Critical Quality Attribute (CQA) control point. The purity of this ketone directly impacts the yield and enantiomeric excess of subsequent reduction steps.

While HPLC-UV is the workhorse for final API release, this guide argues that GC-MS is the superior orthogonal technique for analyzing this specific intermediate. The 2,6-dichlorophenyl moiety introduces steric and electronic effects that make isomeric separation (specifically from the 2,4-dichloro analog) challenging by standard reverse-phase HPLC, yet highly distinct by capillary Gas Chromatography.

The Analytical Challenge: Regioisomerism

The primary synthetic route—Friedel-Crafts acylation of 1,3-dichlorobenzene with propionyl chloride—yields two major isomers:

  • Target: this compound (Sterically crowded, kinetically controlled).

  • Impurity: 1-(2,4-Dichlorophenyl)propan-1-one (Thermodynamically favored).

Why this matters: The 2,4-isomer carries through the synthesis, leading to "Impurity B" in the final Vilanterol drug substance, which is difficult to purge downstream.

Comparative Analysis: GC-MS vs. HPLC-UV vs. GC-FID

The following table objectively compares the performance of GC-MS against common alternatives for this specific application.

FeatureGC-MS (Recommended) HPLC-UV GC-FID
Isomer Resolution Superior. Capillary columns (e.g., 5% phenyl) exploit boiling point and polarity differences efficiently.Moderate. Requires specialized columns (PFP or Chiral) to separate 2,6- from 2,4- isomers effectively.High. Same resolution as GC-MS but lacks ID capability.
Identification Definitive. EI fragmentation fingerprints confirm structure and distinguish isomers via "ortho effects."Inferior. Relies solely on Retention Time (RT). UV spectra of 2,4- and 2,6- isomers are nearly identical.None. Relies solely on RT matching.
Sensitivity (LOD) High (< 10 ppb). SIM mode allows trace detection of starting materials (1,3-DCB).Moderate. Limited by the extinction coefficient of the analytes.Moderate. Good for assay, poor for trace impurity profiling.
Throughput Fast (< 15 min). Rapid temperature ramping.Slow (> 25 min). Gradient equilibration required.Fast.
Sample Prep Simple. Dilute-and-shoot (EtOAc or DCM).Complex. Requires solvent exchange if reaction is in non-polar solvents.Simple.

Decision Logic & Workflow

The following diagrams illustrate the decision process for selecting GC-MS and the validated workflow for sample analysis.

AnalyticalStrategy cluster_workflow Recommended GC-MS Workflow Start Sample: this compound CheckVol Is the sample volatile/thermally stable? Start->CheckVol CheckIso Is Regio-isomer separation required? CheckVol->CheckIso Yes HPLC SELECT HPLC-UV (For non-volatiles/salts) CheckVol->HPLC No (e.g., Salts) GCMS SELECT GC-MS (High Resolution + Structural ID) CheckIso->GCMS Yes (2,6 vs 2,4 separation) CheckIso->HPLC No (Assay only) Prep Dilution (EtOAc) 1 mg/mL Sep GC Separation (DB-5ms, 30m) Prep->Sep Detect MS Detection (EI, 70eV) Sep->Detect Data Data Analysis (Ion Ratio Confirmation) Detect->Data

Figure 1: Analytical decision matrix and operational workflow for chlorinated ketone intermediates.

Detailed Experimental Protocol

This protocol is designed to be self-validating : the presence of the unique isotopic pattern of chlorine serves as an internal check for peak identity.

Instrumentation & Conditions
  • System: Agilent 7890/5977 (or equivalent).

  • Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm).[1]

    • Rationale: A low-bleed, 5% phenyl phase provides the necessary dipole interaction to separate the 2,6-isomer (more shielded dipole) from the 2,4-isomer.

  • Inlet: Split/Splitless (Split ratio 20:1). Temperature: 250°C.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

Temperature Program

The "ballistic" ramp is avoided to ensure resolution of the critical pair.

  • Initial: 60°C (Hold 1 min) - Elutes solvent and light reagents.

  • Ramp 1: 20°C/min to 160°C.

  • Ramp 2: 5°C/min to 200°C - Critical separation window for isomers.

  • Ramp 3: 30°C/min to 300°C (Hold 3 min) - Bake out dimers/heavies.

Mass Spectrometry Parameters (EI Source)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Mode: Full Scan (m/z 50–400) for profiling; SIM for quantification.

  • Solvent Delay: 3.0 min.

Data Interpretation & Mechanistic Insight

Fragmentation Logic

Understanding the mass spectrum is crucial for distinguishing the target from impurities.

  • Molecular Ion (

    
    ):  The parent peak will appear as a characteristic cluster at m/z 202, 204, 206  (9:6:1 ratio) due to the two chlorine atoms (
    
    
    
    and
    
    
    ).
  • Base Peak (Alpha Cleavage):

    • Cleavage of the ethyl group (loss of 29 Da) generates the stable 2,6-dichlorobenzoyl cation .

    • m/z 173 (100%), 175, 177 .

  • The "Ortho Effect" (Isomer Differentiation):

    • 2,6-Isomer: The acylium ion (m/z 173) is sterically protected but can lose CO to form the dichlorophenyl cation (m/z 145).

    • 2,4-Isomer: Often shows a slightly different ratio of m/z 173 to m/z 145 due to the lack of steric crowding around the carbonyl, allowing for different internal energy stabilization.

Impurity Profiling Table
Retention Time (Rel)CompoundTarget Ion (m/z)Origin
0.45 1,3-Dichlorobenzene146Unreacted Starting Material
0.98 1-(2,4-Dichlorophenyl)propan-1-one173, 202Regioisomer (Impurity)
1.00 This compound 173, 202 Target Intermediate
1.25 Bis-acylated byproduct258 (est)Over-reaction

References

  • Drawell Analytical. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • U.S. EPA. (2015). Analytical method for 2,4-D and its transformation products. Retrieved from [Link]

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A Comparative Guide to the ¹³C NMR Chemical Shifts of 1-(2,6-Dichlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-(2,6-dichlorophenyl)propan-1-one. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis supported by experimental data and established spectroscopic principles. Our objective is to elucidate the structural nuances of this molecule through the lens of ¹³C NMR spectroscopy, a powerful technique for determining the carbon framework of organic compounds.[1][2][3]

Introduction: The Role of ¹³C NMR in Structural Elucidation

¹³C NMR spectroscopy is an indispensable tool in organic chemistry for probing the electronic environment of individual carbon atoms within a molecule.[1][2][3] The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the hybridization, substitution, and steric environment of the carbon nucleus.[4][5][6] For a molecule like this compound, ¹³C NMR provides direct insights into the effects of the electron-withdrawing chlorine atoms and the carbonyl group on the aromatic and aliphatic carbons.[7][8][9]

The analysis of ¹³C NMR spectra allows for the unambiguous identification of the number of non-equivalent carbon atoms in a molecule.[2][4] In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically gives rise to a single peak, simplifying the spectrum and facilitating structural assignment.[10][11]

¹³C NMR Chemical Shift Data for this compound

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Chemical Shift
C=O (Carbonyl)~200-205Ketone carbonyls are highly deshielded due to the electronegativity of the oxygen atom and sp² hybridization, typically appearing in the 190-220 ppm range.[5][12] The steric hindrance from the ortho-chloro substituents may slightly influence this shift.
C1' (ipso-Carbon)~135-140This quaternary carbon is attached to the carbonyl group and is part of the aromatic ring. Its chemical shift is influenced by the substituent effects of the carbonyl and the two chlorine atoms.
C2'/C6' (Chloro-substituted)~130-135These quaternary carbons are directly bonded to the electronegative chlorine atoms, leading to a downfield shift.
C3'/C5'~128-132These carbons are in the meta position relative to the carbonyl group and are expected to have chemical shifts typical for aromatic carbons in a substituted benzene ring.
C4'~130-134The para-carbon's chemical shift is influenced by the electronic effects of the substituents.
CH₂~35-40This methylene carbon is alpha to the carbonyl group, which causes a significant downfield shift from a typical alkane carbon.
CH₃~8-12This terminal methyl group is in a typical aliphatic environment, beta to the carbonyl, and is expected to be the most upfield signal.

Note: These are estimated values. Actual experimental values may vary depending on the solvent and other experimental conditions.

Comparative Analysis with Structurally Related Compounds

To understand the influence of the 2,6-dichloro substitution pattern, it is instructive to compare the predicted ¹³C NMR data of the target molecule with the experimental data of 1-phenylpropan-1-one and other relevant substituted acetophenones.

Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Related Ketones

Carbon AtomThis compound (Predicted)1-Phenylpropan-1-one (Experimental)[13]2',5'-Dichloroacetophenone (Experimental)[14]
C=O ~200-205~200.7~195.9
C1' ~135-140~137.0~138.8
C2' ~130-135~128.5~132.8
C3' ~128-132~128.5~131.0
C4' ~130-134~132.9~127.3
C5' ~128-132~128.5~130.6
C6' ~130-135~128.5-
CH₂ ~35-40~31.8-
CH₃ ~8-12~8.4~26.6 (CH₃ of acetyl)

Analysis of Substituent Effects:

  • Carbonyl Carbon (C=O): The presence of two ortho-chlorine atoms in this compound is expected to cause a slight downfield shift of the carbonyl carbon compared to 1-phenylpropan-1-one. This is due to the electron-withdrawing inductive effect of the chlorine atoms. Steric hindrance from the ortho substituents can disrupt the coplanarity of the carbonyl group with the aromatic ring, which can also influence the chemical shift.[8][9]

  • Aromatic Carbons: The chlorine atoms significantly deshield the C2' and C6' carbons. The chemical shifts of the other aromatic carbons are also modulated by the combined inductive and resonance effects of the chloro and propanoyl substituents.

  • Aliphatic Carbons (CH₂ and CH₃): The chemical shifts of the ethyl group carbons are primarily influenced by the adjacent carbonyl group. The values are expected to be similar to those in 1-phenylpropan-1-one, as the remote chloro substituents have a negligible effect on these aliphatic carbons.

Experimental Protocol for ¹³C NMR Data Acquisition

The following provides a standardized, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 20-50 mg of this compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[15] CDCl₃ is a common solvent for NMR analysis of organic compounds and its residual ¹³C signal at ~77.16 ppm can be used as a secondary reference.[10][16]
  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).[17][18][19][20] TMS is chemically inert and volatile, making it an ideal reference standard.[18][21]
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
  • Tune and match the ¹³C probe.
  • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
  • Shim the magnetic field to achieve optimal homogeneity.

3. Data Acquisition Parameters:

  • Experiment: Standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).
  • Pulse Angle: 30-45 degrees to allow for faster repetition rates.
  • Acquisition Time (AQ): ~1-2 seconds.
  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
  • Number of Scans (NS): 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is often required.[4][11]
  • Spectral Width (SW): 0 to 220 ppm, which covers the typical range for organic molecules.[2][6]

4. Data Processing:

  • Apply an exponential window function (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
  • Perform a Fourier transform of the Free Induction Decay (FID).
  • Phase correct the spectrum.
  • Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.
  • Perform baseline correction.

Visualizing the Molecular Structure and Analytical Workflow

To further clarify the structural assignments and the experimental process, the following diagrams are provided.

Figure 1. Molecular structure of this compound with key carbons labeled.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in CDCl3 + TMS spectrometer Place in NMR Spectrometer dissolve->spectrometer setup Tune, Lock, Shim spectrometer->setup acquire Acquire Data (Proton Decoupled) setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference to TMS phase->reference analyze Analyze Spectrum reference->analyze

Figure 2. Workflow for ¹³C NMR analysis.

References

  • Bialek, M. (2006). ¹³C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806. Available from: [Link]

  • Dhami, K. S., & Stothers, J. B. (1965). ¹³C nmr studies: part iii. carbon-13 nmr spectra of substituted acetophenones. Canadian Journal of Chemistry, 43(3), 479-497. Available from: [Link]

  • Canadian Science Publishing. (n.d.). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Tetramethylsilane. Retrieved from [Link]

  • Save My Exams. (n.d.). Tetramethylsilane (TMS) & Deuterated Solvents (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

  • University of Rochester. (n.d.). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 5.6: ¹³C-NMR Spectroscopy. Retrieved from [Link]

  • Fiveable. (n.d.). 13.13 Uses of ¹³C NMR Spectroscopy - Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?. Molecules, 26(22), 6825. Available from: [Link]

  • Chemistry Stack Exchange. (2016, March 14). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? Retrieved from [Link]

  • Chemistry LibreTexts. (2021, April 6). 6.8: Principles of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Retrieved from [Link]

  • Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.13 Uses of ¹³C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]

  • PubChem. (n.d.). Chloroform-D. Retrieved from [Link]

  • ACS Publications. (2021, March 1). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Retrieved from [Link]

  • University of Cambridge. (n.d.). Applications of 13C NMR. Retrieved from [Link]

  • Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available from: [Link]

  • ResearchGate. (n.d.). Figure S9. NMR of 13 C spectrum of 1-phenyl-1-propanone (1a), in CDCl3. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, December 19). Carbon-13 NMR for chloroform. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). The calculated 1H-NMR and 13C-NMR isotropic chemical shifts. Retrieved from [Link]

  • Reddit. (n.d.). Explanation for 13C-Shift on aromatic system. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Indian Institute of Technology Delhi. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • Pearson. (n.d.). The standard 13C NMR spectrum of phenyl propanoate is shown here.... Retrieved from [Link]

  • University of Calgary. (n.d.). C NMR Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Retrieved from [Link]

  • Compound Interest. (n.d.). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]

  • NIST. (n.d.). 2,6-Dichloroacetophenone. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Summary of C13-NMR Interpretation. Retrieved from [Link]

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A Researcher's Guide to the UV-Vis Spectroscopic Characterization of Propiophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, understanding the photophysical properties of molecular scaffolds is paramount. Propiophenone and its derivatives represent a significant class of aromatic ketones, frequently utilized as building blocks in organic synthesis, perfumery, and as photoinitiators. Ultraviolet-Visible (UV-Vis) spectroscopy provides a powerful, non-destructive technique to probe the electronic structure of these molecules. This guide offers an in-depth comparison of the UV-Vis spectroscopic characteristics of various propiophenone derivatives, grounded in experimental data and theoretical principles, to aid in their characterization and application.

The Science of Light Absorption in Aromatic Ketones

The UV-Vis spectrum of an organic molecule is dictated by the electronic transitions between different molecular orbitals. In propiophenone, the key structural features responsible for UV absorption are the benzene ring and the adjacent carbonyl group (C=O), which together form a conjugated system known as a chromophore. The absorption of UV radiation excites electrons from lower energy bonding (π) or non-bonding (n) orbitals to higher energy anti-bonding (π*) orbitals.

Two primary electronic transitions are of interest in the UV-Vis spectra of propiophenone and its derivatives:

  • π → π* Transition: This transition involves the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital within the aromatic ring and carbonyl group. It is a high-energy, allowed transition, resulting in a strong absorption band, typically at shorter wavelengths (the B-band).

  • n → π* Transition: This transition involves the excitation of an electron from a non-bonding (n) orbital, specifically from one of the lone pairs on the carbonyl oxygen, to a π* anti-bonding orbital. This is a lower-energy, forbidden transition, leading to a weaker absorption band at longer wavelengths (the R-band).

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the molecular environment. This sensitivity is what makes UV-Vis spectroscopy a valuable tool for comparative analysis. By introducing different substituent groups to the propiophenone scaffold or by altering the solvent polarity, we can systematically modulate the electronic properties of the molecule and observe the resulting spectral shifts.

Experimental Protocol for UV-Vis Analysis

To ensure the integrity and comparability of spectroscopic data, a standardized experimental protocol is essential. The following outlines a robust methodology for the UV-Vis characterization of propiophenone derivatives.

1. Materials and Reagents:

  • Propiophenone and its derivatives (e.g., 4-hydroxy-, 4-amino-, 4-nitro-, 4-chloro-, 4-methyl-, 4-methoxypropiophenone) of high purity.

  • Spectroscopic grade solvents (e.g., hexane, ethanol, acetonitrile, water). It is crucial that the solvent itself does not absorb significantly in the wavelength range of interest.

  • Calibrated volumetric flasks and pipettes.

  • Quartz cuvettes (typically with a 1 cm path length).

2. Instrumentation:

  • A dual-beam UV-Vis spectrophotometer is recommended to simultaneously measure the reference (solvent blank) and the sample, minimizing baseline drift.

3. Procedure:

  • Stock Solution Preparation: Accurately weigh a precise amount of the propiophenone derivative and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement, ensuring the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 absorbance units).

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable output.

    • Set the desired wavelength range for scanning (e.g., 200-400 nm).

  • Blank Correction: Fill a quartz cuvette with the pure solvent to be used for the sample solutions. Place this in the reference beam path of the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement:

    • Rinse a second quartz cuvette with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the sample beam path.

    • Acquire the absorption spectrum of the sample.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each absorption band.

    • Using the Beer-Lambert Law (A = εcl), calculate the molar absorptivity (ε) at each λmax, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis stock Prepare Stock Solution (Known Concentration) dilutions Perform Serial Dilutions stock->dilutions blank Run Solvent Blank dilutions->blank sample Measure Sample Absorbance blank->sample lambda_max Identify λmax sample->lambda_max beer_lambert Calculate Molar Absorptivity (ε) using Beer-Lambert Law lambda_max->beer_lambert electronic_transitions cluster_substituent Substituent Effects cluster_solvent Solvent Effects (Increasing Polarity) edg Electron-Donating Group (-NH2, -OH, -OCH3) batho_sub Bathochromic Shift (Red Shift) edg->batho_sub ewg Electron-Withdrawing Group (-NO2, -Cl) ewg->batho_sub pi_trans π → π* Transition batho_solv Bathochromic Shift (Red Shift) pi_trans->batho_solv n_trans n → π* Transition hypso_solv Hypsochromic Shift (Blue Shift) n_trans->hypso_solv

Caption: Influence of substituents and solvent polarity on UV-Vis spectral shifts.

Conclusion

The UV-Vis spectroscopic characterization of propiophenone derivatives is a nuanced yet powerful analytical approach. By systematically evaluating the effects of aromatic substitution and solvent polarity, researchers can gain significant insights into the electronic structure of these compounds. Electron-donating groups generally induce a bathochromic shift in the primary π → π* absorption band, while the effect of electron-withdrawing groups can be more varied. Furthermore, the opposing solvatochromic shifts of the π → π* (red shift) and n → π* (blue shift) transitions in polar solvents serve as a definitive method for band assignment. This guide provides a foundational framework and comparative data to assist scientists in leveraging UV-Vis spectroscopy for the confident characterization and development of novel propiophenone-based molecules.

References

  • ResearchGate. (n.d.). The effect of electron donating and withdrawing groups on the morphology and optical properties of Alq3. Retrieved February 14, 2026, from [Link]

  • Chemistry Stack Exchange. (2024, June 8). Do electron-withdrawing groups give hypsochromic or bathochromic shift and why? Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Properties of substituted PIO derivatives. (A) Normalized UV/Vis... Retrieved February 14, 2026, from [Link]

  • IOSR Journal. (n.d.). Solvent Effect On Electronic Transitions, Ph Effect, Theoretical Uv Spectrum, Homo Lumo Analysis Of 2,4-Dihydroxy-5. Retrieved February 14, 2026, from [Link]

  • MDPI. (2022, November 24). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Properties of substituted PIO derivatives. (A) Normalized UV/Vis... Retrieved February 14, 2026, from [Link]

  • MDPI. (2025, October 18). Computational Analysis of Electron-Donating and Withdrawing Effects on Asymmetric Viologens for Enhanced Electrochromic Performance. Retrieved February 14, 2026, from [Link]

  • Wisdomlib. (2025, August 24). Bathochromic shift: Significance and symbolism. Retrieved February 14, 2026, from [Link]

  • YouTube. (2021, August 19). Solvent Effects in UV-VISIBLE spectroscopy (π-π & n-π. Transitions). Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Extension of Conjugation Leading to Bathochromic or Hypsochromic Effects in OPV Series. Retrieved February 14, 2026, from [Link]

  • YouTube. (2023, October 13). UV-6 || Common Solvents in UV-visible spectroscopy || Effect of solvent on n-π and π-π* transitions*. Retrieved February 14, 2026, from [Link]

  • MDPI. (2024, January 14). Mechanofluorochromic Properties of 1,4-Diphenylanthracene Derivatives with Hypsochromic Shift. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Substituent and solvent effects on UV‐visible absorption spectra of chalcones derivatives: Experimental and computational studies. Retrieved February 14, 2026, from [Link]

  • MDPI. (2024, April 23). Meta-Substituted Asymmetric Azobenzenes: Insights into Structure–Property Relationship. Retrieved February 14, 2026, from [Link]

  • YouTube. (2022, January 21). Effect of solvents on n-pi and pi-pi start transitions_How to choose solvent for UV_Vis spectro| |. Retrieved February 14, 2026, from [Link]

  • Scribd. (n.d.). Substituent and Solvent Effects On UV-Visible Absorption Spectra of Chalcone. Retrieved February 14, 2026, from [Link]

  • SDI. (n.d.). PROPIOPHENONE. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Solvent and substituent effects on UV-vis spectra and redox properties of zinc p-hydroxylphenylporphyrins. Retrieved February 14, 2026, from [Link]

  • PubMed. (2015, May 28). Substituent and solvent effects on the UV-vis absorption spectrum of the photoactive yellow protein chromophore. Retrieved February 14, 2026, from [Link]

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  • PubMed. (2001, December 15). [Studies on the spectroscopic property of p-hydroxyphenol derivatives]. Retrieved February 14, 2026, from [Link]

  • MDPI. (2023, May 16). Nonlinear Optical Properties and Phototunable Absorption of a Substituted Dihydroazulene–Vinylheptafulvene Pair of Photochromes. Retrieved February 14, 2026, from [Link]

  • MDPI. (2023, July 18). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Retrieved February 14, 2026, from [Link]

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  • MDPI. (2023, March 23). Bathochromic Shift of Fluorescence Peak in Dipyrrolo[1,2-a:2′,1′-c]quinoxaline by Introducing Each of Electron-Donating and Electron-Withdrawing Substituent. Retrieved February 14, 2026, from [Link]

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A Comparative Guide to the Reactivity of 2,6-Dichloro vs. 2,4-Dichloro Propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic chemistry, substituted propiophenones are valuable intermediates, particularly in the development of pharmaceutical agents and other fine chemicals.[1][2] The precise positioning of substituents on the aromatic ring dramatically influences the molecule's electronic properties and steric environment, thereby dictating its reactivity. This guide provides an in-depth comparative analysis of two closely related isomers: 2,6-dichloropropiophenone and 2,4-dichloropropiophenone.

While both compounds share the same molecular formula, the differential placement of their chloro substituents creates a profound divergence in their chemical behavior. We will explore the underlying principles governing this reactivity, supported by mechanistic insights and detailed experimental protocols, to offer researchers a predictive framework for their synthetic applications.

Structural and Electronic Analysis

The reactivity of an aromatic ketone is governed by a delicate interplay of electronic and steric effects. The chloro substituents exert a dual electronic influence on the benzene ring: a powerful, electron-withdrawing inductive effect (-I) and a weaker, electron-donating resonance effect (+R).[3][4][5]

  • 2,4-Dichloropropiophenone : Features one chlorine atom ortho and one para to the propiophenone group. Both positions are subject to the deactivating inductive effect.[3] However, the resonance effect, which donates lone-pair electron density, primarily influences the ortho and para positions.[4] This results in a deactivated ring overall, but with retained potential for electrophilic attack at specific sites.

  • 2,6-Dichloropropiophenone : Possesses two chlorine atoms in the ortho positions flanking the propiophenone group. This symmetrical substitution pattern leads to a significant concentration of inductive electron withdrawal near the reaction center and, more critically, introduces severe steric hindrance.[6][7]

Steric_Hindrance cluster_24 2,4-Dichloropropiophenone cluster_26 2,6-Dichloropropiophenone Reagent_24 Reagent Approach Carbonyl_24 Carbonyl (C=O) Reagent_24->Carbonyl_24 Accessible AlphaC_24 Alpha-Carbon (α-C) Reagent_24->AlphaC_24 Accessible Reagent_26 Reagent Approach Carbonyl_26 Carbonyl (C=O) Reagent_26->Carbonyl_26 Hindered AlphaC_26 Alpha-Carbon (α-C) Reagent_26->AlphaC_26 Hindered OrthoCl1 Ortho-Chloro OrthoCl2 Ortho-Chloro

Caption: Steric accessibility comparison at the carbonyl and alpha-carbon sites.

Comparative Experimental Analysis: α-Bromination

A reaction that vividly illustrates the difference in reactivity is the α-bromination of the ketone. This reaction is a crucial step in the synthesis of various pharmaceutical agents, including substituted cathinone derivatives, as the resulting α-bromoketone is a versatile intermediate for nucleophilic substitution. [8][9][10]The reaction typically proceeds via an acid-catalyzed enol intermediate. [11][12] Hypothesis: 2,4-dichloropropiophenone will undergo α-bromination significantly more efficiently than its 2,6-dichloro isomer. The steric hindrance in the 2,6-isomer will impede both the formation of the planar enol intermediate and the subsequent attack by the brominating agent.

Experimental Protocol: Comparative α-Bromination using Copper(II) Bromide

This protocol utilizes Copper(II) Bromide, a moderately reactive and selective brominating agent, which is effective for the α-bromination of ketones. [13][14] Materials:

  • 2,4-Dichloropropiophenone

  • 2,6-Dichloropropiophenone

  • Copper(II) Bromide (CuBr₂)

  • Ethyl Acetate (EtOAc)

  • Chloroform (CHCl₃)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flasks, reflux condensers, magnetic stirrers, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup (Perform two separate reactions in parallel):

    • To a 100 mL round-bottom flask, add the respective dichloropropiophenone isomer (e.g., 2.03 g, 10 mmol).

    • Add a solvent mixture of Ethyl Acetate (30 mL) and Chloroform (15 mL).

    • Add Copper(II) Bromide (4.91 g, 22 mmol, 2.2 equivalents) to the flask.

    • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 75-80°C) with vigorous stirring.

    • Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) or LC-MS. The disappearance of the starting material and the appearance of a new, lower Rf spot indicates product formation. The reaction color will typically change from green (Cu²⁺) to a yellowish-brown as Cu¹⁺ is formed.

    • Maintain reflux for 4-6 hours for the 2,4-isomer. The 2,6-isomer reaction may require significantly longer (e.g., >24 hours) or show minimal conversion.

  • Work-up and Isolation:

    • After completion (or a set time point for comparison), cool the mixture to room temperature.

    • Filter the mixture through a pad of celite to remove copper salts, washing the pad with Ethyl Acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with deionized water (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Analysis:

    • Determine the crude yield of the resulting α-brominated product.

    • Analyze the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and assess purity.

Bromination_Workflow Start Setup Parallel Reactions (2,4- vs 2,6-isomer) Reagents Add Substrate, CuBr₂, EtOAc/CHCl₃ Start->Reagents Reflux Heat to Reflux (75-80°C) 4-24 hours Reagents->Reflux Monitor Monitor by TLC/LC-MS Reflux->Monitor Periodic Sampling Cool Cool to Room Temp Reflux->Cool Reaction Complete Monitor->Reflux Filter Filter through Celite Cool->Filter Wash Aqueous Work-up (H₂O, NaHCO₃, Brine) Filter->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Analyze Analyze Yield & Purity (NMR, MS) Dry->Analyze

Caption: Experimental workflow for comparative α-bromination.

Expected Results and Data Summary

The experimental outcomes are predicted to show a stark contrast in reactivity, which can be quantified and compared.

Parameter2,4-Dichloropropiophenone2,6-DichloropropiophenoneRationale
Reaction Time 4-6 hours> 24 hours (or no reaction)Steric hindrance in the 2,6-isomer slows enol formation and subsequent bromination. [6][15]
Predicted Yield Good to Excellent (e.g., 70-90%)Very Low to None (e.g., <5%)The high activation energy barrier for the 2,6-isomer prevents efficient conversion.
Side Reactions MinimalPotential for decomposition under prolonged heating.Forcing conditions may lead to undesired pathways.
¹³C NMR (C=O) ~195-198 ppmShifted upfield relative to 2,4-isomerSteric inhibition of resonance in the 2,6-isomer reduces the deshielding effect of the ring. [6]

Conclusion

The comparison between 2,6-dichloropropiophenone and 2,4-dichloropropiophenone serves as a compelling case study in the dominance of steric effects in chemical reactivity. While both isomers are electronically deactivated by the chloro substituents, the profound steric hindrance imposed by the dual ortho-chlorines in the 2,6-isomer effectively shuts down reactions at the carbonyl and α-carbon positions. In contrast, the relatively accessible nature of these sites in the 2,4-isomer allows for conventional ketone chemistry, such as efficient α-bromination.

For researchers and drug development professionals, this understanding is critical. The choice of a dichloropropiophenone isomer is not arbitrary; it is a strategic decision that predetermines the synthetic routes available. 2,4-Dichloropropiophenone is a viable substrate for modifications at the propionyl side chain, while 2,6-dichloropropiophenone is exceptionally resistant to such transformations and would require fundamentally different synthetic strategies to functionalize.

References

  • Title: A Review on Synthetic Cathinone and Its Derivatives: Prevalence and Syntheses Source: Malaysian Journal of Forensic Sciences (2014) URL: [Link]

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  • Title: Preparation of 4-hydroxy-alpha-bromopropiophenone Source: Google Patents URL
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A Comparative Guide to the Structural Validation of 1-(2,6-Dichlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences and drug development, the precise and unambiguous determination of a molecule's three-dimensional structure is not merely a preliminary step but the bedrock upon which its efficacy, safety, and intellectual property stand. The specific arrangement of atoms within a molecule, its stereochemistry, and its conformational preferences dictate its biological activity. This guide provides a comprehensive comparison of analytical techniques for the structural validation of the small organic molecule, 1-(2,6-Dichlorophenyl)propan-1-one, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.

While a publicly available crystal structure for this compound is not readily found in open-access databases, this guide will proceed by outlining the established workflow for its structural determination. We will supplement this with data from closely related analogs and showcase how a suite of complementary spectroscopic and computational methods are synergistically employed to build an irrefutable structural dossier.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is an unparalleled technique that provides precise details about the internal lattice of crystalline substances.[1][2] It offers an unambiguous determination of the three-dimensional arrangement of atoms, including bond lengths, bond angles, and stereochemistry.[1][2][3] The fundamental principle lies in the interaction of X-rays with the regularly spaced atoms in a crystal lattice, which causes the X-rays to diffract in specific directions.[3] By analyzing the resulting diffraction pattern, scientists can deduce the precise atomic coordinates.[3]

Experimental Protocol: A Step-by-Step Guide to Crystal Structure Determination
  • Crystal Growth: The initial and often most challenging step is to grow a high-quality single crystal of this compound. This typically involves slow evaporation of a saturated solution, vapor diffusion, or slow cooling techniques. The ideal crystal should be well-formed, free of defects, and typically between 30 to 300 microns in size.[3]

  • Crystal Mounting: A suitable crystal is carefully mounted on a thin glass fiber or a specialized loop and placed on a goniometer head.[1] This allows for the precise orientation of the crystal in the X-ray beam.

  • Data Collection: The mounted crystal is then placed in a single-crystal X-ray diffractometer.[4] X-rays are generated, monochromatized, and directed at the crystal.[1] As the crystal is rotated, a detector records the intensity and position of the diffracted X-rays, generating a unique diffraction pattern.[4]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and the space group of the crystal. Computational software is then used to solve the "phase problem" and generate an initial electron density map. This map is interpreted to build a preliminary model of the molecular structure. The model is then refined against the experimental data to optimize the atomic positions, bond lengths, and angles, resulting in a final, highly accurate three-dimensional structure.[5]

Visualizing the Workflow

X_ray_Crystallography_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Diffractometer X-ray Diffraction Data Collection Mounting->Diffractometer Processing Data Processing (Unit Cell, Space Group) Diffractometer->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final 3D Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

A Multi-faceted Approach: Orthogonal Validation Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive validation strategy employs a suite of complementary techniques to confirm the structure in solution and to provide additional, corroborating evidence. This is crucial as the conformation of a molecule in a crystal lattice may not be identical to its conformation in solution, which is more relevant to its biological activity.

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing.[3][6]Unambiguous and definitive structural determination.Requires a suitable single crystal, which can be difficult to obtain. Provides solid-state structure only.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information on the chemical environment of atoms (¹H, ¹³C), through-bond connectivity (COSY, HMBC), and spatial proximity (NOESY).[6]Provides detailed structural information in solution. Non-destructive.Can be complex to interpret for large or highly symmetric molecules. Does not directly provide bond lengths or angles.
Mass Spectrometry (MS) Mass-to-charge ratio (m/z) of the molecule and its fragments, providing molecular weight and clues about the molecular formula.[6][7]High sensitivity, requires very small sample amounts. Can be coupled with chromatography for mixture analysis.[8][9]Provides limited information on connectivity and stereochemistry.
Fourier-Transform Infrared (FTIR) Spectroscopy Information about the presence of specific functional groups based on their characteristic vibrational frequencies.[6][10][11]Fast, simple, and non-destructive. Excellent for identifying key functional groups.Provides limited information on the overall molecular skeleton. Not suitable for distinguishing between isomers with the same functional groups.
Computational Chemistry Prediction of molecular geometry, conformational analysis, and spectroscopic properties.Can provide insights into structures that are difficult to study experimentally. Can help in the interpretation of experimental data.Accuracy is dependent on the level of theory and computational resources. Predictions must be validated by experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds in solution.[12] For this compound, ¹H and ¹³C NMR would be essential.

  • ¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The integration of the signals would confirm the number of protons of each type.

  • ¹³C NMR: Would show the number of distinct carbon environments in the molecule.

  • 2D NMR techniques (COSY, HSQC, HMBC): These experiments would be used to establish the connectivity between protons and carbons, confirming the overall carbon skeleton and the placement of substituents.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique in pharmaceutical analysis for determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns.[7][13][14] For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact mass, which can be used to confirm the molecular formula (C₉H₈Cl₂O).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[10][11][15] In the case of this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹.

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), can be used to predict the three-dimensional structure of this compound.[16] These predicted structures can be compared with the experimental data from X-ray crystallography and NMR to provide further confidence in the structural assignment. Computational approaches are also increasingly used to predict crystal polymorphism.[17][18]

Integrated Structural Validation Workflow

The most robust approach to structural validation involves the integration of multiple analytical techniques.

Integrated_Validation_Workflow cluster_synthesis Compound Synthesis cluster_primary Primary Structural Elucidation cluster_definitive Definitive Structure Determination cluster_computational In Silico Analysis Synthesis Synthesized Compound This compound NMR NMR Spectroscopy (Connectivity, Solution Structure) Synthesis->NMR MS Mass Spectrometry (Molecular Weight, Formula) Synthesis->MS FTIR FTIR Spectroscopy (Functional Groups) Synthesis->FTIR Xray Single-Crystal X-ray Crystallography (Solid-State 3D Structure) Synthesis->Xray Computational Computational Modeling (Predicted Geometry) Synthesis->Computational Final_Validation Validated Structure NMR->Final_Validation MS->Final_Validation FTIR->Final_Validation Xray->Final_Validation Computational->Final_Validation

Caption: An Integrated Approach to Structural Validation.

Conclusion

The structural validation of a small molecule like this compound is a critical process in the drug discovery and development pipeline. While single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in the solid state, a comprehensive and robust validation strategy relies on the synergistic use of multiple analytical techniques. NMR spectroscopy, mass spectrometry, and FTIR spectroscopy provide crucial and complementary information about the molecule's connectivity, molecular weight, and functional groups in a solution-state context. Furthermore, computational modeling offers a powerful predictive tool that can aid in the interpretation of experimental data. By integrating these techniques, researchers can build a complete and unambiguous structural dossier, ensuring the integrity of their scientific findings and the safety and efficacy of potential therapeutic agents.

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Safety Operating Guide

Standard Operating Procedure: Disposal of 1-(2,6-Dichlorophenyl)propan-1-one

[1]

Document Control:

  • Scope: Laboratory & Industrial Waste Management

  • Target: Researchers, EHS Officers, Drug Development Leads

Executive Directive (The "Why" and "How")

Do not dispose of 1-(2,6-Dichlorophenyl)propan-1-one down the drain or in general organic waste streams. [1]

This compound is a halogenated aromatic ketone .[1] Its chlorine substituents mandate a specific disposal pathway distinct from standard organic solvents (like acetone or ethanol).[1] Mixing this compound with non-halogenated waste forces the entire waste volume to be treated as halogenated, exponentially increasing disposal costs and complicating incineration protocols due to the generation of acidic byproducts (HCl) and potential dioxins.

Immediate Action Plan:

  • Segregate: Place in the "Halogenated Organic Waste" container.

  • Label: Mark clearly as "Halogenated" and "Toxic to Aquatic Life."[1]

  • Contain: Use chemically resistant HDPE or glass containers with non-reactive caps.

Chemical Profile & Hazard Identification

Understanding the molecular nature of the waste is the first step in safe disposal.[1] The chlorine atoms on the phenyl ring are the defining feature for waste classification.[1]

PropertyDataRelevance to Disposal
Chemical Name This compoundOfficial shipping/manifest name.
Common Name 2',6'-DichloropropiophenoneAlternate name for labeling.[1]
Chemical Class Halogenated Aromatic KetoneCRITICAL: Must go to Halogenated waste stream.[1][2]
Physical State Solid (low melting point) or OilMay require dissolution in a compatible solvent for liquid waste streams.[1]
GHS Hazards H315 (Skin Irritant), H319 (Eye Irritant), H411 (Toxic to Aquatic Life)Requires full PPE; Spill residues are hazardous waste.
Flash Point >110°C (Typical for analogs)Combustible but not highly flammable (Class IIIB).[1]

Senior Scientist Insight: The "2,6-dichloro" substitution pattern creates steric hindrance and electronic effects that make this compound persistent in the environment.[1] This persistence is why the EPA and local regulations strictly forbid drain disposal.[1]

Step-by-Step Disposal Protocol

Phase A: Pre-Disposal Segregation

The Golden Rule: Never mix Halogenated and Non-Halogenated waste.[1]

  • Identify the Waste Stream:

    • If the compound is pure: Dispose of as solid hazardous waste (if solid) or liquid halogenated waste.

    • If in solution (e.g., reaction mixture): If the solvent is halogenated (DCM, Chloroform), use the Halogenated carboy. If the solvent is non-halogenated (Methanol, Ethyl Acetate), the presence of this solute converts the entire mixture to Halogenated Waste .[3]

  • Select the Container:

    • Material: Amber Glass or High-Density Polyethylene (HDPE).[1]

    • Integrity: Cap must be lined with Teflon (PTFE) or similar resistant material to prevent swelling from organic vapors.[1]

Phase B: Operational Workflow

Step 1: Preparation Don appropriate PPE: Nitrile gloves (double gloving recommended for halogenated aromatics), safety goggles, and a lab coat.[1] Work inside a fume hood.

Step 2: Transfer

  • Liquids: Use a funnel to prevent drips. Pour slowly into the container marked "HALOGENATED WASTE."[1]

  • Solids: If disposing of expired pure stock, keep it in the original container if possible, or transfer to a wide-mouth jar labeled "Solid Hazardous Waste - Halogenated."[1]

Step 3: Labeling (RCRA Compliance) Every container must carry a hazardous waste tag containing:

  • Full Chemical Name: "this compound" (No abbreviations).[1][4]

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Environmental Hazard.[1]

Step 4: Storage Store the container in a Secondary Containment Tray (to catch leaks) in a cool, ventilated Satellite Accumulation Area (SAA).

Visualizing the Decision Logic

The following diagram illustrates the critical decision-making process for segregating this specific chemical waste.

WasteSegregationStartWaste Generation:This compoundStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidPathSolid WasteStateCheck->SolidPathLiquidPathLiquid/SolutionStateCheck->LiquidPathSolidBinDISPOSAL BIN:Solid Hazardous Waste(Tag: Halogenated)SolidPath->SolidBinPack in jarSolventCheckIdentify Primary SolventLiquidPath->SolventCheckHalogenSolventHalogenated Solvent(e.g., DCM, Chloroform)SolventCheck->HalogenSolventNonHaloSolventNon-Halogenated Solvent(e.g., MeOH, Acetone)SolventCheck->NonHaloSolventFinalBinDISPOSAL BIN:Halogenated Organic WasteHalogenSolvent->FinalBinConversionCRITICAL STEP:Solute contaminates solvent.Treat ENTIRE mixture as Halogenated.NonHaloSolvent->ConversionDo NOT use Non-Halo BinConversion->FinalBin

Figure 1: Waste Segregation Logic Flow. Note how non-halogenated solvents containing this compound must be re-routed to the Halogenated Waste stream.

Spill Management (SWIMS Protocol)[1]

In the event of a spill, utilize the SWIMS protocol.[1] This ensures personnel safety and environmental containment.[1]

  • S top the spill: If safe, upright the container.[1]

  • W arn others: Alert nearby personnel.[1]

  • I solate the area: Close lab doors; post "Do Not Enter" signs.[1]

  • M inimize exposure: Increase ventilation (purge button on fume hood).[1]

  • S tand by/Clean up:

    • Small Spill (<100mL): Absorb with vermiculite or specific organic spill pads.[1] Do not use paper towels (they increase surface area for evaporation).[1] Place used absorbents into a heavy-duty plastic bag, seal, and label as "Hazardous Waste - Debris (Halogenated)."[1]

    • Large Spill: Evacuate and contact EHS immediately.[1]

Regulatory & Compliance Context

Adhering to these procedures ensures compliance with major regulatory bodies:

  • EPA (USA): Under RCRA (Resource Conservation and Recovery Act), halogenated solvents often fall under F-listed wastes (e.g., F001, F002) if spent, or characteristic wastes if toxic.[1][5] While this specific ketone is not explicitly P or U listed by name, it contributes to the toxicity profile of the waste stream [1].

  • Incineration Requirements: Halogenated wastes require high-temperature incineration (>1100°C) with acid gas scrubbing to neutralize Hydrogen Chloride (HCl) gas.[1] Sending this to a standard fuel-blending facility (meant for non-halogenated solvents) can damage their equipment and violate their air permits [2].[1]

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Solvents.[1] Retrieved from [Link][1]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Dichloropropiophenone Derivatives (General Safety).[1] Retrieved from [Link][1]

  • Princeton University EHS. Waste Removal and Management: Halogenated vs. Non-Halogenated Solvents. Retrieved from [Link][1]

Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 1-(2,6-Dichlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth operational plan for the safe handling of 1-(2,6-Dichlorophenyl)propan-1-one, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). The protocols outlined below are designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks and ensure a safe laboratory environment. The causality behind each recommendation is explained to foster a deep understanding of the safety principles involved.

Hazard Assessment: Understanding the Risks

This compound is a chemical compound whose hazard profile necessitates stringent safety precautions. While comprehensive toxicological data is not fully available for this specific compound, the Globally Harmonized System (GHS) classifications for similar dichlorophenyl compounds, along with available safety data sheets (SDS), provide a clear mandate for caution. The primary risks are associated with direct contact and inhalation.[1]

The known hazards are summarized below, based on aggregated GHS information and SDS for this and structurally related chemicals.[1][2]

Hazard ClassificationCategoryGHS Hazard StatementPictogramSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07 (Exclamation Mark)[3]Warning
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07 (Exclamation Mark)[3]Warning
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationGHS07 (Exclamation Mark)[3]Warning
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationGHS07 (Exclamation Mark)[3]Warning
Hazardous to the Aquatic Environment, Long-termCategory 1H410: Very toxic to aquatic life with long lasting effectsGHS09 (Environment)[3]Warning

Causality: The dichlorophenyl moiety and the propanone structure contribute to the compound's irritant and toxic properties. Skin and eye irritation arise from the chemical's ability to disrupt cellular membranes upon contact.[1] If inhaled, the compound can irritate the sensitive mucosal linings of the respiratory tract.[1] Ingestion can lead to systemic toxic effects.[1][4]

Core Protective Measures: Your First Line of Defense

A multi-layered approach to safety is paramount. This begins with engineering controls and is supplemented by a robust PPE protocol.

Mandatory Engineering Controls

All work involving this compound, including weighing, mixing, and transferring, must be conducted within a certified chemical fume hood.[5] This is non-negotiable. The fume hood provides primary containment, drawing vapors and aerosols away from the operator's breathing zone, which is critical given the compound's potential for respiratory irritation.[1]

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling this compound. The selection of specific items must be based on a thorough risk assessment of the planned procedure.

  • Eye and Face Protection:

    • Requirement: Chemical splash goggles are the minimum requirement.[6]

    • Causality: The compound is classified as a serious eye irritant.[1] Goggles provide a 360-degree seal around the eyes, protecting against splashes from all angles, which standard safety glasses do not. For procedures with a higher risk of splashing (e.g., transfers of larger volumes), a full face shield should be worn in addition to goggles.[7]

  • Hand Protection:

    • Requirement: Wear chemical-resistant, unlined gloves.[5][8] Nitrile or neoprene gloves are commonly recommended for protection against a range of chemicals. Always check the glove manufacturer's compatibility chart for specific breakthrough times.

    • Causality: Direct skin contact can cause irritation. Gloves form an impermeable barrier. Never wear leather or fabric gloves, as they can absorb the chemical, leading to prolonged skin exposure.[8] Always inspect gloves for tears or pinholes before use.

  • Body Protection:

    • Requirement: A lab coat, buttoned completely, is required for all procedures. For tasks with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[8][9]

    • Causality: Protective clothing prevents accidental contact with skin on the arms and torso. An apron adds a layer of impermeable protection for the front of the body, where splashes are most likely to occur.[8]

  • Foot Protection:

    • Requirement: Closed-toe shoes, preferably made of a non-porous material, must be worn in the laboratory at all times.

    • Causality: This is a fundamental laboratory safety rule to protect the feet from spills of any hazardous material.

Standard Operating Procedures (SOPs)

Adherence to standardized workflows is critical for minimizing exposure and preventing contamination.

Protocol: PPE Donning and Doffing Sequence

The order in which PPE is put on (donning) and taken off (doffing) is crucial to avoid cross-contamination. The doffing process is particularly important, as this is when the exterior of the PPE is assumed to be contaminated.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) D1 1. Lab Coat D2 2. Eye Protection (Goggles/Face Shield) D1->D2 D3 3. Gloves D2->D3 F1 1. Gloves (Contaminated) F2 2. Lab Coat (Turn inside out) F1->F2 F3 3. Eye Protection F2->F3 End Wash Hands F3->End Start Enter Lab Start->D1

Caption: Workflow for donning and doffing essential PPE.

Protocol: Emergency Response

In the event of an accidental release or exposure, immediate and correct action is vital.

A. Accidental Spill:

  • Alert: Immediately alert personnel in the vicinity.

  • Evacuate: If the spill is large or the ventilation is inadequate, evacuate the area.

  • Protect: Don appropriate respiratory protection (if necessary and you are trained to do so) in addition to standard lab PPE before re-entering.[5]

  • Contain: Mix the spilled material with an inert absorbent such as sand or vermiculite.[5][6] Do not use combustible materials like paper towels.

  • Collect: Carefully sweep up the absorbed material and place it into a clearly labeled, tightly sealed container for hazardous waste disposal.[5]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.[10]

B. Personnel Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][6] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing any contaminated clothing.[5][6] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air immediately.[5] If breathing is difficult or symptoms persist, seek medical attention.

  • Ingestion: Wash out the mouth with water. Do not induce vomiting.[5][6] Seek immediate medical attention.

Decontamination and Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and laboratory safety.

PPE and Glassware Decontamination
  • Disposable PPE: Contaminated gloves, bench paper, and other disposable items must be placed in a designated, sealed hazardous waste container immediately after use.

  • Reusable PPE: Reusable items like goggles and face shields should be decontaminated according to standard laboratory procedures before being stored.

  • Glassware: All glassware must be decontaminated before being removed from the fume hood. Rinse with an appropriate solvent (e.g., acetone), followed by a thorough wash with soap and water.

Chemical Waste Disposal
  • Chemical Waste: All waste containing this compound, including unused product and contaminated absorbent material from spills, must be disposed of as special hazardous waste.[5]

  • Procedure: The waste must be collected in a designated, properly labeled, and sealed container. Arrange for disposal through a licensed disposal company, adhering to all local, state, and national regulations.[5][10] Do not allow the material to enter drains or water courses due to its high aquatic toxicity.[5]

By adhering to these rigorous guidelines, you build a self-validating system of safety that protects you, your colleagues, and the environment. Your commitment to these protocols is a hallmark of scientific excellence and responsibility.

References

  • BroadPharm. (2023, June 27).
  • Fisher Scientific. (2004, November 17).
  • Fisher Scientific. (n.d.).
  • PubChem. (n.d.). 1-(2,5-Dichlorophenyl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment. Retrieved from [Link]

  • Sigma-Aldrich. (2025, November 6).
  • Angene Chemical. (2024, September 16). Safety Data Sheet for 1-(2,6-dichlorophenyl)propan-1-ol.
  • ChemSafetyPro. (2016, January 6). GHS Hazard Class and Hazard Category. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one.
  • NALCO Champion. (n.d.).
  • FUJIFILM Wako. (2024, February 22).
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Safe Work Australia. (n.d.).
  • PubChem. (n.d.). GHS Classification Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • UNECE. (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved from [Link]

  • Airgas. (2025, April 24).
  • Carl ROTH. (n.d.).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-(2,6-Dichlorophenyl)but-3-en-2-one.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.